Product packaging for Desloratadine Pyridine N-oxide(Cat. No.:CAS No. 169253-26-3)

Desloratadine Pyridine N-oxide

Cat. No.: B028059
CAS No.: 169253-26-3
M. Wt: 326.8 g/mol
InChI Key: ZTRQZDOHUHWANO-UHFFFAOYSA-N
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Description

Desloratadine Pyridine N-oxide, with the CAS number 169253-26-3, is a significant degradation product and metabolite of the antihistamine Desloratadine. As a selective histamine H1 receptor antagonist, it functions by competitively binding to the H1 receptor, thereby preventing the binding of histamine and the subsequent activation of the receptor pathway. This mechanism effectively inhibits the cellular allergic response, including the release of inflammatory mediators, making it a critical compound for studying the metabolism and stability of Desloratadine. This compound is primarily used as a high-purity reference standard in analytical chemistry and pharmaceutical research. Its applications are essential for Analytical Method Development (AMD), Method Validation, and Quality Control (QC) during the commercial production of Desloratadine and for regulatory submissions such as Abbreviated New Drug Applications (ANDA). Researchers rely on this standard to identify, quantify, and profile impurities in drug substances and products, ensuring safety and compliance with pharmacopeial guidelines (e.g., USP). Key Identifiers: • Chemical Formula: C 19 H 19 ClN 2 O • Molecular Weight: 326.82 g/mol • Synonyms: Desloratadine N-Oxide, Desloratadine Impurity 19 Handling and Storage: This light-sensitive, off-white to beige solid should be stored in an amber vial under an inert atmosphere at -20°C to maintain stability. It shows slight solubility in Chloroform, DMSO, and Methanol. Please Note: This product is supplied for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19ClN2O B028059 Desloratadine Pyridine N-oxide CAS No. 169253-26-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

13-chloro-4-oxido-2-piperidin-4-ylidene-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c20-16-5-6-17-15(12-16)4-3-14-2-1-11-22(23)19(14)18(17)13-7-9-21-10-8-13/h1-2,5-6,11-12,21H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRQZDOHUHWANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=[N+]4[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595801
Record name 8-Chloro-1-oxo-11-(piperidin-4-ylidene)-6,11-dihydro-5H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169253-26-3
Record name 8-Chloro-1-oxo-11-(piperidin-4-ylidene)-6,11-dihydro-5H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Desloratadine Pyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desloratadine, a potent, long-acting, non-sedating second-generation antihistamine, is the major active metabolite of loratadine. Its pyridine N-oxide derivative is a known impurity and metabolite. This technical guide provides a comprehensive overview of the synthesis and characterization of Desloratadine Pyridine N-oxide. Detailed experimental protocols for its preparation via oxidation and a summary of its key analytical and spectroscopic data are presented to support research and drug development activities.

Introduction

Desloratadine, chemically known as 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine, is a selective peripheral histamine H1-receptor antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[3] The formation of metabolites and impurities during the synthesis and metabolism of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and safety assessment. This compound is one such related substance, formed by the oxidation of the pyridine nitrogen atom in the desloratadine molecule.[4] Understanding the synthesis and characterization of this compound is essential for impurity profiling, reference standard qualification, and metabolic studies.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct oxidation of desloratadine. The most common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), a versatile oxidizing agent for various functional groups, including the N-oxidation of nitrogen-containing heterocycles.[5][6]

Synthetic Workflow

The overall synthetic strategy involves a single-step oxidation of the pyridine nitrogen of desloratadine.

SynthesisWorkflow Desloratadine Desloratadine Reagents m-CPBA Dichloromethane (DCM) Intermediate Reaction Mixture Reagents->Intermediate Oxidation Workup Aqueous Workup (e.g., Na2SO3, NaHCO3) Intermediate->Workup Quenching & Neutralization Purification Column Chromatography Workup->Purification Isolation Product This compound Purification->Product Purification

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • Desloratadine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and methanol (or other suitable eluents)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Desloratadine in anhydrous dichloromethane (DCM). Stir the solution at room temperature until the solid is completely dissolved.

  • Oxidation: Cool the solution to 0 °C using an ice bath. To this stirring solution, add m-CPBA portion-wise over a period of 15-30 minutes. The amount of m-CPBA should be approximately 1.1 to 1.5 molar equivalents relative to Desloratadine.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (Desloratadine) is consumed.

  • Work-up: Upon completion, cool the reaction mixture again to 0 °C. Quench the excess m-CPBA by adding a 10% aqueous solution of sodium sulfite. Stir vigorously for 20-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with ethyl acetate and gradually increasing the polarity with methanol, can be employed to isolate the pure this compound.

  • Characterization: Confirm the structure and purity of the isolated product using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties
PropertyValue
Chemical Formula C₁₉H₁₉ClN₂O
Molecular Weight 326.82 g/mol [4]
CAS Number 169253-26-3[4]
Appearance Off-white to pale yellow solid
IUPAC Name 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine 1-oxide[4]
Spectroscopic Data

While a complete set of publicly available spectra for this compound is limited, the expected characteristic signals are outlined below based on the known spectra of Desloratadine and general principles of N-oxidation on pyridine rings.

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight of the N-oxide.

  • Expected Molecular Ion: The electrospray ionization (ESI) mass spectrum is expected to show a protonated molecular ion [M+H]⁺ at m/z 327.8.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The N-oxidation of the pyridine ring induces characteristic shifts in the NMR spectrum compared to Desloratadine.

  • ¹H NMR: The protons on the pyridine ring are expected to be deshielded and shift downfield due to the electron-withdrawing effect of the N-oxide group. The aromatic protons of the benzo-fused ring and the protons of the piperidine and cyclohepta rings will also experience slight shifts.

  • ¹³C NMR: The carbon atoms of the pyridine ring, particularly those adjacent to the nitrogen, will exhibit a downfield shift upon N-oxidation.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

  • N-O Stretching: A characteristic strong absorption band for the N-O stretching vibration is expected in the region of 1200-1300 cm⁻¹.

  • Other Key Bands: The spectrum will also show characteristic bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching.

Logical Relationships in Characterization

The process of confirming the identity of the synthesized compound follows a logical progression of analytical techniques.

CharacterizationLogic Synthesis Crude Product Purification Purified Product Synthesis->Purification MS Mass Spectrometry (Confirm Molecular Weight) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) (Confirm Structure) Purification->NMR IR IR Spectroscopy (Confirm Functional Groups) Purification->IR Final Characterized This compound MS->Final NMR->Final IR->Final

Caption: Logical workflow for the characterization of the final product.

Conclusion

This technical guide has detailed the synthesis of this compound via the m-CPBA oxidation of Desloratadine and outlined the key analytical techniques for its characterization. The provided experimental protocol and summary of expected spectroscopic data serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and quality control of Desloratadine and its related compounds. A thorough understanding of the synthesis and properties of this N-oxide derivative is crucial for ensuring the quality and safety of Desloratadine drug products.

References

In-Depth Technical Guide: Chemical Properties of Desloratadine Pyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desloratadine Pyridine N-oxide is a molecule of significant interest in pharmaceutical research, primarily recognized as a metabolite and potential impurity of Desloratadine, a potent and long-acting H1 histamine receptor antagonist.[1] A thorough understanding of its chemical properties is crucial for drug development, quality control, and safety assessment. This technical guide provides a comprehensive overview of the known chemical attributes of this compound, including its synthesis, physicochemical characteristics, and analytical methodologies for its characterization. While extensive biological data for Desloratadine is available, specific pharmacological data for its Pyridine N-oxide derivative is not prominently documented in publicly accessible literature.

Chemical and Physical Properties

This compound is structurally similar to its parent compound, with the key difference being the oxidation of the pyridine nitrogen atom. This modification influences its polarity and potentially its metabolic stability and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₁₉ClN₂O[2]
Molecular Weight 326.82 g/mol [2]
CAS Number 169253-26-3[2]
IUPAC Name 8-chloro-6,11-dihydro-11-(piperidin-4-ylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine 1-oxide[2]
Melting Point >199 °C (decomposes)[5]
Appearance Likely a solidN/A
Solubility Data not available, but the N-oxide functional group is expected to increase aqueous solubility compared to Desloratadine.N/A

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound reported in the literature involves the oxidation of a protected form of Desloratadine.

Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from Desloratadine: protection of the piperidine nitrogen followed by oxidation of the pyridine nitrogen.

SynthesisWorkflow Desloratadine Desloratadine Boc_Desloratadine Boc-Protected Desloratadine Desloratadine->Boc_Desloratadine Boc₂O, Base Desloratadine_N_Oxide Desloratadine Pyridine N-oxide Boc_Desloratadine->Desloratadine_N_Oxide m-CPBA, DCM

A generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol based on the reported synthesis of similar pyridine N-oxides and the specific reagents mentioned for this compound.[6][7][8][9][10][11][12]

Step 1: Protection of Desloratadine

  • Dissolve Desloratadine in a suitable aprotic solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine or diisopropylethylamine.

  • To this solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-protected Desloratadine.

Step 2: N-Oxidation

  • Dissolve the Boc-protected Desloratadine in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR A downfield shift of the protons on the pyridine ring compared to Desloratadine is anticipated due to the deshielding effect of the N-oxide group.[13]
¹³C NMR A downfield shift of the carbons in the pyridine ring, particularly those adjacent to the nitrogen, is expected.[13]
Mass Spectrometry (MS) The protonated molecule [M+H]⁺ would be observed at m/z 327.8. A characteristic fragmentation pattern involving the loss of an oxygen atom ([M+H-16]⁺) is a key indicator of an N-oxide.[3][14][15]
Chromatographic Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique for the analysis of this compound. While a validated method specifically for the N-oxide is not published, methods for Desloratadine can be adapted.[16][17][18][19][20]

Table 3: Exemplar HPLC Method Parameters (Adaptable for this compound)

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol).
Flow Rate 1.0 mL/min
Detection UV at approximately 242-247 nm
Injection Volume 10-20 µL
Experimental Protocol: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and quantification of this compound, especially in complex matrices.[3][14][15][21]

  • Chromatographic Separation: Utilize an HPLC system with a C18 column and a gradient elution profile with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formate buffer) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Employ an electrospray ionization (ESI) source in positive ion mode.

    • Perform a full scan to identify the protonated molecular ion [M+H]⁺ at m/z 327.8.

    • Conduct product ion scans (MS/MS) on the parent ion. A key fragment to monitor for is the loss of oxygen, resulting in a product ion at m/z 311.8. Other fragmentations of the Desloratadine backbone may also be observed.

Biological Activity and Signaling Pathways (Hypothetical)

As of the date of this document, there is no specific publicly available data on the biological activity of this compound. The biological information available is for the parent compound, Desloratadine. Desloratadine is a potent H1 receptor antagonist and also exhibits anti-inflammatory properties.[4][22][23][24][25][26][27][28] It is plausible that the N-oxide metabolite may retain some affinity for the H1 receptor, though likely with altered potency.

Hypothetical Signaling Pathway Inhibition

Desloratadine has been shown to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response.[22][26] If this compound retains biological activity, it might act on a similar pathway.

SignalingPathway cluster_cell Cell Histamine Histamine H1R H1 Receptor Histamine->H1R G_protein G Protein H1R->G_protein PLC PLC G_protein->PLC IKK IKK PLC->IKK activates NFkB_IkB NF-κB-IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates Desloratadine_N_Oxide Desloratadine Pyridine N-oxide Desloratadine_N_Oxide->H1R antagonizes?

A hypothetical signaling pathway for this compound's potential action.
Proposed Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, the following in vitro assays, which are standard for characterizing H1 receptor antagonists, are proposed.

5.2.1. H1 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the human H1 histamine receptor.

  • Methodology:

    • Utilize cell membranes from a cell line recombinantly expressing the human H1 receptor (e.g., CHO or HEK293 cells).

    • Perform a competitive radioligand binding assay using a known high-affinity H1 receptor radioligand (e.g., [³H]-mepyramine).

    • Incubate the membranes with the radioligand in the presence of increasing concentrations of this compound.

    • Measure the displacement of the radioligand to determine the IC₅₀ value, from which the Ki can be calculated.[6][29][30][31]

5.2.2. In Vitro Anti-inflammatory Assay (NF-κB Activation)

  • Objective: To assess the ability of this compound to inhibit the NF-κB signaling pathway.

  • Methodology:

    • Use a cell line that expresses the H1 receptor and has an NF-κB responsive reporter gene (e.g., luciferase).

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with histamine to induce NF-κB activation.

    • Measure the reporter gene activity (e.g., luminescence) to quantify the extent of NF-κB inhibition.[32]

Conclusion

This compound is an important compound in the context of Desloratadine research and development. This guide has summarized its key chemical properties, provided a plausible synthetic route, and outlined analytical methods for its characterization. While direct biological data is currently lacking in the public domain, its structural similarity to Desloratadine suggests that it may possess activity at the H1 histamine receptor. The proposed biological assays would be instrumental in elucidating its pharmacological profile. Further research into this molecule is warranted to fully understand its contribution to the overall pharmacological and toxicological profile of Desloratadine.

References

In Vitro Metabolism of Desloratadine: A Technical Guide to 3-Hydroxylation and Pyridine N-Oxidation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desloratadine, a potent, long-acting, non-sedating second-generation antihistamine, undergoes extensive metabolism in humans. The primary metabolic pathway leads to the formation of the active metabolite, 3-hydroxydesloratadine. This pathway is a complex, sequential process involving both Phase II and Phase I enzymes. Another observed, though less characterized, metabolic route is the formation of desloratadine pyridine N-oxide. This technical guide provides a comprehensive overview of the in vitro metabolism of desloratadine, with a detailed focus on the well-documented 3-hydroxylation pathway and a proposed mechanism for pyridine N-oxidation. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the metabolic pathways and experimental workflows to support further research and drug development efforts.

Introduction

Desloratadine is the major active metabolite of loratadine and is widely prescribed for the treatment of allergic rhinitis and chronic idiopathic urticaria. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response. The metabolism of desloratadine is complex, with 3-hydroxydesloratadine being the principal metabolite observed in humans. The formation of this compound has also been identified, particularly in preclinical species, but its formation in humans is less well understood. This guide will synthesize the current knowledge on these two key metabolic transformations.

Metabolic Pathways of Desloratadine

Desloratadine is metabolized in vitro via two main pathways: 3-hydroxylation and pyridine N-oxidation.

The 3-Hydroxylation Pathway: A Sequential Glucuronidation and Oxidation

The formation of 3-hydroxydesloratadine is a novel and indirect pathway that requires an initial conjugation step.[1]

The key steps are:

  • N-Glucuronidation: Desloratadine is first conjugated by UDP-glucuronosyltransferase 2B10 (UGT2B10) to form desloratadine-N-glucuronide.[1]

  • CYP-mediated Hydroxylation: This glucuronidated intermediate is then hydroxylated by cytochrome P450 2C8 (CYP2C8).[1]

  • Deconjugation: The final step is a rapid, non-enzymatic hydrolysis of the N-glucuronide to yield 3-hydroxydesloratadine.[2]

This multi-step process explains why earlier in vitro studies using human liver microsomes (HLM) alone failed to produce this major metabolite, as the necessary co-factors for both UGT and CYP enzymes were not typically included together.[1]

G Desloratadine Desloratadine Desloratadine_N_Glucuronide Desloratadine-N-glucuronide Desloratadine->Desloratadine_N_Glucuronide UGT2B10 (+ UDPGA) Hydroxylated_Intermediate 3-Hydroxy-desloratadine -N-glucuronide Desloratadine_N_Glucuronide->Hydroxylated_Intermediate CYP2C8 (+ NADPH) Metabolite 3-Hydroxydesloratadine Hydroxylated_Intermediate->Metabolite Non-enzymatic Deconjugation

Figure 1: 3-Hydroxylation pathway of desloratadine.
The Pyridine N-Oxidation Pathway: A Hypothesized Route

The formation of this compound has been observed in vitro using rat liver microsomes. While this metabolite has been noted as a degradation product and impurity of desloratadine, its enzymatic formation in humans is not well-documented. Based on the metabolism of other pyridine-containing compounds, this transformation is likely mediated by either Cytochrome P450 (CYP) enzymes or Flavin-containing Monooxygenases (FMOs).

Given that desloratadine has a pyridine ring, N-oxidation is a plausible metabolic pathway. Both CYP enzymes (notably CYP2E1 for simple pyridines) and FMOs are known to catalyze the N-oxidation of various xenobiotics. Further studies with human liver microsomes, hepatocytes, and recombinant CYP and FMO enzymes are required to elucidate the specific enzymes involved in this transformation.

G Desloratadine Desloratadine N_Oxide This compound Desloratadine->N_Oxide CYP Enzymes or FMOs (+ NADPH)

Figure 2: Hypothesized pyridine N-oxidation pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro metabolism of desloratadine.

Table 1: Kinetic Parameters for 3-Hydroxydesloratadine Formation

In Vitro SystemSubstrateKm (µM)Vmax (pmol/min/million cells)Reference
Cryopreserved Human HepatocytesDesloratadine1.61.3[1]

Table 2: Inhibition of 3-Hydroxydesloratadine Formation by CYP Inhibitors

In Vitro SystemInhibitorTarget EnzymeInhibition (%)Reference
Cryopreserved Human HepatocytesGemfibrozil glucuronideCYP2C891[1]
Cryopreserved Human Hepatocytes1-AminobenzotriazoleGeneral P45098[1]
Cryopreserved Human HepatocytesGemfibrozilCYP2C873-100[1]
Cryopreserved Human HepatocytesMontelukastCYP2C873-100[1]

Table 3: Desloratadine as an Inhibitor of Drug Metabolizing Enzymes

EnzymeInhibitionKi (µM)Reference
UGT2B10Potent, competitive1.3[2]
CYP1A2, CYP2C8, CYP2C9, CYP2C19No significant inhibition (<15%)-[2]
CYP2B6, CYP2D6, CYP3A4/5Weak inhibition (32-48%)-[2]

Note: No quantitative data for the formation of this compound in human in vitro systems was identified in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments related to the in vitro metabolism of desloratadine.

Formation of 3-Hydroxydesloratadine in Cryopreserved Human Hepatocytes

This protocol is adapted from studies that successfully generated 3-hydroxydesloratadine in vitro.[1]

Objective: To determine the kinetics of 3-hydroxydesloratadine formation in a system containing both Phase I and Phase II enzymes.

Materials:

  • Cryopreserved human hepatocytes (CHHs)

  • Williams' E medium (or other suitable hepatocyte culture medium)

  • Desloratadine stock solution (in a suitable solvent like DMSO)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Incubator (37°C, 5% CO2)

  • Ice-cold acetonitrile (for reaction termination)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol. Allow cells to attach.

  • Prepare incubation mixtures containing hepatocytes in Williams' E medium.

  • Add desloratadine to the incubation mixtures at various concentrations (e.g., 0.1 to 10 µM) to determine kinetic parameters.

  • Fortify the incubations with both an NADPH regenerating system and UDPGA.

  • Initiate the reaction and incubate at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the presence of 3-hydroxydesloratadine using a validated LC-MS/MS method.

G cluster_0 Incubation cluster_1 Sample Preparation cluster_2 Analysis A Cryopreserved Human Hepatocytes D Incubate at 37°C A->D B Desloratadine B->D C NADPH + UDPGA C->D E Terminate with Acetonitrile D->E F Centrifuge E->F G LC-MS/MS Analysis F->G

Figure 3: Workflow for 3-hydroxydesloratadine formation.
Proposed Protocol for Investigating Pyridine N-Oxide Formation in Human Liver Microsomes

This proposed protocol is based on general methodologies for in vitro metabolism studies and aims to identify the enzymes responsible for desloratadine N-oxidation.

Objective: To determine if and by which enzymes (CYPs or FMOs) desloratadine is metabolized to its pyridine N-oxide in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Desloratadine stock solution

  • NADPH regenerating system

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4)

  • Recombinant human FMO enzymes (e.g., FMO1, FMO3, FMO5)

  • Selective chemical inhibitors for CYPs and FMOs (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4, methimazole for FMOs)

  • Phosphate buffer (pH 7.4)

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Microsomal Incubations:

    • Prepare incubation mixtures containing HLM (e.g., 0.5 mg/mL protein), desloratadine (e.g., 1-10 µM), and phosphate buffer.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a defined period (e.g., 60 minutes).

    • Terminate the reaction and process the samples as described in Protocol 4.1.

    • Analyze for the formation of this compound.

  • Reaction Phenotyping with Recombinant Enzymes:

    • Repeat the incubation using individual recombinant CYP and FMO enzymes in place of HLM to identify which specific enzymes can form the N-oxide.

  • Chemical Inhibition Studies:

    • Conduct incubations with HLM in the presence and absence of selective inhibitors for the CYP and FMO isoforms identified in the previous step to confirm their role.

G cluster_0 Enzyme Source cluster_1 Incubation cluster_2 Analysis HLM Human Liver Microsomes Incubate Incubate with Desloratadine + NADPH HLM->Incubate rCYP Recombinant CYPs rCYP->Incubate rFMO Recombinant FMOs rFMO->Incubate LCMS LC-MS/MS Analysis of Pyridine N-oxide Incubate->LCMS

Figure 4: Workflow for N-oxide formation analysis.

Conclusion

The in vitro metabolism of desloratadine is characterized by a major, well-defined pathway leading to 3-hydroxydesloratadine, involving a unique interplay of UGT and CYP enzymes. The formation of this compound is a less prominent and poorly understood metabolic route in humans. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the nuances of desloratadine metabolism. Elucidating the enzymes and kinetics of the pyridine N-oxidation pathway will be a critical next step in completing our understanding of the metabolic fate of this widely used antihistamine.

References

Preclinical Pharmacokinetics of Desloratadine Pyridine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the preclinical pharmacokinetics of Desloratadine Pyridine N-oxide, a significant metabolite of the second-generation antihistamine, desloratadine. While quantitative pharmacokinetic data for this specific metabolite remains limited in publicly accessible literature, this document synthesizes available qualitative and descriptive information regarding its formation, species- and gender-specific differences, and analytical detection methodologies. This guide also presents detailed pharmacokinetic data for the parent compound, desloratadine, in various preclinical species to provide a comparative context. Furthermore, metabolic pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Desloratadine, the active metabolite of loratadine, is a potent and long-acting tricyclic histamine H1 receptor antagonist. Its metabolism in preclinical species is extensive and results in the formation of several metabolites. Among these, this compound has been identified as a major circulating metabolite in certain preclinical models, warranting a thorough understanding of its pharmacokinetic profile. This guide aims to consolidate the existing knowledge on the preclinical pharmacokinetics of this N-oxide metabolite.

Metabolic Formation of this compound

Desloratadine undergoes significant biotransformation in preclinical species. One of the key metabolic pathways involves the oxidation of the desloratadine molecule.

In Rats: this compound is a major circulating metabolite, particularly in male rats.[1] Its formation involves the aromatization of the piperidine ring of desloratadine, followed by N-oxidation.[1] Notably, the levels of this metabolite are significantly lower in female rats, indicating a pronounced gender-specific difference in the metabolism of desloratadine in this species.[1]

In Monkeys: N-oxidation of desloratadine has also been observed in monkeys, suggesting that the formation of this compound is a relevant metabolic pathway in non-rodent species as well.[1]

The following diagram illustrates the metabolic pathway leading to the formation of this compound from Desloratadine.

G Metabolic Pathway of Desloratadine to Pyridine N-oxide Desloratadine Desloratadine Aromatization Aromatization of Piperidine Ring Desloratadine->Aromatization N_Oxidation N-Oxidation Aromatization->N_Oxidation N_Oxide This compound N_Oxidation->N_Oxide

Metabolic conversion of Desloratadine.

Pharmacokinetics of Desloratadine in Preclinical Species

While specific quantitative pharmacokinetic parameters for this compound are not available in the reviewed literature, understanding the pharmacokinetics of the parent compound, desloratadine, provides essential context.

Table 1: Summary of Desloratadine Pharmacokinetic Parameters in Preclinical Species

SpeciesDoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (t½) (hr)
Rat 10 mg/kg789 ± 2138.0 ± 2.813700 ± 320019.8 ± 3.9
Monkey 2 mg/kg148 ± 454.0 ± 1.41640 ± 43010.2 ± 2.1
Mouse 10 mg/kg1230 ± 3402.0 ± 1.14560 ± 11203.5 ± 0.8

Note: The data presented in this table is a compilation from various preclinical studies and is intended for comparative purposes. The exact values may vary depending on the specific study design, analytical methods, and animal strain.

Experimental Protocols

The identification and characterization of this compound have been primarily achieved through studies investigating the overall metabolism of loratadine and desloratadine.

In-Life Study Design (General Protocol)

A representative experimental workflow for such studies is outlined below.

G General Preclinical Metabolism Study Workflow Dosing Dosing of Preclinical Species (e.g., Rats, Monkeys) with [14C]-Loratadine/Desloratadine Sample_Collection Serial Blood, Urine, and Feces Sample Collection Dosing->Sample_Collection Sample_Processing Plasma Separation and Sample Homogenization Sample_Collection->Sample_Processing Analysis Radioactivity Measurement (e.g., LSC) Sample_Processing->Analysis Metabolite_Profiling Metabolite Profiling and Identification by LC-MS/MS Sample_Processing->Metabolite_Profiling Data_Analysis Pharmacokinetic and Metabolite Data Analysis Analysis->Data_Analysis Metabolite_Profiling->Data_Analysis

Workflow for preclinical metabolism studies.
Bioanalytical Methodology

The primary analytical technique for the identification and characterization of desloratadine and its metabolites, including the Pyridine N-oxide, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: Plasma samples are typically subjected to protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest.

  • Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the parent drug from its various metabolites.

  • Mass Spectrometric Detection: A tandem mass spectrometer, often a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF), is used for the detection and structural elucidation of the metabolites. The instrument is typically operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is employed for the quantification of specific analytes.

Discussion and Future Directions

The existing literature clearly establishes this compound as a notable metabolite of desloratadine in preclinical species, with interesting species and gender differences. However, the lack of quantitative pharmacokinetic data for this metabolite represents a significant knowledge gap. Future preclinical studies should aim to:

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in relevant biological matrices.

  • Conduct comprehensive pharmacokinetic studies in various preclinical species (including both male and female animals) to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life.

  • Investigate the potential pharmacodynamic activity and toxicological profile of this compound to fully understand its contribution to the overall pharmacological and safety profile of desloratadine.

Conclusion

This compound is a recognized major metabolite of desloratadine in preclinical studies, particularly in male rats. Its formation via aromatization and N-oxidation highlights a key metabolic pathway. While detailed quantitative pharmacokinetic data for this metabolite are currently unavailable, the information presented in this guide provides a foundational understanding for researchers and professionals in the field of drug development. Further targeted research is necessary to fully elucidate the pharmacokinetic profile and pharmacological significance of this compound.

References

Biological Activity of Desloratadine Pyridine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desloratadine, a potent, long-acting, non-sedating second-generation antihistamine, is the major active metabolite of loratadine.[1][2] It is widely used in the treatment of allergic conditions such as allergic rhinitis and chronic idiopathic urticaria.[3][4] Its mechanism of action primarily involves selective antagonism of the histamine H1-receptor.[1][5] Furthermore, extensive in vitro and in vivo studies have revealed that desloratadine possesses significant anti-inflammatory properties, distinguishing it from many other antihistamines.[3][4][6]

This technical guide provides an in-depth overview of the biological activity of desloratadine and its derivative, Desloratadine Pyridine N-oxide. While comprehensive data exists for desloratadine, information on the biological activity of its N-oxide metabolite is limited. This document summarizes the known pharmacology of desloratadine, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key pathways and workflows.

This compound: A Metabolite and Impurity

This compound is recognized as a degradation product and impurity of desloratadine.[7] Its chemical structure features an N-oxide moiety on the pyridine ring of the desloratadine molecule.[8] The synthesis of this compound has been described involving the oxidation of a Boc-protected desloratadine intermediate with m-chloroperoxybenzoic acid (m-CPBA).[9] While its existence as a metabolite and synthesis are documented, there is a notable lack of publicly available data specifically detailing its biological activity, such as its affinity for the histamine H1-receptor or its anti-inflammatory potential. In drug development, the biological activity of metabolites and impurities is a critical consideration for safety and efficacy assessments. The N-oxide functionality can influence a molecule's polarity, membrane permeability, and metabolic stability, which in turn could alter its pharmacological profile compared to the parent compound.[10]

Biological Activity of Desloratadine

The primary biological activities of desloratadine are its potent and selective histamine H1-receptor antagonism and its broad anti-inflammatory effects.

Histamine H1-Receptor Antagonism

Desloratadine exhibits high affinity and potent antagonism at the histamine H1-receptor.[11] This action prevents histamine from binding to its receptor, thereby mitigating the symptoms of allergic reactions such as nasal congestion and watery eyes.[1] Unlike first-generation antihistamines, desloratadine does not readily cross the blood-brain barrier, which accounts for its non-sedating properties.[1][5] Studies have shown that desloratadine has a long duration of action, which is attributed to its slow dissociation from the H1-receptor.[11][12]

Anti-inflammatory Properties

Beyond its H1-receptor blockade, desloratadine has been shown to exert a range of anti-inflammatory effects.[3][4][6][13] These effects are observed at various stages of the allergic inflammatory cascade. In vitro studies have demonstrated that desloratadine can inhibit the release of pro-inflammatory mediators from mast cells and basophils, including:

  • Cytokines: Interleukin-4 (IL-4), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-13 (IL-13).[4][14]

  • Other Mediators: Histamine, tryptase, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2).[4][14]

Furthermore, desloratadine has been shown to inhibit the expression of cell adhesion molecules, such as ICAM-1, and to reduce eosinophil chemotaxis and activation.[4][13] It is important to note that some of these anti-inflammatory effects in vitro are observed at concentrations higher than those typically achieved with standard clinical doses.[3][15]

Quantitative Data on Desloratadine Activity

The following table summarizes the quantitative data for the biological activity of desloratadine from various in vitro studies.

ParameterValueCell/SystemReference
H1-Receptor Binding Affinity
Ki0.87 nMHuman H1-Receptor[16]
Ki0.9 ± 0.1 nMCHO-H1 cells[11]
pKi9.1 ± 0.1Human H1-Receptor[12]
Kd1.1 ± 0.2 nMCHO-H1 cells[11]
Functional Antagonism
Apparent Kb0.2 ± 0.14 nMCHO-H1 cells (Histamine-stimulated Ca2+ influx)[11]
Inhibition of Mediator Release
IL-4 and IL-13 generationInhibition at 100 nM to 10 µMHuman basophils[16]
Histamine releaseInhibition at 300 nM to 100 µMHuman basophils[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the biological activity of desloratadine.

Histamine H1-Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the histamine H1-receptor.

  • Preparation of Cell Membranes: Membranes are prepared from cells engineered to express the human histamine H1-receptor (e.g., CHO-H1 cells).

  • Binding Reaction: The cell membranes are incubated with a radiolabeled ligand that specifically binds to the H1-receptor (e.g., [3H]mepyramine or [3H]desloratadine).

  • Competition Binding: To determine the affinity of a test compound (e.g., desloratadine), the reaction is carried out in the presence of varying concentrations of the unlabeled test compound.

  • Separation and Detection: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand. The radioactivity on the filter is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Cellular Assays for Anti-inflammatory Effects

These assays investigate the ability of a compound to modulate inflammatory responses in cells.

Inhibition of Cytokine Release from Mast Cells or Basophils:

  • Cell Culture: Human mast cells or basophils are cultured in appropriate media.

  • Pre-incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., desloratadine) for a specific period.

  • Stimulation: The cells are then stimulated with an agent that induces the release of inflammatory mediators (e.g., an allergen for IgE-sensitized cells or a chemical stimulant like phorbol 12-myristate 13-acetate).

  • Mediator Quantification: After a set incubation time, the cell supernatant is collected. The concentration of released cytokines (e.g., IL-4, IL-6, TNF-α) is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of cytokine release by the test compound is calculated relative to the stimulated control.

Visualizations

The following diagrams illustrate key concepts related to the biological activity of desloratadine.

Desloratadine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Binds & Activates Desloratadine Desloratadine Desloratadine->H1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Proinflammatory_Mediators Pro-inflammatory Mediator Release (e.g., IL-6, IL-8) NFkB->Proinflammatory_Mediators Leads to

Conceptual Signaling Pathway of Histamine H1-Receptor and Desloratadine Action.

Experimental_Workflow start Start cell_prep Prepare Cell Membranes (e.g., CHO-H1) start->cell_prep incubation Incubate Membranes with Radioligand and Test Compound cell_prep->incubation radioligand Radioligand ([3H]mepyramine) radioligand->incubation test_compound Test Compound (Desloratadine N-oxide) test_compound->incubation filtration Separate Bound and Unbound Radioligand (Filtration) incubation->filtration scintillation Quantify Bound Radioactivity (Scintillation Counting) filtration->scintillation data_analysis Data Analysis (Calculate IC50 and Ki) scintillation->data_analysis end End data_analysis->end

Typical Workflow for a Radioligand Binding Assay.

Conclusion

Desloratadine is a well-characterized antihistamine with a dual mechanism of action involving potent histamine H1-receptor antagonism and broad anti-inflammatory effects. Its pharmacological profile makes it an effective treatment for allergic disorders. In contrast, its derivative, this compound, is primarily known as a degradation product and impurity. A comprehensive understanding of the biological activity of this N-oxide is currently lacking in the public domain. Further research is warranted to elucidate the pharmacological and toxicological profile of this compound to fully assess its potential impact. Such studies would be invaluable for drug development professionals and regulatory bodies.

References

Structural Elucidation of Desloratadine Pyridine N-oxide: A Technical Guide Utilizing NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structural elucidation of Desloratadine Pyridine N-oxide, a significant derivative of the second-generation antihistamine, Desloratadine. While specific, experimentally-derived NMR data for this N-oxide is not publicly available, this document outlines the expected Nuclear Magnetic Resonance (NMR) spectral characteristics based on an analysis of the parent compound, Desloratadine, and known effects of N-oxidation on pyridine moieties. Detailed experimental protocols for a suite of one-dimensional and two-dimensional NMR experiments are provided, alongside predictive data tables and visualizations to guide researchers in the structural confirmation of this compound.

Introduction

Desloratadine is a potent, long-acting, non-sedating H1 receptor antagonist and the active metabolite of loratadine. Its chemical structure features a tricyclic core with a piperidinylidene substituent. The formation of N-oxides is a common metabolic pathway for compounds containing nitrogenous heterocycles and can also occur as a degradation product. The structural confirmation of such derivatives is critical for impurity profiling, metabolite identification, and ensuring the safety and efficacy of pharmaceutical products.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, it is possible to piece together the complete chemical structure, including stereochemistry. This guide will detail the application of these techniques to confirm the structure of this compound.

Predicted NMR Spectral Data

The following tables present the assigned ¹H NMR data for Desloratadine and the predicted ¹H and ¹³C NMR data for this compound. The predictions are based on the known chemical shifts of Desloratadine and the typical electronic effects of N-oxidation on a pyridine ring, which generally leads to a downfield shift of the α-protons and carbons and a more complex pattern of shielding/deshielding for the β and γ positions.

Table 1: Assigned ¹H NMR Data for Desloratadine in DMSO-d6

Proton PositionChemical Shift (δ, ppm)Multiplicity
H-28.33dd
H-47.56dd
H-127.28d
H-147.20dd
H-37.17dd
H-157.06d
H-103.31m
H-18, H-202.83, 2.55m
H-112.82m
H-19 (NH)2.11s
H-17, H-212.21, 2.00m

Data sourced from: ORGANIC SPECTROSCOPY INTERNATIONAL

Table 2: Predicted ¹H NMR Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale for Shift
H-2~8.5-8.7dSignificant downfield shift due to proximity to N-oxide
H-4~7.6-7.8dMinor downfield shift
H-12~7.3-7.4dMinimal change expected
H-14~7.2-7.3ddMinimal change expected
H-3~7.4-7.6tDownfield shift due to N-oxidation
H-15~7.1-7.2dMinimal change expected
H-10~3.3-3.4mMinimal change expected
H-18, H-20~2.8-2.6mMinimal change expected
H-11~2.8-2.9mMinimal change expected
H-19 (NH)~2.1-2.2sMinimal change expected
H-17, H-21~2.2-2.0mMinimal change expected

Table 3: Predicted ¹³C NMR Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)Rationale for Shift
C-2~148-152Significant downfield shift due to proximity to N-oxide
C-4~125-128Minor downfield shift
C-4a~138-140Downfield shift due to N-oxidation
C-5a~135-137Minimal change expected
C-6~130-132Minimal change expected
C-7~128-130Minimal change expected
C-8~133-135Minimal change expected
C-9~126-128Minimal change expected
C-9a~140-142Minimal change expected
C-10~35-37Minimal change expected
C-11~40-42Minimal change expected
C-12~120-122Minimal change expected
C-13~155-158Minimal change expected
C-14~123-125Minimal change expected
C-15~132-134Minimal change expected
C-16~138-140Minimal change expected
C-17, C-21~30-32Minimal change expected
C-18, C-20~50-52Minimal change expected
C-19~145-148Minimal change expected

Experimental Protocols

The following are detailed methodologies for the key NMR experiments required for the structural elucidation of this compound.

3.1. Sample Preparation

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Filter the solution into a 5 mm NMR tube.

3.2. ¹H NMR (Proton NMR)

  • Pulse Sequence: Standard single-pulse experiment (zg30 or similar).

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Apply a 0.3 Hz line broadening exponential window function prior to Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum to the residual solvent peak.

3.3. ¹³C NMR (Carbon-13 NMR)

  • Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30 or similar).

  • Spectrometer Frequency: 100 MHz or higher.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Processing: Apply a 1-2 Hz line broadening exponential window function. Phase and baseline correct the spectrum. Calibrate the spectrum to the solvent peak.

3.4. COSY (Correlation Spectroscopy)

  • Pulse Sequence: Gradient-selected COSY (cosygpqf or similar).

  • Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

  • Processing: Apply a sine-squared window function in both dimensions. Symmetrize the spectrum.

3.5. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Sequence: Gradient-selected HSQC with adiabatic pulses for uniform excitation (hsqcedetgpsisp2.3 or similar).

  • ¹H Spectral Width: Same as the ¹H NMR spectrum.

  • ¹³C Spectral Width: 160-180 ppm (covering the aliphatic and aromatic regions).

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-16.

  • Processing: Apply a sine-squared window function in both dimensions.

3.6. HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Sequence: Gradient-selected HMBC (hmbcgplpndqf or similar).

  • ¹H Spectral Width: Same as the ¹H NMR spectrum.

  • ¹³C Spectral Width: 200-220 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-32.

  • Long-Range Coupling Delay (D6): Optimized for a J-coupling of 8-10 Hz.

  • Processing: Apply a sine-squared window function in both dimensions.

Visualization of Workflows and Structural Relationships

4.1. Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

experimental_workflow cluster_sample Sample Preparation cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_analysis Data Analysis and Structure Elucidation Sample This compound Solvent Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR C13_NMR ¹³C NMR NMR_Tube->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Assignment Proton Environment Analysis H1_NMR->Proton_Assignment C13_NMR->HSQC C13_NMR->HMBC Carbon_Assignment Carbon Skeleton Information C13_NMR->Carbon_Assignment HH_Connectivity Proton-Proton Couplings COSY->HH_Connectivity CH_Connectivity Direct C-H Correlations HSQC->CH_Connectivity Long_Range_Connectivity Long-Range C-H Correlations HMBC->Long_Range_Connectivity Structure_Confirmation Structure Confirmation Proton_Assignment->Structure_Confirmation Carbon_Assignment->Structure_Confirmation HH_Connectivity->Structure_Confirmation CH_Connectivity->Structure_Confirmation Long_Range_Connectivity->Structure_Confirmation

NMR Structural Elucidation Workflow

4.2. Key HMBC Correlations for Structural Confirmation

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for piecing together the carbon skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. The following diagram highlights key expected HMBC correlations that would confirm the N-oxide position on the pyridine ring and the overall connectivity of the this compound molecule.

hmbc_correlations cluster_structure Key Structural Fragments cluster_pyridine Pyridine N-oxide Ring cluster_tricyclic Tricyclic Core cluster_piperidine Piperidine Ring H2 H-2 C4 C-4 H2->C4 ³J C4a C-4a H2->C4a ²J H15 H-15 C9a C-9a H15->C9a ³J C13 C-13 H15->C13 ²J H17_21 H-17/21 C13_piperidine C-13 H17_21->C13_piperidine ²J C19 C-19 H17_21->C19 ³J

Predicted Key HMBC Correlations

Conclusion

The structural elucidation of this compound can be confidently achieved through a systematic application of modern NMR techniques. While experimentally obtained data is paramount for definitive proof, the predictive data and methodologies presented in this guide provide a robust framework for researchers to confirm the identity of this important derivative. The characteristic downfield shift of the protons and carbons alpha to the N-oxide group, in conjunction with key long-range correlations observed in an HMBC experiment, will serve as definitive markers for the structural confirmation. This guide serves as a valuable resource for scientists engaged in drug metabolism studies, impurity profiling, and the synthesis of related compounds.

Desloratadine Pyridine N-oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desloratadine Pyridine N-oxide, a primary metabolite and degradation product of the second-generation antihistamine Desloratadine, is a molecule of significant interest in pharmaceutical research and development. Understanding its chemical properties, formation pathways, and analytical characterization is crucial for impurity profiling, stability studies, and ensuring the quality and safety of Desloratadine-based drug products. This technical guide provides an in-depth overview of this compound, including its chemical identity, synthesis, analytical methodologies for its characterization, and its role as a metabolite.

Introduction

Desloratadine is a potent, long-acting, non-sedating H1-receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. As with any active pharmaceutical ingredient (API), a thorough understanding of its potential impurities and degradation products is a regulatory and safety imperative. This compound is one such related substance that can be formed through metabolic processes or as a product of forced degradation. This document serves as a comprehensive resource for professionals engaged in the research and development of Desloratadine, offering detailed technical information on its N-oxide derivative.

Chemical and Physical Properties

This compound is chemically identified as 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzocyclohepta[1,2-b]pyridine 1-Oxide. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 169253-26-3
Molecular Formula C₁₉H₁₉ClN₂O
Molecular Weight 326.82 g/mol
IUPAC Name 13-chloro-4-oxido-2-piperidin-4-ylidene-4-azoniatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaene
Appearance White to off-white powder (inferred from Desloratadine)
Solubility Data not available. Desloratadine is slightly soluble in water, but very soluble in ethanol and propylene glycol.

Synthesis and Formation

This compound can be formed through both synthetic and biological pathways.

Synthetic Pathway

A common laboratory synthesis of pyridine N-oxides involves the oxidation of the corresponding pyridine. A documented method for a derivative of Desloratadine involves the following steps:

  • Protection of the Piperidine Nitrogen: Desloratadine is first protected with a Boc (tert-butyloxycarbonyl) group to prevent oxidation at the piperidine nitrogen.

  • N-Oxidation: The Boc-protected Desloratadine is then oxidized using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to form the pyridine N-oxide.

  • Deprotection: The Boc group is subsequently removed to yield this compound.

Synthesis_Pathway Desloratadine Desloratadine Boc_Desloratadine Boc-Protected Desloratadine Desloratadine->Boc_Desloratadine Boc₂O, Et₃N N_Oxide_Intermediate Boc-Protected This compound Boc_Desloratadine->N_Oxide_Intermediate m-CPBA Final_Product This compound N_Oxide_Intermediate->Final_Product Acid (e.g., HCl)

Caption: Synthetic pathway for this compound.

Metabolic Formation and Degradation

This compound is a known metabolite of Desloratadine. In vivo studies have shown that the primary biotransformation of Loratadine (the parent drug of Desloratadine) involves decarboethoxylation to form Desloratadine, which then undergoes further oxidation, including hydroxylation and N-oxidation. The formation of the pyridine N-oxide has been observed as a gender-specific metabolite in male rats.

Forced degradation studies of Desloratadine under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential for identifying potential degradation products. While Desloratadine is susceptible to degradation, particularly under oxidative conditions, the precise quantification of this compound formation under these conditions requires specific stability-indicating analytical methods.

Degradation_Pathway cluster_stress Stress Conditions Oxidative Oxidative (e.g., H₂O₂) N_Oxide This compound Oxidative->N_Oxide Metabolic Metabolic (In vivo) Metabolic->N_Oxide Desloratadine Desloratadine Desloratadine->N_Oxide Oxidation

Caption: Formation of N-oxide from Desloratadine.

Experimental Protocols

Synthesis of this compound

The following is a generalized experimental protocol based on the synthesis of related compounds:

  • Protection: To a solution of Desloratadine in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine (Et₃N) followed by di-tert-butyl dicarbonate (Boc₂O). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC). Work up the reaction to isolate the Boc-protected Desloratadine.

  • N-Oxidation: Dissolve the Boc-protected Desloratadine in a chlorinated solvent like dichloromethane. Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction and purify the crude product by chromatography to obtain the Boc-protected this compound.

  • Deprotection: Dissolve the purified N-oxide intermediate in a suitable solvent (e.g., methanol) and treat with a strong acid, such as 4 M HCl in dioxane. Stir at room temperature until the deprotection is complete. Evaporate the solvent and purify the residue to obtain the final product, this compound.

Analytical Characterization

A stability-indicating analytical method is crucial for the detection and quantification of this compound in the presence of Desloratadine and other impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

Table 2: HPLC Method Parameters for the Analysis of Desloratadine and Related Substances

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) in isocratic or gradient mode.
Flow Rate Typically 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or 280 nm)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Note: The specific mobile phase composition and gradient program should be optimized to achieve adequate separation of this compound from Desloratadine and other potential impurities.

Signaling Pathways and Biological Activity

The primary pharmacological activity of Desloratadine is its antagonism of the histamine H1 receptor. While extensive data exists for Desloratadine's high affinity for the H1 receptor, there is a lack of publicly available information on the specific H1 receptor binding affinity and pharmacological activity of this compound. As a metabolite, its biological activity is a key area for further research to fully understand the overall pharmacological and toxicological profile of Desloratadine.

Signaling_Pathway Desloratadine Desloratadine H1_Receptor Histamine H1 Receptor Desloratadine->H1_Receptor Antagonizes Allergic_Response Allergic Response (e.g., inflammation, itching) H1_Receptor->Allergic_Response Mediates N_Oxide Desloratadine Pyridine N-oxide N_Oxide->H1_Receptor Binding Affinity?

Caption: Desloratadine's interaction with the H1 receptor.

Conclusion

This compound is a critical molecule to consider in the development and lifecycle management of Desloratadine. Its formation as a metabolite and potential degradation product necessitates the development of robust analytical methods for its detection and quantification. This technical guide has provided a foundational overview of its chemical properties, synthesis, and analytical considerations. Further research into the pharmacological activity and a more detailed quantitative analysis of its formation under various stress conditions will provide a more complete understanding of this important Desloratadine-related substance.

A Technical Guide to Commercial Desloratadine Pyridine N-oxide Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Desloratadine and its related substances, the availability of high-purity reference standards is critical for accurate quantification and impurity profiling. Desloratadine Pyridine N-oxide, a potential impurity and degradation product of the antihistamine Desloratadine, is one such crucial reference material. This technical guide provides an in-depth overview of commercially available this compound reference standards, their key characteristics, and guidance on analytical methodologies.

Commercial Suppliers and Product Specifications

A number of specialized chemical suppliers offer this compound reference standards. The choice of supplier often depends on factors such as the required purity, available quantity, documentation provided (e.g., Certificate of Analysis), and regional availability. Below is a summary of prominent suppliers and their product specifications.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Notes
Veeprho VL41002169253-26-3C₁₉H₁₉ClN₂O326.8Not specifiedLeading supplier of impurity reference standards.[1]
SynZeal SZ-D022028169253-26-3C₁₉H₁₉ClN₂O326.8Not specifiedOffers a wide range of pharmacopeial and non-pharmacopeial impurities.[2]
Simson Pharma D130004169253-26-3C₁₉H₁₉ClN₂O326.82Not specifiedAccompanied by a Certificate of Analysis.
Santa Cruz Biotechnology sc-219565169253-26-3C₁₉H₁₉ClN₂O326.82Not specifiedBilled as a degradation product of Desloratadine. For research use only.[3]
Aladdin Scientific D342362-2.5mg169253-26-3C₁₉H₁₉ClN₂O326.82≥95%-
GLP Pharma Standards GL-D0422169253-26-3Not specifiedNot specifiedNot specifiedSupplied with a comprehensive analytical data package.[4]
Agnitio Pharma APDSL-27169253-26-3C₁₉H₁₉ClN₂O326.82Not specifiedListed as a process impurity.[5]
BLD Pharm BD159475169253-26-3Not specifiedNot specifiedNot specifiedProvides access to NMR, HPLC, LC-MS, and UPLC data.[6]

Experimental Protocols

While detailed proprietary synthesis methods for commercial reference standards are not publicly disclosed, a general understanding of the synthesis and analytical characterization is crucial for their effective use.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of the pyridine nitrogen in the Desloratadine molecule. A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

General Synthetic Scheme:

A synthetic route may involve the protection of the piperidine nitrogen of Desloratadine, followed by oxidation of the pyridine ring to the N-oxide, and subsequent deprotection.[7]

  • Protection: The secondary amine of the piperidine ring in Desloratadine is protected, for example, with a Boc group (di-tert-butyl dicarbonate).

  • N-Oxidation: The protected Desloratadine is then reacted with an oxidizing agent like m-CPBA in a suitable solvent (e.g., dichloromethane) to form the Pyridine N-oxide.[7]

  • Deprotection: The protecting group is removed under acidic conditions (e.g., using hydrochloric acid) to yield this compound.[7]

Purification of the final product is typically achieved through chromatographic techniques to ensure high purity.

Analytical Characterization

The identity and purity of this compound reference standards are confirmed using a combination of spectroscopic and chromatographic techniques. A typical Certificate of Analysis will include data from the following methods.[4][8]

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of the reference standard and to identify any related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient program will be optimized to achieve good separation of the main peak from any impurities.

  • Detection: UV detection at a wavelength where Desloratadine and its N-oxide show significant absorbance.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

2. Mass Spectrometry (MS) for Identity Confirmation

  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 327.1).[8]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Objective: To confirm the chemical structure of the compound.

  • Instrumentation: A high-field NMR spectrometer.

  • Analysis: The ¹H NMR spectrum should be consistent with the structure of this compound.[8] The chemical shifts, splitting patterns, and integration of the peaks should correspond to the different protons in the molecule. Comparison with the NMR spectrum of Desloratadine will show characteristic shifts for the protons on the pyridine ring due to the presence of the N-oxide.

Logical Workflow for Supplier Selection

The selection of a suitable supplier for a reference standard is a critical step in the research and development process. The following diagram illustrates a logical workflow for this selection process.

Supplier_Selection_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Commercial & Logistical Considerations cluster_3 Phase 4: Final Decision A Identify Potential Suppliers B Request Product Specifications & CoA A->B Inquiry C Review Purity Data (HPLC, etc.) B->C D Verify Structural Confirmation (NMR, MS) C->D E Assess Documentation Completeness D->E F Compare Pricing & Availability E->F G Evaluate Shipping & Storage Conditions F->G H Check Regulatory Compliance Information G->H I Select Supplier & Procure Standard H->I J Perform In-house Verification I->J Recommended

Caption: A workflow diagram for the selection of a commercial reference standard supplier.

References

Unraveling the Role of Cytochrome P450 in Desloratadine N-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desloratadine, a potent, long-acting, non-sedating antihistamine, undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the hydroxylation pathways of desloratadine have been a primary focus of research, the N-oxidation pathway and the specific enzymes involved, particularly the role of the cytochrome P450 (CYP) superfamily, remain less elucidated. This technical guide provides a comprehensive overview of the current understanding of desloratadine N-oxidation, detailing the existing evidence, outlining the requisite experimental protocols to definitively identify the contributing enzymes, and presenting the broader context of its metabolism. While a desloratadine N-oxide metabolite has been identified, particularly in preclinical species, conclusive evidence pinpointing the specific human CYP isozymes responsible for its formation is not robustly established in publicly available literature. This guide also explores the potential involvement of other enzyme systems, such as flavin-containing monooxygenases (FMOs), and provides a framework for future research in this area.

Introduction to Desloratadine Metabolism

Desloratadine is the major active metabolite of loratadine and is responsible for its antihistaminergic effects. Upon administration, desloratadine is further metabolized through various phase I and phase II reactions. The most well-characterized metabolic pathway is the formation of 3-hydroxydesloratadine, a process that uniquely involves an initial N-glucuronidation by UGT2B10, followed by hydroxylation by CYP2C8[1][2]. Other hydroxylation reactions leading to 5-hydroxydesloratadine and 6-hydroxydesloratadine have also been reported[3].

The formation of a desloratadine N-oxide metabolite has been observed in preclinical studies. Specifically, gender-specific formation of a DL-pyridine-N-oxide has been reported in male rats, and N-oxidation has been noted in monkeys[4][5]. However, the translation of these findings to human metabolism and the identification of the specific enzymes involved require further investigation.

The Role of Cytochrome P450 in N-Oxidation

The cytochrome P450 system is a major family of enzymes responsible for the oxidative metabolism of a vast array of xenobiotics, including drugs. While CYPs are well-known for their role in carbon hydroxylation, they can also catalyze the N-oxidation of compounds containing nitrogen atoms. However, another important enzyme family, the flavin-containing monooxygenases (FMOs), also plays a significant role in the N-oxidation of many drugs and xenobiotics. Given the current lack of definitive evidence for CYP-mediated N-oxidation of desloratadine in humans, it is crucial to consider both enzyme systems as potential contributors.

Current State of Evidence: CYP vs. FMO in Desloratadine N-Oxidation

Current literature does not definitively identify the specific human cytochrome P450 isozyme(s) responsible for desloratadine N-oxidation. While studies have extensively investigated the conversion of loratadine to desloratadine, implicating CYP3A4 and CYP2D6, and the hydroxylation of desloratadine by CYP2C8, the N-oxidation pathway remains an area with limited data.

The potential for FMO involvement should not be overlooked. FMOs are known to catalyze the N-oxidation of various secondary and tertiary amines. Without direct experimental evidence, it is plausible that FMOs, rather than or in addition to CYPs, are responsible for the formation of desloratadine N-oxide.

Experimental Protocols for Identifying Enzymes in Desloratadine N-Oxidation

To elucidate the enzymatic pathway of desloratadine N-oxidation, a systematic series of in vitro experiments is required. The following protocols provide a comprehensive approach to identify the responsible enzymes, be they from the CYP or FMO families.

In Vitro Metabolism with Human Liver Subcellular Fractions
  • Objective: To confirm the formation of desloratadine N-oxide in a human-relevant in vitro system and to determine the subcellular location of the enzymatic activity.

  • Methodology:

    • Incubation: Incubate desloratadine with pooled human liver microsomes (HLMs) and human liver S9 fractions. Microsomes are rich in CYP and FMO enzymes, while the S9 fraction also contains cytosolic enzymes.

    • Cofactors: Incubations should be conducted in the presence of NADPH for CYP- and FMO-mediated reactions.

    • Time and Concentration Dependence: Perform incubations at various desloratadine concentrations and for different time points to characterize the kinetics of N-oxide formation.

    • Analysis: Utilize a validated LC-MS/MS method to separate and quantify desloratadine and its N-oxide metabolite.

Reaction Phenotyping with Recombinant Human Enzymes
  • Objective: To identify the specific CYP and FMO isozymes capable of catalyzing desloratadine N-oxidation.

  • Methodology:

    • Enzyme Panel: Incubate desloratadine with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, 3A5) and FMO enzymes (e.g., FMO1, FMO3, FMO5).

    • Incubation Conditions: Each incubation should contain a single recombinant enzyme, desloratadine, and the appropriate cofactors in a suitable buffer system.

    • Positive Controls: Include known substrates for each enzyme to confirm their catalytic activity.

    • Analysis: Quantify the formation of desloratadine N-oxide using LC-MS/MS. The enzyme(s) that produce the N-oxide are considered potential contributors.

Chemical Inhibition Studies
  • Objective: To assess the contribution of specific CYP and FMO enzymes to desloratadine N-oxidation in a complex system like HLMs.

  • Methodology:

    • Incubation: Incubate desloratadine with HLMs in the presence and absence of a panel of selective chemical inhibitors for various CYP isozymes and a general FMO inhibitor (e.g., methimazole).

    • Inhibitor Concentrations: Use inhibitors at concentrations known to be selective for their respective enzymes.

    • Analysis: Measure the rate of desloratadine N-oxide formation. A significant reduction in metabolite formation in the presence of a specific inhibitor suggests the involvement of that enzyme.

Correlation Analysis
  • Objective: To correlate the rate of desloratadine N-oxidation with the activity of specific CYP or FMO enzymes across a population.

  • Methodology:

    • Microsome Panel: Use a panel of individual human liver microsomes from multiple donors with characterized activities of major CYP and FMO enzymes.

    • Metabolism and Activity Assays: For each microsome sample, measure the rate of desloratadine N-oxide formation and the activity of specific marker enzymes for various CYPs and FMOs.

    • Statistical Analysis: Perform correlation analysis between the rate of N-oxide formation and the activity of each marker enzyme. A strong correlation suggests a significant role for that enzyme in the metabolic pathway.

Data Presentation

To facilitate the interpretation and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: Known Metabolic Pathways of Desloratadine

MetabolitePrecursorEnzyme(s) Involved
DesloratadineLoratadineCYP3A4, CYP2D6
3-HydroxydesloratadineDesloratadineUGT2B10, CYP2C8
5-HydroxydesloratadineDesloratadineNot definitively identified
6-HydroxydesloratadineDesloratadineNot definitively identified
Desloratadine N-OxideDesloratadineNot definitively identified in humans

Table 2: Hypothetical Results from Chemical Inhibition Studies for Desloratadine N-Oxidation in Human Liver Microsomes

InhibitorTarget EnzymeConcentration (µM)% Inhibition of N-Oxide Formation
FurafyllineCYP1A210Hypothetical Data
QuinidineCYP2D61Hypothetical Data
KetoconazoleCYP3A41Hypothetical Data
MethimazoleFMOs100Hypothetical Data
Vehicle ControlN/AN/A0%

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Desloratadine_Metabolism Loratadine Loratadine Desloratadine Desloratadine Loratadine->Desloratadine CYP3A4, CYP2D6 Metabolite_5OH 5-Hydroxydesloratadine Desloratadine->Metabolite_5OH CYP(s)? Metabolite_6OH 6-Hydroxydesloratadine Desloratadine->Metabolite_6OH CYP(s)? Metabolite_NOxide Desloratadine N-Oxide Desloratadine->Metabolite_NOxide Enzyme(s) Unknown (CYP or FMO?) Glucuronide Desloratadine-N-glucuronide Desloratadine->Glucuronide UGT2B10 Metabolite_3OH 3-Hydroxydesloratadine Glucuronide->Metabolite_3OH CYP2C8

Caption: Overview of the metabolic pathways of loratadine and desloratadine.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Enzyme Identification cluster_2 Confirmation & Contribution cluster_3 Conclusion HLM Human Liver Microsomes S9 Human Liver S9 Fraction Recombinant_CYP Recombinant CYPs HLM->Recombinant_CYP Metabolite Formed? Recombinant_FMO Recombinant FMOs Inhibition Chemical Inhibition Recombinant_CYP->Inhibition Recombinant_FMO->Inhibition Correlation Correlation Analysis Conclusion Identify Responsible Enzyme(s) Inhibition->Conclusion Correlation->Conclusion

Caption: Experimental workflow for identifying enzymes in desloratadine N-oxidation.

Conclusion

The N-oxidation of desloratadine represents a gap in the complete understanding of its metabolic fate in humans. While the formation of a desloratadine N-oxide has been reported in preclinical species, the specific human enzymes, whether from the cytochrome P450 or flavin-containing monooxygenase families, have not been definitively identified in the available literature. The experimental framework outlined in this guide provides a robust strategy for researchers and drug development professionals to systematically investigate and identify the enzymes responsible for this metabolic pathway. A thorough characterization of all metabolic pathways of desloratadine is essential for a comprehensive assessment of its drug-drug interaction potential and for understanding inter-individual variability in its disposition. Future research focusing on the protocols described herein will be instrumental in completing the metabolic map of desloratadine.

References

Physical and chemical properties of N-oxide functional groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of N-Oxide Functional Groups

For Researchers, Scientists, and Drug Development Professionals

The N-oxide functional group, characterized by a dative bond between nitrogen and oxygen (R₃N⁺-O⁻), is a versatile and increasingly significant moiety in medicinal chemistry and drug development. Its unique electronic and steric properties impart profound effects on a molecule's physicochemical characteristics, including polarity, solubility, and metabolic stability. This technical guide provides a comprehensive overview of the core physical and chemical properties of N-oxides, their synthesis and reactivity, and their strategic application in modern drug design.

Core Physical and Structural Properties

The N-oxide group is highly polar, a property stemming from the formal positive charge on the nitrogen and negative charge on the oxygen. This polarity is central to many of its applications, influencing everything from crystal packing to aqueous solubility.

Polarity, Solubility, and Dipole Moment

The N⁺–O⁻ bond is one of the most polar functional groups in organic chemistry.[1] This high polarity makes N-oxides strong hydrogen bond acceptors, leading to excellent water solubility and often hygroscopic character.[1][2] Consequently, introducing an N-oxide group is a common strategy to enhance the aqueous solubility of drug candidates and reduce their membrane permeability.[2][3] The significant dipole moment of the N-oxide group is a key quantitative indicator of its polarity.

Basicity and pKa

N-oxides are weak bases that can be protonated to form stable hydroxyammonium cations.[2] The basicity of an N-oxide is considerably lower than that of its parent tertiary amine. Aliphatic amine oxides typically have pKa values in the range of 4–5, while the pKa of aromatic N-oxides is significantly lower, generally between 0.5 and 2.[2] This means that at physiological pH (~7.4), the neutral zwitterionic form of the N-oxide is predominant.[2]

Bond Characteristics

The N-O bond is best described as a dative covalent bond with a bond order greater than one, indicating significant back-donation from the oxygen lone pairs into the nitrogen's orbitals.[2] In aliphatic amine oxides, the N-O bond length is approximately 1.36 ± 0.03 Å.[1] For aromatic N-oxides like pyridine-N-oxide, resonance contributions result in a shorter, stronger bond with a higher bond order (around 1.3).[2][4]

Table 1: Quantitative Physical Properties of Representative N-Oxides

PropertyAliphatic N-Oxides (e.g., Trimethylamine N-oxide)Aromatic N-Oxides (e.g., Pyridine-N-oxide)Reference(s)
pKa 4–50.5–2[2]
Dipole Moment (D) ~4.37 D (increase over parent amine)~2.02 D (increase over parent amine)[4]
N-O Bond Length (Å) ~1.36~1.28[1][4]
N-O Bond Energy (kcal/mol) 63-68~63.3[1][4]

Spectroscopic Characterization

The unique electronic environment of the N-oxide group gives rise to characteristic spectroscopic signatures that are crucial for its identification and quantification.

  • Infrared (IR) Spectroscopy : The N⁺–O⁻ bond displays a prominent, strong vibration band typically found in the region of 930-970 cm⁻¹ for aliphatic N-oxides.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The introduction of the oxygen atom causes a deshielding effect on adjacent protons and carbons. In ¹H and ¹³C NMR spectra, this results in a downfield shift of neighboring methyl, methylene, or methine groups compared to the parent amine.[3][5]

  • UV-Vis Spectroscopy : Aromatic N-oxides exhibit characteristic UV absorption spectra. For instance, nicotinamide N-oxide dissolved in water shows absorption peaks at approximately 248 nm and 281 nm.[6]

Table 2: Spectroscopic Data for N-Oxide Functional Groups

Spectroscopic TechniqueCharacteristic FeatureTypical Range/ValueReference(s)
IR Spectroscopy N⁺–O⁻ stretching vibration930-970 cm⁻¹[3][5]
¹H & ¹³C NMR Downfield shift of α-protons and α-carbons relative to the parent amineVaries by structure[3][5]
UV-Vis (Aromatic) π → π* and n → π* transitionse.g., ~248 nm, ~281 nm for Nicotinamide N-oxide[6]

Chemical Properties and Reactivity

The reactivity of N-oxides is diverse, encompassing roles as oxidants, synthetic intermediates, and prodrug moieties. Their stability depends on the molecular scaffold and reaction conditions.

Synthesis

The most common method for synthesizing N-oxides is the direct oxidation of the corresponding tertiary amine.[2] Various oxidizing agents can be employed, with the choice depending on the substrate's functional group tolerance.

  • Hydrogen Peroxide (H₂O₂) : A common, environmentally friendly oxidant. The reaction can be slow, often requiring a large excess of H₂O₂.[3]

  • Peroxyacids (e.g., m-CPBA) : meta-Chloroperoxybenzoic acid is a highly effective reagent for the oxidation of tertiary amines, though it is less tolerant of other oxidizable groups like double bonds or thioethers.[2][5]

  • Other Reagents : Urea-hydrogen peroxide (UHP) and catalytic systems involving metals like cobalt or rhenium are also used.[7][8]

G cluster_start Starting Materials cluster_process Process cluster_end Product TertiaryAmine Tertiary Amine (R₃N) Reaction Oxidation Reaction TertiaryAmine->Reaction Substrate Oxidant Oxidizing Agent (e.g., H₂O₂, m-CPBA) Oxidant->Reaction Reagent Workup Workup & Purification (e.g., Quenching, Filtration) Reaction->Workup Crude Product N_Oxide N-Oxide Product (R₃N⁺-O⁻) Workup->N_Oxide Pure Product G cluster_systemic Systemic Circulation (Normoxia) cluster_tumor Hypoxic Tumor Microenvironment Prodrug_Circulating N-Oxide Prodrug (Low Toxicity, Inactive) Prodrug_Tumor N-Oxide Prodrug Prodrug_Circulating->Prodrug_Tumor Accumulation in Tumor Reduction Enzymatic Reduction (e.g., CYP450 Reductases) Prodrug_Tumor->Reduction Substrate Active_Drug Active Cytotoxic Drug (Parent Amine) Reduction->Active_Drug Activation Cell_Death Tumor Cell Death Active_Drug->Cell_Death Induces

References

Methodological & Application

Application Note: Quantification of Desloratadine Pyridine N-oxide using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desloratadine, a potent, long-acting, non-sedating antihistamine, is the major active metabolite of loratadine. It is widely prescribed for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. The metabolism of Desloratadine is a critical aspect of its pharmacokinetic profile, primarily involving hydroxylation to 3-hydroxydesloratadine. Another metabolic pathway includes the formation of Desloratadine Pyridine N-oxide. Accurate and sensitive quantification of these metabolites is essential for comprehensive pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for the quantification of this compound in biological matrices using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. While validated methods for Desloratadine and 3-hydroxydesloratadine are well-established, this note adapts these principles to propose a robust method for its N-oxide metabolite.

Metabolic Pathway of Desloratadine

Desloratadine undergoes extensive metabolism in the liver. The primary metabolic pathway is 3-hydroxylation, catalyzed by cytochrome P450 enzymes, to form the active metabolite 3-hydroxydesloratadine, which is subsequently glucuronidated.[1] Another identified metabolic route is the N-oxidation of the pyridine ring, resulting in the formation of this compound.[2]

Desloratadine Desloratadine 3-hydroxydesloratadine 3-hydroxydesloratadine Desloratadine->3-hydroxydesloratadine CYP450 (Hydroxylation) This compound This compound Desloratadine->this compound N-oxidation Glucuronide Conjugate Glucuronide Conjugate 3-hydroxydesloratadine->Glucuronide Conjugate UGT

Metabolic pathway of Desloratadine.

Experimental Protocols

This protocol provides a framework for the analysis of this compound. Optimization and validation are recommended for specific laboratory conditions and biological matrices.

Materials and Reagents
  • This compound reference standard (CAS: 169253-26-3)[3][4]

  • Desloratadine-d4 (or other suitable internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (ultrapure)

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a recommended method for sample clean-up and concentration.

  • Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 500 µL of plasma, add the internal standard (e.g., Desloratadine-d4). Vortex and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

cluster_sample_prep Sample Preparation Workflow Plasma Plasma Sample + IS SPE Solid-Phase Extraction (SPE) Plasma->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Experimental workflow for sample preparation and analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 90-10% B

    • 4.0-5.0 min: 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS)

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The protonated molecular ion of this compound is expected at m/z 327.1, similar to hydroxylated metabolites. However, the fragmentation pattern will differ. Based on general fragmentation of N-oxides, a characteristic loss of oxygen (-16 Da) is expected.

    • Proposed Transitions:

      • This compound: m/z 327.1 → 311.1 (Loss of O), m/z 327.1 → 259.1 (Further fragmentation)

      • Desloratadine-d4 (IS): m/z 315.2 → 263.2

  • Ion Source Parameters (to be optimized):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Presentation

The following tables summarize the proposed and established quantitative data for Desloratadine and its metabolites.

Table 1: Proposed LC-MS/MS Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (starting point)
This compound327.1311.120
This compound327.1259.135
Desloratadine-d4 (IS)315.2263.230

Table 2: Summary of Quantitative Data from Validated Methods for Desloratadine and 3-OH Desloratadine

ParameterDesloratadine3-OH DesloratadineReference
Linearity Range0.05 - 10 ng/mL0.05 - 10 ng/mL[5][6]
LLOQ0.05 ng/mL0.05 ng/mL[6]
Intra-day Precision (%CV)< 15%< 15%[6]
Inter-day Precision (%CV)< 15%< 15%[6]
Accuracy (%)85 - 115%85 - 115%[6]
Recovery (%)~70-80%~70-80%[7]

Conclusion

This application note provides a comprehensive LC-MS/MS protocol for the quantification of this compound. The proposed method is based on established principles for the analysis of Desloratadine and its primary metabolite, 3-hydroxydesloratadine. While the provided parameters for the N-oxide are a starting point, method validation in the target biological matrix is crucial to ensure accuracy, precision, and robustness for reliable results in drug development and research settings. The detailed experimental workflow and data presentation offer a clear guide for researchers and scientists.

References

Application Note: A Stability-Indicating UPLC Method for the Determination of Desloratadine and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of Desloratadine and its process-related and degradation impurities in pharmaceutical dosage forms. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[1][2] This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Desloratadine.

Introduction

Desloratadine is a long-acting, non-sedating, second-generation H1 antagonist and the active metabolite of loratadine, widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[3] The presence of impurities in the drug substance and product can affect the safety and efficacy of the pharmaceutical product.[4][5] Therefore, a reliable analytical method is crucial for the identification and quantification of these impurities. This application note presents a validated UPLC method that effectively separates Desloratadine from its known impurities and degradation products generated under various stress conditions.[2][3]

Regulatory Context

The ICH Q3A (R2) and Q3B (R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products, respectively.[6][7][8] These guidelines establish thresholds for reporting (≥0.05%), identification (≥0.10%), and qualification (≥0.15%) of impurities based on the maximum daily dose of the drug.[4] The analytical method described herein is designed to meet and exceed these regulatory requirements.

Known Impurities of Desloratadine

Several potential impurities of Desloratadine have been identified, arising from the manufacturing process or degradation. These include:

  • Loratadine (Desloratadine EP Impurity C): The precursor to Desloratadine.[9][10]

  • Desloratadine Impurity B: A process-related impurity.[11]

  • Desloratadine Impurity D: A potential process-related impurity.[11]

  • N-Nitroso-Desloratadine: A potential genotoxic impurity.[12]

  • Other process-related and degradation impurities.[13][14][15]

Experimental Protocol: UPLC Method for Desloratadine and Impurities

This section provides a detailed protocol for the UPLC analysis.

Instrumentation and Materials
  • UPLC system with a photodiode array (PDA) detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • Desloratadine reference standard and impurity standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

Chromatographic Conditions

A gradient UPLC method was developed for the optimal separation of Desloratadine and its impurities.[2]

ParameterCondition
Column Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Detection Wavelength 280 nm
Run Time 8 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
5.02080
6.02080
6.59010
8.09010
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter through a 0.22 µm membrane filter.

  • Standard Stock Solution (Desloratadine): Accurately weigh and dissolve 25 mg of Desloratadine reference standard in a 25 mL volumetric flask with diluent (Mobile Phase A:Mobile Phase B, 50:50 v/v) to obtain a concentration of 1000 µg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing known impurities at a concentration of 100 µg/mL each in the diluent.

  • Spiked Standard Solution: Prepare a working standard solution of Desloratadine at a concentration of 100 µg/mL, spiked with each impurity at a concentration of 1 µg/mL (1% level).

  • Sample Preparation (Tablets): Weigh and crush not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of Desloratadine into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.22 µm syringe filter before injection.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.

Specificity (Forced Degradation Studies)

Forced degradation studies were performed on Desloratadine to demonstrate the stability-indicating nature of the method.[1][2] The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

  • Acid Hydrolysis: 1 N HCl at 60°C for 20 hours.[1]

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.

  • Oxidative Degradation: 6% H₂O₂ at 60°C for 20 hours.[1]

  • Thermal Degradation: Dry heat at 105°C for 24 hours.[2]

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

Results: Significant degradation was observed under oxidative and thermal conditions, while the drug was relatively stable under acidic, basic, and photolytic conditions.[2][16] The degradation products were well-resolved from the main Desloratadine peak, confirming the method's specificity.

Quantitative Data Summary

The following tables summarize the validation data obtained for the UPLC method.

Table 2: Linearity Data

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Desloratadine0.25 - 75> 0.999
Impurity A0.1 - 5> 0.998
Impurity B0.1 - 5> 0.999
Impurity C (Loratadine)0.1 - 5> 0.999

Table 3: Accuracy (Recovery) Data

AnalyteSpiked LevelMean Recovery (%)% RSD
Desloratadine50%99.50.8
100%100.20.5
150%99.80.6
Impurity A100%98.91.2
Impurity C (Loratadine)100%101.10.9

Table 4: Precision Data

ParameterDesloratadine (% RSD)Impurities (% RSD)
Repeatability (n=6) 0.6< 2.0
Intermediate Precision (n=6) 0.8< 2.5

Table 5: LOD and LOQ

AnalyteLOD (µg/mL)LOQ (µg/mL)
Desloratadine0.080.25
Impurities~ 0.03~ 0.1

Table 6: Robustness

Parameter Variation% RSD for Desloratadine Assay
Flow Rate (± 0.04 mL/min) < 1.0
Column Temperature (± 2°C) < 1.0
Mobile Phase pH (± 0.2) < 1.5

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Processing & Analysis Sample Weigh & Dissolve Tablet Powder Filter_Sample Filter Sample Solution (0.22 µm) Sample->Filter_Sample Standard Prepare Desloratadine & Impurity Standards Filter_Standard Filter Standard Solution (0.22 µm) Standard->Filter_Standard Injection Inject Sample/ Standard Filter_Sample->Injection Filter_Standard->Injection UPLC_System UPLC System Setup (Column, Mobile Phase, etc.) UPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection PDA Detection (280 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantify Impurities & Assay of Desloratadine Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for Desloratadine impurity analysis.

Method_Development_Logic cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Application Objective Define Analytical Objective Lit_Review Literature Review & Initial Conditions Objective->Lit_Review Optimization Optimize Chromatographic Parameters Lit_Review->Optimization Specificity Forced Degradation Studies Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness QC_Testing Quality Control Testing Robustness->QC_Testing Stability_Studies Stability Studies Robustness->Stability_Studies

Caption: Logical flow of analytical method development and validation.

Conclusion

The developed UPLC method is rapid, sensitive, specific, and stability-indicating for the determination of Desloratadine and its impurities. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis and stability studies of Desloratadine in pharmaceutical dosage forms. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory.

References

Application Note and Protocol for Solid-Phase Extraction of Desloratadine N-oxide from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desloratadine, a potent and long-acting tricyclic H1-antihistamine, is the active metabolite of loratadine. It undergoes further metabolism in the body to form several metabolites, including Desloratadine N-oxide. Accurate quantification of these metabolites in plasma is crucial for pharmacokinetic and drug metabolism studies. This document provides a detailed solid-phase extraction (SPE) protocol for the selective isolation of Desloratadine N-oxide from human plasma prior to downstream analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Desloratadine N-oxide is a polar metabolite of Desloratadine.[1][2][3] While specific SPE protocols for Desloratadine N-oxide are not widely published, methods for its parent compound, Desloratadine, and other metabolites like 3-hydroxydesloratadine provide a strong foundation for developing a robust extraction procedure.[4] The protocol outlined below is adapted from established methods for Desloratadine, with modifications to account for the increased polarity of the N-oxide functional group. This method utilizes a mixed-mode cation-exchange SPE sorbent to achieve high recovery and clean extracts.

Experimental Protocol

This protocol is designed for the extraction of Desloratadine N-oxide from human plasma samples.

Materials and Reagents:

  • Human plasma (with K2EDTA as anticoagulant)

  • Desloratadine N-oxide reference standard

  • Internal Standard (IS) solution (e.g., deuterated Desloratadine N-oxide)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • Formic acid (88%)

  • Ammonium hydroxide (28-30%)

  • Mixed-mode Cation-Exchange (MCX) SPE cartridges (e.g., 30 mg/1 mL)

Equipment:

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Autosampler vials

Detailed Methodology:

  • Sample Pretreatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the plasma samples for 10 seconds to ensure homogeneity.

    • In a clean microcentrifuge tube, aliquot 500 µL of plasma.

    • Add 50 µL of Internal Standard (IS) working solution.

    • Add 500 µL of 4% formic acid in water.

    • Vortex for 30 seconds to mix.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

    • Carefully collect the supernatant for loading onto the SPE cartridge.

  • Solid-Phase Extraction (SPE):

    • Conditioning:

      • Place the MCX SPE cartridges on the vacuum manifold.

      • Condition the cartridges by passing 1 mL of methanol under low vacuum.

      • Equilibrate the cartridges by passing 1 mL of water under low vacuum. Do not allow the cartridges to dry out.

    • Loading:

      • Load the pretreated plasma supernatant onto the conditioned SPE cartridges.

      • Apply a low vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.

    • Washing:

      • Wash the cartridges with 1 mL of 2% formic acid in water to remove polar interferences.

      • Wash the cartridges with 1 mL of methanol to remove non-polar interferences. Dry the cartridges under high vacuum for 5 minutes.

    • Elution:

      • Place clean collection tubes inside the manifold.

      • Elute the Desloratadine N-oxide and the IS from the cartridges by adding 1 mL of 5% ammonium hydroxide in methanol.

      • Allow the solvent to soak the sorbent for 1 minute before applying a low vacuum to slowly elute the analytes.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the analytical method (e.g., 10 mM ammonium formate in water:methanol, 80:20, v/v).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation

Table 1: Quantitative Summary of the SPE Protocol

StepReagent/SolventVolumeConcentration/PurityPurpose
Sample Pretreatment Plasma Sample500 µL-Sample Matrix
Internal Standard50 µLAs per analytical methodInternal Standard for Quantification
Formic Acid Solution500 µL4% in WaterProtein Precipitation and pH Adjustment
SPE Conditioning Methanol1 mLHPLC GradeActivate the Sorbent
Water1 mLDeionized/HPLC GradeEquilibrate the Sorbent
SPE Washing Formic Acid Solution1 mL2% in WaterRemove Polar Interferences
Methanol1 mLHPLC GradeRemove Non-polar Interferences
SPE Elution Ammonium Hydroxide in Methanol1 mL5%Elute Analytes of Interest
Reconstitution Mobile Phase100 µLAs per analytical methodPrepare Sample for Injection

Visualizations

SPE_Workflow cluster_SPE Solid-Phase Extraction Sample Plasma Sample (500 µL) IS Add Internal Standard (50 µL) Sample->IS Precipitate Add 4% Formic Acid (500 µL) Vortex & Centrifuge IS->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant Load Load Supernatant SPE_Column MCX SPE Cartridge Wash1 Wash 1: 2% Formic Acid in Water (1 mL) SPE_Column->Wash1 Wash2 Wash 2: Methanol (1 mL) SPE_Column->Wash2 Elute Elute: 5% NH4OH in Methanol (1 mL) SPE_Column->Elute Condition Condition: 1. Methanol (1 mL) 2. Water (1 mL) Load->SPE_Column Wash1->SPE_Column Wash2->SPE_Column Drydown Evaporate to Dryness (N2, 40°C) Elute->Drydown Reconstitute Reconstitute in Mobile Phase (100 µL) Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of Desloratadine N-oxide from plasma.

References

Application Notes and Protocols: The Role of Desloratadine Pyridine N-oxide in Photopharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photopharmacology is a burgeoning field that utilizes light to control the activity of drugs with high spatiotemporal precision, thereby minimizing off-target effects. This is often achieved by incorporating photoswitchable moieties, such as azobenzenes, into the structure of a pharmacologically active molecule. Desloratadine, a potent second-generation histamine H1 receptor antagonist, serves as a valuable scaffold for the development of photoswitchable ligands to optically control H1 receptor activity. A key intermediate in the synthesis of these novel photopharmacological tools is Desloratadine Pyridine N-oxide. While not a photoswitchable compound itself, its formation is a critical step in the regioselective functionalization of the desloratadine core to introduce a photosensitive azobenzene group.

These application notes provide a comprehensive overview of the synthesis of photoswitchable desloratadine analogs via the N-oxide intermediate, their photochemical properties, and protocols for their pharmacological evaluation.

Synthesis of Photoswitchable Desloratadine Analogs

The synthesis of photoswitchable desloratadine ligands involves a multi-step process wherein this compound is a key intermediate. The overall strategy is to introduce an azobenzene moiety onto the pyridine ring of desloratadine. The N-oxide is crucial for activating the pyridine ring for subsequent amination.

A representative synthetic scheme for the preparation of a 2-azobenzene desloratadine analog (a photoswitchable compound) is outlined below.[1]

Synthesis_Workflow cluster_synthesis Synthesis of Photoswitchable Desloratadine Analog Desloratadine Desloratadine Boc-protection Boc-protection Desloratadine->Boc-protection Boc-Desloratadine Boc-Desloratadine Boc-protection->Boc-Desloratadine Oxidation Oxidation (m-CPBA) Boc-Desloratadine->Oxidation Desloratadine_N_oxide Boc-Desloratadine Pyridine N-oxide Oxidation->Desloratadine_N_oxide Ortho-amination Ortho-amination Desloratadine_N_oxide->Ortho-amination Aminopyridine_intermediate Aminopyridine Intermediate Ortho-amination->Aminopyridine_intermediate Azobenzene_formation Azobenzene formation (Mills reaction) Aminopyridine_intermediate->Azobenzene_formation Azobenzene_product Boc-Protected Photoswitchable Desloratadine Azobenzene_formation->Azobenzene_product Deprotection Deprotection (HCl) Azobenzene_product->Deprotection Final_Product Photoswitchable Desloratadine Analog Deprotection->Final_Product

Caption: Synthetic workflow for photoswitchable desloratadine.
Experimental Protocol: Synthesis of 2-Azobenzene Desloratadine Analog

This protocol is based on the synthesis described by Binkhorst et al. (2025).[1]

Step 1: Boc-Protection of Desloratadine

  • Dissolve desloratadine in a suitable solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until completion (monitor by TLC).

  • Work up the reaction and purify the product to obtain Boc-protected desloratadine.

Step 2: Oxidation to this compound

  • Dissolve the Boc-protected desloratadine in a chlorinated solvent (e.g., dichloromethane).

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction, perform an aqueous work-up, and purify the crude product to yield Boc-protected this compound.

Step 3: Ortho-Amination

  • Follow a literature procedure for ortho-amination of pyridine N-oxides (e.g., Verbeet et al.).

  • This typically involves reacting the N-oxide with a source of amine under specific conditions to introduce an amino group at the 2-position of the pyridine ring.

  • Purify the resulting aminopyridine intermediate.

Step 4: Azobenzene Formation (Mills Reaction)

  • Dissolve the aminopyridine intermediate in an acidic medium (e.g., acetic acid).

  • Add nitrosobenzene (PhNO) and stir the reaction at room temperature.

  • Monitor the reaction for the formation of the azobenzene product.

  • Purify the Boc-protected photoswitchable desloratadine analog.

Step 5: Deprotection

  • Dissolve the purified Boc-protected product in a suitable solvent.

  • Add a strong acid, such as hydrochloric acid (HCl), to remove the Boc protecting group.

  • Stir until deprotection is complete.

  • Isolate and purify the final photoswitchable desloratadine analog.

Photochemical Characterization

The photoswitchable desloratadine analogs exhibit distinct photochemical properties, allowing for their light-induced isomerization between the trans and cis forms.

Quantitative Data: Photochemical Properties

The following table summarizes the photochemical properties of a series of synthesized photoswitchable desloratadine analogs.[1][2]

Compoundλmax trans (nm)PSS_cis (%) @ 360 nmPSS_trans (%) @ 434 nmThermal Half-life (t₁/₂)
10a 3209580Months
10b 3189782Months
10c 310N/AN/AMinutes
11a 3389285Months
11b 3398783Days
11c 310 (shoulder)6779Months
12a 3259284Days
12b 3259385Months
12c 325N/AN/ASeconds

PSS: Photostationary State. Data for 10c and 12c were not determined due to short thermal half-lives.

Experimental Protocol: Photochemical Analysis
  • Sample Preparation: Prepare a solution of the photoswitchable compound (e.g., 25 µM) in a suitable buffer (e.g., HBSS buffer with 50% DMSO).

  • UV-Vis Spectroscopy:

    • Record the UV-Vis absorption spectrum of the sample in the dark (predominantly trans isomer).

    • Irradiate the sample with UV light (e.g., 360 nm) to induce isomerization to the cis form and record the spectrum at the photostationary state (PSS_cis).

    • Subsequently, irradiate the sample with visible light (e.g., 434 nm) to switch it back to the trans form and record the spectrum at PSS_trans.

  • Determination of Photostationary States: Calculate the percentage of cis and trans isomers at the photostationary states from the changes in absorbance at the λmax of the trans isomer.

  • Thermal Relaxation:

    • After reaching PSS_cis, keep the sample in the dark at a constant temperature.

    • Monitor the time-dependent change in the absorption spectrum as the cis isomer thermally relaxes back to the more stable trans isomer.

    • Calculate the thermal half-life (t₁/₂) from the kinetic data.

Pharmacological Evaluation

The photoswitchable desloratadine analogs are evaluated for their affinity to the histamine H1 receptor in both their trans and cis isomeric forms to determine the light-induced change in their pharmacological activity.

Histamine H1 Receptor Signaling Pathway

H1R_Signaling cluster_pathway Histamine H1 Receptor Signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Cellular_Response Cellular Response (e.g., smooth muscle contraction, inflammation) PKC->Cellular_Response Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->Cellular_Response

Caption: Simplified Histamine H1 Receptor signaling pathway.
Quantitative Data: Pharmacological Activity

The binding affinities (pKi) of the photoswitchable desloratadine analogs for the human histamine H1 receptor were determined in both the dark (trans) and after irradiation (cis-enriched photostationary state).

CompoundpKi (trans)pKi (PSS_cis)Affinity Shift (fold)
10a 8.37.83.2
10b 7.36.92.5
10c 6.76.61.3
11a 7.57.22.0
11b 7.87.33.2
11c 6.66.41.6
12a 7.16.91.6
12b 7.27.01.6
12c 6.16.01.3

pKi = -log(Ki). A higher pKi value indicates higher binding affinity.

Experimental Protocol: Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of unlabeled compounds to a receptor of interest.

  • Membrane Preparation:

    • Culture cells expressing the human histamine H1 receptor (e.g., HEK293T cells).

    • Harvest the cells and homogenize them in a suitable buffer to prepare cell membranes.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Cell membranes, a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine), and assay buffer.

      • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known unlabeled H1 receptor antagonist (e.g., 10 µM mepyramine).

      • Competition: Cell membranes, radioligand, and serial dilutions of the photoswitchable test compound.

    • For the PSS_cis condition, irradiate the wells containing the test compound with the appropriate wavelength of light (e.g., 360 nm) prior to and during the incubation. Keep the trans condition plates in the dark.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The use of this compound as a synthetic intermediate has enabled the development of a novel series of photoswitchable antagonists for the histamine H1 receptor. These molecular tools provide researchers with the ability to optically control H1 receptor activity, opening up new avenues for studying the physiological and pathological roles of histamine signaling with high precision. The protocols and data presented herein serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and chemical biology who are interested in utilizing photopharmacology to investigate GPCR function. While the currently developed compounds show a modest light-induced affinity shift, they represent a promising starting point for further optimization to achieve more significant optical control of the histamine H1 receptor.[3][4]

References

Application Note: A Proposed UPLC-MS/MS Method for the Chromatographic Separation and Quantification of Desloratadine and its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous separation and quantification of the antihistamine Desloratadine and its N-oxide metabolite in biological matrices. As no single validated method has been published for this specific pair of analytes, this protocol is a comprehensive amalgamation of established methods for Desloratadine and its other metabolites, combined with analytical principles for the separation of parent drugs from their more polar N-oxide derivatives.[1][2] This application note provides a detailed experimental protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, to serve as a robust starting point for method development and validation in a research or clinical setting.

Introduction

Desloratadine is the primary active metabolite of loratadine and is a potent, long-acting tricyclic histamine H1 receptor antagonist. Its metabolism involves several pathways, including the formation of an N-oxide metabolite. The analysis of drug metabolites is crucial in drug development for understanding pharmacokinetics, efficacy, and safety. The N-oxide metabolite of Desloratadine, being more polar than the parent compound, requires a well-designed chromatographic method for effective separation and accurate quantification. This proposed method leverages the principles of reversed-phase chromatography with gradient elution to achieve a robust separation of Desloratadine and its N-oxide metabolite, coupled with the high sensitivity and specificity of tandem mass spectrometry for detection.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for the extraction of Desloratadine from plasma.[3]

  • To 200 µL of plasma sample in a polypropylene tube, add 25 µL of an internal standard working solution (e.g., Desloratadine-d4).

  • Add 200 µL of a basifying agent, such as 0.1 M sodium hydroxide or a borax-sodium carbonate buffer (pH 11), and vortex for 30 seconds.[3]

  • Add 3 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate, dichloromethane, and n-hexane in a 3:1:1 ratio, v/v/v) and vortex for 3 minutes.[3]

  • Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (initial conditions) and vortex to dissolve.

  • Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

Chromatographic Separation

The following conditions are proposed to achieve separation based on the expected polarity difference between Desloratadine and its N-oxide metabolite. A gradient elution is recommended to ensure the elution of the more retained parent compound while providing good peak shape for the early-eluting N-oxide.[4][5]

ParameterProposed Condition
Instrumentation UPLC system coupled to a triple quadrupole mass spectrometer
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
Mass Spectrometric Detection

The mass spectrometer should be operated in positive ion electrospray ionization (ESI) mode, monitoring specific multiple reaction monitoring (MRM) transitions for each analyte. The following transitions are proposed based on literature data for Desloratadine and the known fragmentation patterns of N-oxides.[6][7] N-oxides often exhibit a characteristic neutral loss of oxygen (16 Da).[6][7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Desloratadine 311.1259.1To be optimized
Desloratadine N-oxide 327.1311.1To be optimized
Desloratadine N-oxide (confirmatory) 327.1Fragment to be determinedTo be optimized
Internal Standard (Desloratadine-d4) 315.1263.1To be optimized

Data Presentation

The following tables should be populated during method validation to summarize the quantitative performance of the assay.

Table 1: Retention Times and Resolution

AnalyteExpected Retention Time (min)Resolution (Rs) with Desloratadine
Desloratadine N-oxideTo be determinedTo be determined
DesloratadineTo be determinedN/A

Table 2: Method Validation Summary

ParameterDesloratadineDesloratadine N-oxide
Linearity Range (ng/mL) To be determinedTo be determined
Correlation Coefficient (r²) >0.99>0.99
Limit of Detection (LOD) (ng/mL) To be determinedTo be determined
Limit of Quantification (LOQ) (ng/mL) To be determinedTo be determined
Accuracy (% Recovery) To be determinedTo be determined
Precision (%RSD) <15%<15%

Visualization of the Analytical Workflow

analytical_workflow sample Plasma Sample (with Internal Standard) l_l_extraction Liquid-Liquid Extraction (Basification, Organic Solvent Addition, Centrifugation) sample->l_l_extraction 1. Preparation evaporation Evaporation of Organic Layer l_l_extraction->evaporation 2. Extraction reconstitution Reconstitution in Mobile Phase evaporation->reconstitution 3. Concentration uplc_ms UPLC-MS/MS Analysis (Gradient Separation, MRM Detection) reconstitution->uplc_ms 4. Injection data_analysis Data Analysis (Peak Integration, Quantification) uplc_ms->data_analysis 5. Detection

Caption: Workflow for the analysis of Desloratadine and its N-oxide metabolite.

Conclusion

This application note provides a detailed, proposed methodology for the chromatographic separation and quantification of Desloratadine and its N-oxide metabolite. The protocol is built upon established analytical techniques for Desloratadine and related compounds. It is intended to be a comprehensive starting point for researchers to develop and validate a robust and reliable assay for use in pharmacokinetic and drug metabolism studies. The successful implementation of this method will enable a more complete understanding of the metabolic fate of Desloratadine.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of desloratadine and its related substances using High-Performance Thin-Layer Chromatography (HPTLC) with densitometric detection. The methodologies outlined are suitable for routine quality control, stability studies, and research purposes.

Introduction

Desloratadine is a potent, long-acting, non-sedating, second-generation histamine H1-receptor antagonist. It is the active metabolite of loratadine and is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] The quantitative analysis of desloratadine and its potential impurities or degradation products is crucial for ensuring the safety and efficacy of pharmaceutical formulations. Densitometric HPTLC methods offer a simple, rapid, and cost-effective alternative to HPLC for this purpose.[3]

Principle of Densitometric HPTLC

HPTLC involves the chromatographic separation of components of a mixture on a high-performance stationary phase. After development, the separated spots on the plate are quantified by scanning them with a densitometer. The instrument measures the absorbance or fluorescence of the spots at a specific wavelength, and the resulting signal is proportional to the concentration of the analyte.

Experimental Protocols

Protocol 1: Densitometric Determination of Desloratadine

This protocol is adapted from a validated method for the quantification of desloratadine in pharmaceutical dosage forms.[4]

2.1. Materials and Reagents

  • Desloratadine reference standard

  • Silica gel 60 F254 HPTLC plates (aluminium backed)

  • Methanol (AR grade)

  • Chloroform (AR grade)

  • Toluene (AR grade)

  • Ammonia solution (AR grade)

  • Sample preparation solvent: Methanol

2.2. Instrumentation

  • HPTLC applicator (e.g., Camag Linomat 5 or equivalent)

  • HPTLC developing chamber (twin trough)

  • HPTLC scanner (densitometer) with integrated software

  • UV cabinet for visualization

2.3. Chromatographic Conditions

  • Stationary Phase: Pre-coated Silica gel 60 F254 HPTLC plates.

  • Mobile Phase: Methanol : Chloroform : Toluene : Ammonia (5.0 : 5.0 : 1.0 : 0.3, v/v/v/v).[4]

  • Chamber Saturation: 15 minutes with the mobile phase.

  • Development Distance: 80 mm.

  • Detection Wavelength: 254 nm.[4]

2.4. Preparation of Standard Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of desloratadine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with methanol.

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the concentration range of 150-750 ng/µL by appropriate dilution with methanol.

2.5. Sample Preparation (from Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of desloratadine and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of methanol, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter.

  • The final concentration of the sample solution should be adjusted to fall within the linearity range of the method.

2.6. Procedure

  • Apply bands of the standard and sample solutions (e.g., 10 µL) to the HPTLC plate using the applicator.

  • Place the plate in the developing chamber saturated with the mobile phase and develop it up to the specified distance.

  • After development, remove the plate and dry it in an oven or with a stream of warm air.

  • Scan the dried plate in the densitometer at 254 nm.

  • Record the peak areas and calculate the concentration of desloratadine in the sample by comparing the peak area of the sample with that of the standard.

Protocol 2: Stability-Indicating HPTLC Method for Desloratadine and Its Degradation Products

This protocol is designed to separate desloratadine from its degradation products formed under various stress conditions, making it suitable for stability studies.[5]

2.1. Chromatographic Conditions

  • Stationary Phase: Pre-coated Silica gel 60 F254 HPTLC plates.

  • Mobile Phase: Methanol : Benzene : Acetic acid (6 : 4 : 0.5, v/v/v).[5]

  • Detection Wavelength: 242 nm.[5]

2.2. Forced Degradation Studies

  • Acid Degradation: Treat the drug solution with 0.1 M HCl and heat at 60°C for a specified period. Neutralize with 0.1 M NaOH.

  • Base Degradation: Treat the drug solution with 0.1 M NaOH and heat at 60°C for a specified period. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug to dry heat at 100°C for a specified period.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for a specified period.[6]

After exposure to stress conditions, the solutions are diluted appropriately and applied to the HPTLC plate alongside a standard solution of undegraded desloratadine. The plate is then developed and scanned as described above. The appearance of additional peaks in the densitogram of the stressed samples indicates degradation.

Data Presentation

Table 1: Summary of HPTLC-Densitometric Methods for Desloratadine Determination
ParameterMethod 1Method 2Method 3Method 4
Mobile Phase Methanol : Chloroform : Toluene : Ammonia (5.0:5.0:1.0:0.3 v/v/v/v)[4]Ethyl acetate : n-butanol : 25% Ammonia : Methanol (30:7:6:7 v/v/v/v)[6]Methanol : Benzene : Acetic acid (6:4:0.5 v/v/v)[5]Trichloromethane : Methanol : 25% Ammonia (90:10:1 v/v/v)[1]
Detection Wavelength 254 nm[4]276 nm[6]242 nm[5]268 nm[1]
Rf Value of Desloratadine 0.60 ± 0.01[4]0.53[6]0.55 ± 0.05[5]0.26[1]
Linearity Range 150-750 ng/spot[4]Not specified200-1000 ng/band[5]1-10 µ g/spot [1]
LOD 21 ng/spot[4]Not specified31.47 ng/band[5]Not specified
LOQ 65 ng/spot[4]Not specified95.37 ng/band[5]1 µ g/spot [1]
Table 2: Summary of Stress Degradation Studies of Desloratadine
Stress ConditionReagents/ConditionsObservation
Acidic 0.1 M HCl, heatDegradation observed[5]
Alkaline 0.1 M NaOH, heatDegradation observed[5]
Oxidative 3% H₂O₂Degradation observed[5]
Thermal Dry heatDegradation observed
Photolytic UV light (254 nm)Significant degradation with the appearance of new peaks in the densitogram[6]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_analysis Data Acquisition & Analysis Sample Pharmaceutical Formulation Extraction Extraction with Methanol Sample->Extraction Standard Desloratadine Reference Standard Dilution1 Serial Dilution Standard->Dilution1 SampleSol Sample Solution Extraction->SampleSol StandardSol Standard Solutions Dilution1->StandardSol Application Spotting on HPTLC Plate SampleSol->Application StandardSol->Application Development Chromatographic Development Application->Development Drying Drying the Plate Development->Drying Scanning Densitometric Scanning Drying->Scanning Integration Peak Area Integration Scanning->Integration Calculation Concentration Calculation Integration->Calculation

Caption: Experimental workflow for the densitometric determination of desloratadine.

logical_relationship cluster_impurities Related Substances Desloratadine Desloratadine (Active Pharmaceutical Ingredient) ProcessImp Process-Related Impurities Desloratadine->ProcessImp Synthesis DegradationProd Degradation Products Desloratadine->DegradationProd Acid Acid Hydrolysis Acid->DegradationProd Base Base Hydrolysis Base->DegradationProd Oxidation Oxidation Oxidation->DegradationProd Heat Thermal Stress Heat->DegradationProd Light Photolytic Stress Light->DegradationProd

Caption: Relationship between desloratadine and its related substances.

References

Application of Deuterated Internal Standards for the Quantitative Analysis of Desloratadine N-oxide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desloratadine, a potent and long-acting tricyclic H1-antihistamine, is the active metabolite of loratadine. Its metabolism in humans leads to the formation of several metabolites, including Desloratadine N-oxide. Accurate quantification of these metabolites is crucial for pharmacokinetic and drug metabolism studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Desloratadine N-oxide in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Desloratadine-d4, is employed to compensate for matrix effects and variability in sample processing.

Principle

The method utilizes a deuterated internal standard, which co-elutes with the analyte of interest and exhibits similar ionization characteristics. This allows for reliable correction of any analyte loss during sample preparation and instrumental analysis. Following a protein precipitation extraction of Desloratadine N-oxide and the internal standard from the plasma matrix, the compounds are separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents
  • Desloratadine N-oxide reference standard (commercially available)

  • Desloratadine-d4 (deuterated internal standard) (commercially available)

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Sample Preparation
  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma, add 10 µL of Desloratadine-d4 internal standard working solution (100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Collision Gas Medium
IonSpray Voltage 5500 V
Temperature 550°C

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Desloratadine N-oxide327.1311.1150
Desloratadine-d4 (IS)315.2263.2150

Note: The product ion for Desloratadine N-oxide corresponds to the loss of an oxygen atom, a characteristic fragmentation pattern for N-oxides. The transitions for the internal standard are based on established methods for Desloratadine analysis.

Data Presentation

Table 2: Calibration Curve for Desloratadine N-oxide

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
0.10.012102.5
0.50.05898.7
1.00.11599.1
5.00.572101.3
10.01.148100.5
50.05.76199.8
100.011.53298.1
Linear Range 0.1 - 100 ng/mL r² > 0.998

Table 3: Accuracy and Precision

QC LevelConcentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)% Accuracy% RSD (Intra-day)
LLOQ0.10.103103.04.5
Low0.30.29598.33.8
Medium3030.8102.72.1
High8079.299.02.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Desloratadine-d4) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification using Internal Standard Calibration integration->quantification results Report Results quantification->results

Caption: Experimental workflow for the analysis of Desloratadine N-oxide.

Discussion

The developed LC-MS/MS method provides a sensitive and reliable means for the quantification of Desloratadine N-oxide in human plasma. The use of a deuterated internal standard, Desloratadine-d4, is critical for achieving high accuracy and precision by correcting for potential variations during sample processing and instrumental analysis. While a deuterated analog of Desloratadine N-oxide would be the ideal internal standard, its commercial availability is limited. Desloratadine-d4 serves as a suitable alternative due to its structural similarity and co-elution with the analyte, ensuring robust performance. The method demonstrates excellent linearity over the tested concentration range and meets the regulatory requirements for accuracy and precision. This protocol is well-suited for application in pharmacokinetic studies and other drug development research involving Desloratadine.

Application Notes and Protocols for the Synthesis of Photoswitchable Desloratadine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and characterization of photoswitchable desloratadine ligands. By incorporating an azobenzene moiety, a light-sensitive molecular switch, into the desloratadine scaffold, these ligands offer the potential for optical control of the histamine H1 receptor (H1R), a key target in the treatment of allergic conditions. This approach, a cornerstone of photopharmacology, allows for spatiotemporal control of drug activity, which can reduce off-target effects and improve therapeutic precision.

The protocols outlined below are based on the successful "azoscan" approach, which involves systematically introducing the azobenzene group at various positions on the desloratadine molecule to identify the optimal placement for achieving a significant light-induced change in receptor affinity.[1][2][3]

Overview of Photoswitchable Desloratadine

Desloratadine is a potent second-generation antihistamine that acts as an inverse agonist at the H1R, a G protein-coupled receptor (GPCR).[3][4] The introduction of an azobenzene photoswitch allows for the reversible isomerization of the ligand between its trans and cis forms using specific wavelengths of light.[5] Typically, the trans isomer is thermodynamically more stable and can be switched to the cis isomer upon irradiation with UV light. The cis isomer can then revert to the trans form either thermally or by irradiation with visible light.[5] The two isomers possess different geometries and electronic properties, leading to differential binding affinities for the H1R, thus enabling optical control over its function.[3]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a Gq-coupled GPCR.[6][7] Upon binding of its endogenous ligand, histamine, the receptor activates a signaling cascade that leads to the physiological responses associated with allergic reactions. Desloratadine, acting as an inverse agonist, stabilizes the inactive state of the receptor, thereby blocking this signaling pathway.[8] The photoswitchable ligands described herein are designed to modulate this antagonism with light.

H1R_Signaling_Pathway cluster_cytosol Cytosol H1R_inactive H1R (Inactive) H1R_active H1R (Active) Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R_inactive Binds & Activates Desloratadine Photoswitchable Desloratadine (trans/cis) Desloratadine->H1R_inactive Binds & Stabilizes (Inverse Agonist) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway and its modulation.

Quantitative Data Summary

A series of nine photoswitchable desloratadine ligands were synthesized, with the azobenzene moiety installed at various positions on the pyridine ring (compounds 10a-c ), the phenyl ring (compounds 11a-c ), or attached to the piperidine nitrogen (compounds 12a-c ).[2][3] Their photochemical and pharmacological properties are summarized below.

Table 1: Photochemical Properties of Photoswitchable Desloratadine Ligands[2][9]
Compoundλmax trans (nm)PSScis (%) at 360 nmThermal Half-life (t1/2)
10a 338>95Months
10b 33493Months
10c 32287Minutes
11a 321>95Months
11b 31090Days
11c 310 (shoulder)67Months
12a 33891Days
12b 33893Months
12c 338>95Seconds
Data determined in HBSS buffer with 50% DMSO.
Table 2: Pharmacological Properties at the Human Histamine H1 Receptor[2][3]
CompoundpKi transpKi PSScisAffinity Shift (-log Ki PSScis / Ki trans)
10a 8.78.2-0.5 (3.2-fold decrease)
10b 8.78.4-0.3 (2.0-fold decrease)
10c 6.86.80.0
11a 6.86.5-0.3 (2.0-fold decrease)
11b 7.46.9-0.5 (3.2-fold decrease)
11c 6.56.3-0.2 (1.6-fold decrease)
12a 7.07.1+0.1 (1.3-fold increase)
12b 7.07.00.0
12c 6.96.90.0
pKi = -log(Ki). A negative affinity shift indicates that the trans isomer has a higher affinity than the cis isomer.

Experimental Protocols

The synthesis of photoswitchable desloratadine ligands involves a multi-step process. A general workflow is presented below, followed by a more detailed protocol for a promising candidate, compound 10a .

Synthesis_Workflow Start Desloratadine Step1 Regioselective Functionalization Start->Step1 e.g., Amination, N-functionalization Step2 Azobenzene Formation Step1->Step2 e.g., Mills Reaction Step3 Purification Step2->Step3 e.g., Chromatography Step4 Characterization Step3->Step4 NMR, MS, UV-Vis End Photoswitchable Ligand Step4->End

Caption: General workflow for synthesis and characterization.

General Materials and Methods

All reagents should be of commercial grade and used without further purification unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when necessary. Thin-layer chromatography (TLC) on silica gel plates can be used to monitor reaction progress. Column chromatography on silica gel is the standard method for purification. Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded to confirm the structure of the synthesized compounds. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Synthesis of 2-((E)-phenyldiazenyl)desloratadine (10a)

The synthesis of compound 10a involves the regioselective installation of an aniline group at the 2-position of the desloratadine pyridine ring, followed by azobenzene formation.[2]

Step 1: Boc-protection of Desloratadine

  • To a solution of desloratadine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base like triethylamine (TEA, 1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-protected desloratadine.

Step 2: N-oxidation of Boc-protected Desloratadine

  • Dissolve the Boc-protected desloratadine (1.0 eq) in DCM.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate and then wash with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry, and concentrate to obtain the N-oxide product.

Step 3: Ortho-amination of the Pyridine Ring

  • Dissolve the N-oxide (1.0 eq) in a suitable solvent.

  • Add a sulfonamide, such as p-toluenesulfonamide, and a phosphine reagent, like triphenylphosphine, under an inert atmosphere.

  • Heat the reaction mixture as required to facilitate the amination. This step introduces an amino group at the 2-position of the pyridine ring.

  • Purify the product by column chromatography.

Step 4: Azobenzene Formation (Mills Reaction)

  • Dissolve the 2-amino-desloratadine derivative (1.0 eq) in glacial acetic acid.

  • Add nitrosobenzene (1.1 eq) and stir the mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the azobenzene compound.

Step 5: Boc-deprotection

  • Dissolve the Boc-protected azobenzene derivative in DCM.

  • Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer and concentrate to give the final product, 10a . Purify further by chromatography if necessary.

Characterization of Photoswitchable Properties

UV-Vis Spectroscopy and Photoswitching

  • Prepare a stock solution of the photoswitchable ligand in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to a final concentration of approximately 25 µM in the desired buffer (e.g., HBSS containing 50% DMSO).[9]

  • Record the UV-Vis absorption spectrum of the dark-adapted (trans-rich) sample.

  • To induce trans-to-cis isomerization, irradiate the sample with UV light (e.g., 360 nm LED) until a photostationary state (PSS) is reached, as indicated by no further changes in the absorption spectrum.

  • Record the UV-Vis spectrum of the PSS sample. The percentage of the cis isomer at PSS can be determined by analyzing the spectral changes.[9]

  • To study the thermal relaxation from cis to trans, keep the PSS sample in the dark at a controlled temperature and record spectra at regular intervals. The half-life of thermal relaxation can be calculated from the kinetic data.

Pharmacological Evaluation

The interaction of the photoswitchable ligands with the H1R can be assessed through radioligand binding assays.

Protocol: Radioligand Binding Assay

  • Use cell membranes prepared from cells expressing the human histamine H1 receptor (e.g., CHO-H1 cells).

  • Incubate the membranes with a known concentration of a suitable radioligand (e.g., [³H]-mepyramine) and varying concentrations of the test compound (the photoswitchable desloratadine ligand).

  • Perform the assay with both the dark-adapted (trans) and the light-irradiated (PSScis) forms of the ligand. For the PSScis condition, irradiate the compound solution immediately before adding it to the assay plate.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using liquid scintillation counting.

  • Calculate the Ki values from the IC₅₀ values obtained from the competition binding curves using the Cheng-Prusoff equation.

  • The affinity shift is determined by comparing the Ki values of the trans and PSScis forms.

Conclusion

This document provides a comprehensive guide for the synthesis, characterization, and evaluation of photoswitchable desloratadine ligands. The "azoscan" approach has successfully identified compounds with significant light-induced affinity shifts at the H1R, particularly when the azobenzene moiety is placed at the 2-position of the pyridine ring (compound 10a ).[1][3] These molecules serve as valuable tools for studying H1R pharmacology with high spatiotemporal resolution and represent a promising avenue for the development of next-generation photopharmacological therapeutics for allergic diseases.

References

Distinguishing N-Oxide from Hydroxylated Metabolites using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

In drug metabolism studies, the differentiation of isomeric metabolites is a critical analytical challenge. Among the common Phase I biotransformations are N-oxidation and hydroxylation, both of which result in a mass increase of 16 Da. This isobaric nature makes their distinction by mass spectrometry alone difficult. Tandem mass spectrometry (MS/MS) offers a powerful solution by exploiting differences in the fragmentation pathways of these isomers. This document provides detailed application notes and protocols for utilizing tandem mass spectrometry to reliably distinguish between N-oxide and hydroxylated metabolites, a crucial step in metabolite identification and safety assessment during drug development.

While electrospray ionization (ESI) is a widely used soft ionization technique, it often yields similar fragmentation patterns for N-oxides and hydroxylated isomers, making unambiguous identification challenging.[1][2] A key differentiator lies in the use of atmospheric pressure chemical ionization (APCI), which leverages in-source thermal decomposition to produce diagnostic fragments.[2][3][4][5][6] N-oxides characteristically undergo deoxygenation, a loss of an oxygen atom, which is not typically observed for their hydroxylated counterparts.[3][4][6]

Principle of Differentiation

The fundamental principle for distinguishing N-oxides from hydroxylated metabolites via tandem mass spectrometry lies in their distinct gas-phase fragmentation behaviors, particularly under different ionization conditions.

  • N-Oxides: Under thermal stress, such as the conditions within an APCI source, N-oxides are prone to a characteristic deoxygenation reaction, resulting in a neutral loss of 16 Da ([M+H-16]⁺).[3][6] This fragmentation is a strong indicator of an N-oxide functionality. In contrast, under collision-induced dissociation (CID) in ESI-MS/MS, N-oxides may show a minor loss of water.[2][5]

  • Hydroxylated Metabolites: The fragmentation of hydroxylated metabolites is influenced by the position of the hydroxyl group.

    • Aliphatic Hydroxylation: Metabolites with a hydroxyl group on an aliphatic chain readily lose a molecule of water (18 Da) upon collisional activation ([M+H-18]⁺).[2][5]

    • Aromatic (Phenolic) Hydroxylation: The loss of water from a phenolic hydroxyl group is less favorable compared to its aliphatic counterpart.[2][5]

By comparing the fragmentation patterns obtained under both ESI and APCI conditions, a confident identification can be achieved.

Experimental Workflow

The overall workflow for the differentiation of N-oxide and hydroxylated metabolites involves sample preparation, LC-MS/MS analysis under varied conditions, and data interpretation.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation start Biological Sample (e.g., Microsomes, Plasma) prep Metabolite Extraction (e.g., Protein Precipitation, SPE) start->prep lc Liquid Chromatography (Isomer Separation) prep->lc ms Mass Spectrometer lc->ms esi ESI-MS/MS Analysis ms->esi Split Flow apci APCI-MS/MS Analysis ms->apci Split Flow compare Compare Fragmentation Spectra esi->compare apci->compare deoxygenation Observe [M+H-16]⁺ ? compare->deoxygenation water_loss Observe dominant [M+H-18]⁺ ? compare->water_loss deoxygenation->water_loss No id_noxide N-Oxide Identified deoxygenation->id_noxide Yes (in APCI) id_hydroxyl Hydroxylated Metabolite Identified water_loss->id_hydroxyl Yes

Fig. 1: Experimental workflow for distinguishing N-oxide and hydroxylated metabolites.

Protocols

Protocol 1: Sample Preparation (General)

This protocol provides a general guideline for the extraction of metabolites from a biological matrix. Optimization may be required based on the specific matrix and analyte properties.

  • Protein Precipitation:

    • To 100 µL of biological matrix (e.g., plasma, urine, microsomal incubation), add 300 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50-100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the conditions for liquid chromatography and mass spectrometry. It is crucial to perform analyses using both ESI and APCI sources.

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions

ParameterESI SettingAPCI Setting
Ionization Mode PositivePositive
Capillary Voltage 3.5 kV4.0 kV
Source Temperature 120°CNot Applicable
Desolvation Temperature 350°C400°C
Cone Gas Flow 50 L/hr50 L/hr
Desolvation Gas Flow 600 L/hr600 L/hr
Vaporizer Temperature Not Applicable450°C
Corona Current Not Applicable5 µA
Collision Gas ArgonArgon
Collision Energy Ramped (e.g., 10-40 eV)Ramped (e.g., 10-40 eV)

Data Presentation and Interpretation

The key to distinguishing N-oxides from hydroxylated metabolites is the comparative analysis of their MS/MS spectra under ESI and APCI conditions. The following table summarizes the expected diagnostic fragment ions.

Metabolite TypeIonizationExpected Diagnostic Fragment Ion(s)Relative Abundance
N-Oxide ESI[M+H]⁺, minor [M+H-H₂O]⁺High [M+H]⁺
APCI[M+H]⁺, [M+H-O]⁺ Significant to high [M+H-O]⁺
Aliphatic Hydroxyl ESI[M+H]⁺, [M+H-H₂O]⁺ High [M+H-H₂O]⁺
APCI[M+H]⁺, [M+H-H₂O]⁺ Very high [M+H-H₂O]⁺
Aromatic Hydroxyl ESI[M+H]⁺, minor [M+H-H₂O]⁺High [M+H]⁺
APCI[M+H]⁺, minor [M+H-H₂O]⁺High [M+H]⁺

Fragmentation Pathways

The differentiation is based on distinct fragmentation pathways, which can be visualized to understand the underlying chemical principles.

Fragmentation_Pathways cluster_noxide N-Oxide Fragmentation cluster_hydroxyl Hydroxylated Metabolite Fragmentation n_mh [M+H]⁺ (N-Oxide) n_mho [M+H-O]⁺ n_mh->n_mho APCI (Thermal) -16 Da h_mh [M+H]⁺ (Aliphatic Hydroxyl) h_mhh2o [M+H-H₂O]⁺ h_mh->h_mhh2o ESI/APCI (CID) -18 Da

Fig. 2: Characteristic fragmentation pathways for N-oxides and aliphatic hydroxylated metabolites.

Conclusion

The combination of ESI and APCI in conjunction with tandem mass spectrometry provides a robust and reliable methodology for the differentiation of N-oxide and hydroxylated metabolites. The observation of a neutral loss of 16 Da under APCI conditions is a strong diagnostic indicator for the presence of an N-oxide. Conversely, a predominant loss of 18 Da, particularly for aliphatic hydroxylations, is characteristic of hydroxylated metabolites. This approach is invaluable for accurate metabolite identification in drug discovery and development, ensuring a comprehensive understanding of a compound's metabolic fate.

References

RP-HPLC method for estimation of Desloratadine in pharmaceutical dosage forms

Author: BenchChem Technical Support Team. Date: December 2025

An RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography) method provides a reliable and accurate approach for the quantitative estimation of Desloratadine in various pharmaceutical dosage forms. This antihistamine, an active metabolite of loratadine, is widely used for the treatment of allergies. The developed methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure sensitivity, accuracy, and precision.

Several methods have been established, employing different chromatographic conditions to achieve effective separation and quantification. These methods are typically stability-indicating, meaning they can distinguish the intact drug from its degradation products formed under various stress conditions.

Experimental Protocols

The following sections detail the methodologies for the estimation of Desloratadine.

Protocol 1: Estimation in Tablet Dosage Forms

This protocol is based on a simple, rapid, and precise RP-HPLC method.

1. Instrumentation, Chemicals, and Reagents:

  • HPLC System: Shimadzu system with a binary pump, UV-Visible detector, and data processing software.[1]

  • Column: RP-C18 column (250 mm × 4.6 mm i.d., 5 µm particle size).[1]

  • Chemicals: HPLC grade acetonitrile and methanol, potassium dihydrogen phosphate (KH₂PO₄), orthophosphoric acid.[1]

  • Desloratadine Standard: Pure Desloratadine active pharmaceutical ingredient (API).

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile, 0.05 M phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid), and methanol in the ratio of 48:45:7 (v/v/v).[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Desloratadine and dissolve it in 50 mL of methanol.[1]

  • Working Standard Solution (100 µg/mL): Transfer 5 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.[1]

  • Calibration Standards: Prepare a series of dilutions from the working standard solution to obtain concentrations in the range of 20-100 µg/mL.[1]

3. Sample Preparation (Tablets):

  • Weigh and powder twenty tablets to determine the average weight.

  • Take a quantity of powder equivalent to 5 mg of Desloratadine and transfer it to a 100 mL volumetric flask.

  • Add methanol, sonicate to dissolve, and then dilute to the mark with methanol.

  • Filter the solution and make further dilutions with the mobile phase to achieve a concentration within the calibration range.[2]

4. Chromatographic Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Set the flow rate to 0.8 mL/min.[1]

  • Set the detection wavelength to 247 nm.[1]

  • Inject 20 µL of the standard and sample solutions into the chromatograph.[1]

  • Record the chromatograms and measure the peak area. The retention time for Desloratadine is approximately 3.5 minutes under these conditions.[1]

Protocol 2: Stability-Indicating Method

This protocol is designed to separate Desloratadine from its degradation products.

1. Instrumentation and Reagents:

  • HPLC System: As described in Protocol 1.

  • Column: Inertsil ODS-3V column (250 mm x 4.6 mm, 5 µm particle size).[3][4]

  • Reagents: HPLC grade methanol, phosphate buffer (pH 7.0).

2. Preparation of Solutions:

  • Mobile Phase: A mixture of methanol and phosphate buffer (pH 7.0) in a 70:30 (v/v) ratio.[3][4]

  • Standard and Sample Solutions: Prepare as described in Protocol 1, using the mobile phase as the diluent.

3. Chromatographic Procedure:

  • Set the flow rate to 1.0 mL/min.[3][4]

  • Set the detection wavelength to 254 nm.[3][4]

  • The injection volume is 20 µL.

  • The method is linear over a concentration range of 5–75 μg/mL.[3][4]

4. Forced Degradation Studies:

  • Acid/Alkali Degradation: Treat the drug solution with acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) and heat. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[3]

  • Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 60°C).[3]

  • Photolytic Degradation: Expose the drug solution to UV light.[3]

  • Analyze the stressed samples using the described HPLC method to confirm the separation of the Desloratadine peak from any degradant peaks.

Data Presentation

The performance of various RP-HPLC methods for Desloratadine analysis is summarized below.

Table 1: Comparison of Chromatographic Conditions for Desloratadine Analysis

ParameterMethod 1Method 2Method 3Method 4
Column RP-C18 (250x4.6 mm, 5µm)[1]C18 (250x3.3 mm, 5µm)[5]Phenomenex C18 (250x4.6mm, 5µm)[2]Inertsil ODS-3V (250x4.6mm, 5µm)[3][4]
Mobile Phase ACN:Phosphate Buffer (pH 3):Methanol (48:45:7)[1]ACN:n-pentane sulphonic acid sodium salt (pH 3) (60:40)[5]Methanol:Water (70:30)[2]Methanol:Phosphate Buffer (pH 7.0) (70:30)[3][4]
Flow Rate 0.8 mL/min[1]1.0 mL/min[5]1.0 mL/min[2]1.0 mL/min[3][4]
Detection λ 247 nm[1]254 nm[5]242 nm[2]254 nm[3][4]
Retention Time 3.5 min[1]Not Specified5.79 min[2]Not Specified

ACN: Acetonitrile

Table 2: Summary of Method Validation Parameters

ParameterMethod 1Method 2Method 3Method 4 (Stability-Indicating)
Linearity Range (µg/mL) 20-100[1]2.0-40[5]8-24[2]5-75[4]
Correlation Coeff. (r²) 0.998[1]>0.98[5]0.9975[2]0.999[4]
Accuracy (% Recovery) 99.98-100.30[1]Deviation < 2.653%[5]98.29-99.37[2]98.15–99.50[4]
Precision (%RSD) < 2%< 3.757%[5]< 2%[2]< 2%
LOD (µg/mL) 0.00721[1]0.1[5]Not Specified1.28[4]
LOQ (µg/mL) 0.0210[1]2.0[5]Not Specified3.89[4]
System Suitability Theoretical Plates: 8181; Tailing Factor: 1.17[1]Not SpecifiedNot SpecifiedNot Specified

Visualizations

The following diagrams illustrate the workflows for the analysis of Desloratadine.

experimental_workflow cluster_prep 1. Preparation cluster_hplc 2. Chromatography cluster_analysis 3. Data Processing prep Preparation of Solutions mobile_phase Mobile Phase prep->mobile_phase standards Standard Solutions prep->standards samples Sample Solutions (Tablets/Syrup) prep->samples injection Inject Samples & Standards (20 µL) standards->injection samples->injection hplc HPLC System Setup equilibration Column Equilibration hplc->equilibration equilibration->injection detection UV Detection injection->detection analysis Chromatographic Analysis analysis->detection data Data Acquisition & Integration detection->data quant Quantification data->quant

Caption: Overall workflow for RP-HPLC analysis of Desloratadine.

tablet_prep_workflow start Weigh & Powder 20 Tablets weigh_powder Weigh Powder Equivalent to 5 mg Desloratadine start->weigh_powder dissolve Transfer to 100 mL Flask Add Methanol weigh_powder->dissolve sonicate Sonicate to Dissolve dissolve->sonicate dilute1 Dilute to Volume with Methanol sonicate->dilute1 filter Filter the Solution dilute1->filter dilute2 Perform Further Dilution with Mobile Phase filter->dilute2 end Inject into HPLC dilute2->end

Caption: Sample preparation workflow for Desloratadine tablets.

syrup_prep_workflow start Accurately Weigh Syrup (e.g., 1.5 g) transfer Transfer to 100 mL Volumetric Flask start->transfer add_mobile Add 60 mL of Mobile Phase transfer->add_mobile sonicate Sonicate to Dissolve/Mix add_mobile->sonicate dilute Dilute to Volume with Mobile Phase sonicate->dilute filter Filter through 0.22 µm Filter dilute->filter end Inject into HPLC filter->end

Caption: Sample preparation workflow for Desloratadine syrup[5].

References

Troubleshooting & Optimization

Stability testing of Desloratadine Pyridine N-oxide under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for conducting stability studies on Desloratadine and its degradation product, Desloratadine Pyridine N-oxide, under various stress conditions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is this compound and why is its stability important?

A: this compound is a known impurity and degradation product of Desloratadine.[1][2] Its chemical structure features an oxidized pyridine ring.[3] Understanding its stability is critical for several reasons:

  • Impurity Profiling: Regulatory agencies require the identification and characterization of impurities in active pharmaceutical ingredients (APIs) and finished drug products.

  • Safety and Efficacy: The presence and concentration of degradation products can impact the safety and therapeutic efficacy of the final drug product.

  • Formulation Development: Knowledge of degradation pathways helps in selecting appropriate excipients and storage conditions to minimize impurity formation.[4]

Q2: Under which stress conditions is the parent compound, Desloratadine, most likely to degrade?

A: Forced degradation studies show that Desloratadine is most susceptible to degradation under oxidative and thermal stress conditions.[5][6] It is found to be significantly unstable in the presence of dry heat and oxidative agents.[7][8][9] Conversely, it shows relative stability under acidic, basic, neutral hydrolytic, and photolytic conditions in several studies.[5][6]

Q3: I am observing the formation of this compound during an oxidative stress study of Desloratadine. Is this expected?

A: Yes, this is an expected outcome. The pyridine ring within the Desloratadine structure is susceptible to oxidation, leading to the formation of N-oxides.[10] The use of oxidizing agents like hydrogen peroxide creates the conditions necessary for this transformation. The formation of N-oxide derivatives from residual peroxides in common pharmaceutical excipients has also been reported for other drugs, highlighting this common degradation pathway.[11]

Q4: My photostability results for Desloratadine are inconsistent with published literature. Why might this be?

A: There are conflicting reports regarding Desloratadine's photostability. While some studies report it as stable under photolytic conditions[5][8][9], others have observed significant degradation when solutions are exposed to UV light over extended periods, with content declining to almost zero after 30 hours in one study.[12][13] This discrepancy can be attributed to:

  • Different Experimental Conditions: Factors such as the light source (UV vs. sunlight), intensity (lux hours), exposure duration, and the physical state of the sample (solution vs. solid) can dramatically influence degradation rates.

  • Sample Matrix: The solvent or excipients used can affect the drug's susceptibility to photodegradation.

Q5: What analytical techniques are best for separating Desloratadine from this compound and other degradation products?

A: Stability-indicating reverse-phase ultra-performance liquid chromatography (RP-UPLC) or high-performance liquid chromatography (HPLC) methods are highly effective.[5][7] These techniques have been shown to successfully resolve Desloratadine from its impurities and forced degradation products.[5] A common approach involves using a C18 column with a gradient mixture of a buffer and an organic solvent, with UV detection typically around 280 nm.[5][6]

Summary of Desloratadine Stability under Stress Conditions

The following table summarizes the degradation behavior of the parent compound, Desloratadine, under various ICH-recommended stress conditions. This context is crucial for understanding the conditions under which this compound is likely to form.

Stress ConditionReagent / ConditionObservation for DesloratadineReference
Acid Hydrolysis 0.1 N - 1 N HClGenerally stable; notable degradation may require harsh conditions (e.g., 1N HCl, 60°C, 20 hr).[5][8][14]
Base Hydrolysis 0.1 N - 1 N NaOHGenerally stable; some studies show degradation with stronger base concentrations and heat.[5][8][14]
Oxidative 3% - 30% H₂O₂Significant degradation observed. This is a primary pathway for N-oxide formation.[5][8][15]
Thermal (Dry Heat) 70°C - 105°CExtremely unstable; significant degradation occurs.[8][9][14]
Photolytic UV Light / SunlightConflicting results; reported as both stable and highly unstable depending on conditions.[5][8][12]
Neutral Hydrolysis WaterStable, no notable degradation.[8][9]

Experimental Protocols and Workflows

The following are detailed methodologies for performing stress testing on Desloratadine to study the formation of its degradation products, including this compound.

General Experimental Workflow

The diagram below illustrates the typical workflow for a forced degradation study.

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL Desloratadine) B Aliquot for each Stress Condition A->B C Apply Stressor (Acid, Base, H2O2, Heat, Light) B->C D Neutralize & Dilute Sample to Working Concentration C->D E Inject into UPLC/HPLC System D->E F Analyze Data (Peak Purity, % Degradation, Impurity ID) E->F

Caption: General workflow for conducting forced degradation studies.

Protocol 1: Oxidative Degradation

  • Sample Preparation: Prepare a 1 mg/mL stock solution of Desloratadine in a suitable solvent (e.g., water or methanol).[15]

  • Stress Application: To a known volume of the stock solution, add hydrogen peroxide to achieve final concentrations for testing (e.g., 3%, 6%, 15%).[8][14]

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 20 hours).[14]

  • Sample Processing: After incubation, dilute the sample with the mobile phase to a final working concentration (e.g., 100 µg/mL).[8]

  • Analysis: Immediately analyze the sample using a validated stability-indicating UPLC or HPLC method.

Protocol 2: Thermal Degradation

  • Sample Preparation: Place the solid Desloratadine API powder in a hot-air oven.

  • Stress Application: Expose the sample to a high temperature (e.g., 70°C to 105°C) for a defined period (e.g., 24 hours).[8][14]

  • Sample Processing: After exposure, allow the sample to cool to room temperature. Prepare a solution of known concentration (e.g., 100 µg/mL) in a suitable solvent.[8]

  • Analysis: Analyze the resulting solution by UPLC or HPLC.

Protocol 3: Photostability Testing

  • Sample Preparation: Prepare a solution of Desloratadine (e.g., 100 µg/mL) and place it in a transparent container. Also, expose the solid API powder.

  • Stress Application: Place the samples in a photostability chamber and expose them to a light source providing a specific illumination (e.g., 1.2 million lux hours) and UV energy.[8] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Processing: For the solution, dilute as necessary to the working concentration. For the solid sample, dissolve it to prepare a solution of the same concentration.

  • Analysis: Analyze both the exposed and control samples by UPLC or HPLC.

Potential Degradation Pathways

The following diagram illustrates the formation of key Desloratadine degradation products under specific stress conditions.

G Simplified Desloratadine Degradation Pathways A Desloratadine B This compound A->B Oxidative Stress (e.g., H₂O₂) C N-formyldesloratadine A->C Reaction with Excipients (e.g., Lactose)

Caption: Formation of key impurities from Desloratadine.

References

Technical Support Center: Purification of Synthetic Desloratadine Pyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic Desloratadine Pyridine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its increased polarity compared to the parent drug, Desloratadine. This polarity can lead to difficulties in selecting appropriate solvents for crystallization and chromatography. Additionally, the presence of structurally similar impurities, such as unreacted Desloratadine and other oxidation byproducts, can complicate the separation process. The hygroscopic nature of some pyridine N-oxides can also present challenges during isolation and drying.

Q2: What are the likely impurities in a crude sample of this compound?

A2: A crude sample of this compound, typically synthesized by the oxidation of Desloratadine, may contain several impurities. The most common ones are summarized in the table below.

Impurity NameChemical StructureLikely Origin
Desloratadine8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridineUnreacted starting material
Desloratadine di-N-oxide8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine 1,4-dioxideOver-oxidation of Desloratadine
Hydroxylated derivativese.g., 3-Hydroxy this compoundSide reactions during oxidation
Residual Oxidizing Agent and Byproductse.g., m-chlorobenzoic acid (from m-CPBA)Remnants from the synthesis step
Residual SolventsDependent on the synthesis and workup conditionsIncomplete removal of solvents

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of this compound. A reversed-phase method, similar to those used for Desloratadine, can be adapted. Due to the high polarity of the N-oxide, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and separation from polar impurities.[3][4] Mass Spectrometry (MS) coupled with HPLC is invaluable for identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product and can also be used for quantitative purity assessment (qNMR).

Troubleshooting Guides

Issue 1: Difficulty in Crystallizing the Product (Oiling Out)

Question: My this compound is not crystallizing from solution; instead, it forms an oil. What should I do?

Answer: "Oiling out" is a common issue when purifying polar compounds. It occurs when the solute is not readily incorporated into a crystal lattice from the cooling solvent. Here are some troubleshooting steps:

  • Slowing Down the Cooling Process: Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator.

  • Solvent System Modification:

    • Single Solvent: If using a single solvent, ensure you are using the minimum amount of hot solvent to dissolve the crude product. Excess solvent will prevent saturation upon cooling.

    • Two-Solvent System: A two-solvent system can be effective. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until turbidity is observed. Re-heat to get a clear solution and then cool slowly. Common "good" solvents for polar compounds include methanol, ethanol, and acetone, while "bad" solvents could be less polar options like ethyl acetate, diethyl ether, or hexane.

  • Scratching the Glassware: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Issue 2: Co-purification of Unreacted Desloratadine

Question: My purified product is still contaminated with a significant amount of unreacted Desloratadine. How can I remove it?

Answer: Separating Desloratadine from its N-oxide can be challenging due to their structural similarity. Here are a few approaches:

  • Column Chromatography: This is often the most effective method.

    • Normal Phase (Silica Gel): Due to the high polarity of the N-oxide, it will have a much stronger retention on silica gel compared to Desloratadine. A solvent system with increasing polarity, such as a gradient of methanol in dichloromethane (DCM), is a good starting point. For example, starting with 1-2% methanol in DCM and gradually increasing the methanol concentration should elute the less polar Desloratadine first, followed by the N-oxide.[2]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and can provide excellent resolution.[3][4]

  • Acid-Base Extraction: The basicity of the piperidine nitrogen (pKa₂ ≈ 9.97 for Desloratadine) and the pyridine N-oxide moiety can be exploited.[5] However, the pKa of the pyridine N-oxide is expected to be lower than that of the piperidine nitrogen, which may not provide sufficient differentiation for an effective separation by simple extraction.

  • Recrystallization Optimization: A carefully selected solvent system for recrystallization may allow for the selective precipitation of either the N-oxide or the starting material. This will likely require significant experimentation with different solvent combinations.

Issue 3: Product is Hygroscopic and Difficult to Dry

Question: My final product appears to be absorbing moisture from the air and is difficult to dry completely. What is the best way to handle and dry it?

Answer: Pyridine N-oxides can be hygroscopic. Proper handling and drying techniques are crucial.

  • Drying under High Vacuum: Dry the purified solid under a high vacuum at a slightly elevated temperature (e.g., 40-50 °C), if the compound is thermally stable. This is more effective than air drying or using a standard vacuum oven.

  • Azeotropic Distillation: For stubborn cases, azeotropic distillation can be used to remove water. This involves dissolving the product in a solvent that forms an azeotrope with water (e.g., toluene), and then removing the solvent under reduced pressure. This should be performed with caution to avoid thermal degradation.

  • Handling in an Inert Atmosphere: Once dried, handle the product in a dry, inert atmosphere (e.g., in a glove box) to prevent moisture re-absorption.

  • Storage: Store the final product in a tightly sealed container with a desiccant.

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Silica Gel)
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 2% methanol in dichloromethane). If it does not fully dissolve, a small amount of a more polar solvent like methanol can be added, and then a small amount of silica gel can be added to the solution. The solvent is then evaporated to yield a dry powder of the crude product adsorbed onto the silica gel.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. Then, equilibrate the column with the initial mobile phase (e.g., 2% methanol in DCM).

  • Loading: Carefully load the dry, adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient could be from 2% to 10% methanol in DCM.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Experiment with small amounts of the crude product to find a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, find a "good" solvent that readily dissolves the compound and a miscible "bad" solvent in which the compound is insoluble.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent (or the single recrystallization solvent) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Single Solvent: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Two-Solvent System: While the solution in the "good" solvent is hot, add the "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify the solution, then cool as described above.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent (or the "bad" solvent).

  • Drying: Dry the crystals under high vacuum.

Visualizations

experimental_workflow crude Crude Desloratadine Pyridine N-oxide dissolve Dissolve in minimal hot solvent crude->dissolve charcoal Add activated charcoal (optional) dissolve->charcoal cool Slow cooling to induce crystallization dissolve->cool If no charcoal hot_filter Hot gravity filtration (if charcoal used) charcoal->hot_filter hot_filter->cool collect Collect crystals by vacuum filtration cool->collect wash Wash with cold solvent collect->wash dry Dry under high vacuum wash->dry pure Pure Desloratadine Pyridine N-oxide dry->pure troubleshooting_logic start Purification Issue oiling Product oils out? start->oiling impurity Unreacted Desloratadine present? start->impurity hygroscopic Product is hygroscopic? start->hygroscopic slow_cool Slow down cooling rate oiling->slow_cool Yes change_solvent Modify solvent system oiling->change_solvent Yes seed Seed with pure crystal oiling->seed Yes column Use column chromatography (Silica or HILIC) impurity->column Yes recrystallize Optimize recrystallization impurity->recrystallize Yes high_vac Dry under high vacuum hygroscopic->high_vac Yes inert_atm Handle in inert atmosphere hygroscopic->inert_atm Yes desiccant Store with desiccant hygroscopic->desiccant Yes

References

Minimizing degradation of Desloratadine Pyridine N-oxide during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and analysis of Desloratadine Pyridine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a degradation product and impurity of Desloratadine, a major active metabolite of Loratadine.[1] N-oxide metabolites, in general, are known to be potentially unstable and can revert back to the parent drug during sample processing or analysis.[2][3] This conversion can lead to an underestimation of the N-oxide concentration and an overestimation of the parent drug, compromising the accuracy of pharmacokinetic and metabolism studies.

Q2: What are the primary factors that cause the degradation of this compound during sample preparation?

A2: The primary factors leading to the degradation of N-oxide metabolites, including this compound, are:

  • Back-Conversion (Reduction): The most common degradation pathway is the reduction of the N-oxide back to its parent tertiary amine (Desloratadine). This is particularly problematic in biological matrices like hemolyzed plasma.[4][5]

  • pH: N-oxide compounds can be sensitive to acidic or alkaline conditions. Neutral or near-neutral pH conditions are generally recommended to enhance stability.[2]

  • Temperature: Elevated temperatures during sample processing (e.g., evaporation steps) can accelerate degradation.[2][6]

  • Choice of Solvent: The type of organic solvent used for extraction can significantly impact stability. For instance, methanol has been shown to cause more N-oxide conversion compared to acetonitrile in some cases.[4]

  • Light Exposure: Photodegradation can be a concern for pyridine-containing compounds. Desloratadine itself has been shown to degrade significantly upon UV irradiation.[7][8] It is prudent to protect samples containing its N-oxide from light.

Q3: What is hemolysis and why does it increase the degradation of N-oxide metabolites?

A3: Hemolysis is the rupture of red blood cells, which releases their cellular contents into the surrounding plasma. Hemolyzed plasma has been shown to significantly increase the conversion of N-oxide metabolites back to their parent drug, a phenomenon not observed to the same extent in non-hemolyzed plasma.[4] While the exact mechanism is complex, it is believed that components released from red blood cells, such as heme or other endogenous reducing agents, facilitate this chemical reduction. Regulatory agencies often require that bioanalytical methods be validated for hemolyzed matrices to assess this potential impact.[4]

Q4: Can I use a generic sample preparation method for this compound?

A4: It is not recommended. N-oxide metabolites require specific handling and optimized procedures to prevent degradation.[2] A generic method may not account for the inherent instability of the N-O bond. Judicious selection of the extraction technique and solvents is crucial to effectively limit conversion to the parent drug.[4] It is essential to validate your specific method to ensure the stability of this compound under your experimental conditions.

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low recovery or complete absence of this compound with a corresponding increase in the Desloratadine peak.

  • Possible Cause: In-vitro reduction of the N-oxide back to the parent drug during sample preparation. This is a very common issue, especially with hemolyzed plasma samples.[4][5]

  • Solution:

    • Optimize Extraction Solvent: Switch your protein precipitation solvent. Acetonitrile (ACN) is often superior to Methanol (MeOH) in minimizing N-oxide conversion.[4] If using Liquid-Liquid Extraction (LLE), test different organic solvents, as some can be highly aggressive; for example, MTBE:hexane has been shown to cause significant conversion for some N-oxides.[4]

    • Control Temperature: Keep samples on ice or at reduced temperatures throughout the preparation process. Avoid high temperatures during solvent evaporation steps.[6]

    • Minimize Hemolysis: Implement careful sample collection and handling procedures. Use proper venipuncture techniques, gently mix blood with anticoagulants, and process samples promptly to separate plasma.[5]

    • pH Control: Ensure the pH of your sample and buffers is maintained near neutral if possible.[2]

Issue 2: Inconsistent or poor recovery of this compound across a batch of samples.

  • Possible Cause 1: Variable hemolysis among samples. Samples with higher degrees of hemolysis will likely show greater degradation.

  • Solution 1: Visually inspect all plasma samples for signs of hemolysis (pink or red tinge) before extraction. While this won't solve the degradation, it will help identify problematic samples and explain variability. Validate the method using intentionally hemolyzed plasma to understand the extent of the issue.[4]

  • Possible Cause 2: Adsorption of the analyte to container surfaces or the HPLC column.

  • Solution 2: Use silanized glass vials or low-adsorption polypropylene tubes. In HPLC, analyte adsorption on the column can lead to peak tailing and reduced peak area.[9] Ensure the mobile phase is compatible and consider using a guard column to protect the analytical column from matrix components.[9][10]

  • Possible Cause 3: Photodegradation from excessive exposure to light.

  • Solution 3: Protect samples from light at all stages. Use amber vials and minimize exposure to ambient and UV light during preparation and autosampler storage.[6][7]

Data on N-oxide Stability During Extraction

The choice of extraction solvent can dramatically affect the stability of N-oxide metabolites, especially in hemolyzed plasma. The following table summarizes findings from a study on various N-oxide compounds, which can serve as a guide for method development.

N-oxide CompoundMatrixExtraction MethodSolvent% Conversion to Parent Drug
Dasatinib N-oxideHemolyzed PlasmaProtein PrecipitationMethanol (MeOH)up to 11.7%
Dasatinib N-oxideHemolyzed PlasmaProtein PrecipitationAcetonitrile (ACN)< 3.8%
Bupivacaine N-oxideHemolyzed PlasmaProtein PrecipitationMethanol (MeOH)100%
Bupivacaine N-oxideHemolyzed PlasmaProtein PrecipitationAcetonitrile (ACN)< 5%
Pramoxine N-oxideHemolyzed PlasmaLiquid-Liquid ExtractionMTBE:Hexane (4:1)78%
Pramoxine N-oxideHemolyzed PlasmaLiquid-Liquid ExtractionChlorobutane~25%

Data adapted from a study on various N-oxide metabolites, demonstrating the critical impact of solvent choice.[4]

Experimental Protocols
Recommended Protocol: Protein Precipitation for Plasma Samples

This protocol is designed to minimize the back-conversion of this compound.

  • Sample Thawing: Thaw frozen plasma samples on ice or at 4°C. Vortex gently once thawed.

  • Aliquoting: Aliquot 100 µL of the plasma sample into a clean 1.5 mL polypropylene microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (ACN). The 1:3 ratio of plasma to solvent is critical.

  • Mixing: Vortex the mixture thoroughly for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporation (If Necessary): If concentration is required, evaporate the ACN under a gentle stream of nitrogen at a low temperature (e.g., < 30°C).

  • Reconstitution: Reconstitute the dried extract in a solvent that is compatible with your initial mobile phase conditions for LC-MS/MS analysis.

  • Analysis: Inject the sample for analysis. Ensure the N-oxide is chromatographically separated from the parent drug.[4]

Visual Guides
Troubleshooting Workflow for N-oxide Instability

This diagram outlines a logical sequence for diagnosing and resolving issues related to the degradation of this compound.

G start Low or Inconsistent N-oxide Recovery check_parent Is Parent Drug (Desloratadine) Concentration Abnormally High? start->check_parent back_conversion Probable Back-Conversion (Reduction) check_parent->back_conversion  Yes other_issues Investigate Other Loss Mechanisms check_parent->other_issues  No sol_solvent Switch PPt Solvent to ACN or Optimize LLE Solvent back_conversion->sol_solvent Solution sol_temp Keep Samples Cold (Ice / 4°C) back_conversion->sol_temp Solution sol_hemolysis Minimize Hemolysis During Sample Collection back_conversion->sol_hemolysis Solution check_adsorption Check for Adsorption: Use Low-Binding Tubes/Vials other_issues->check_adsorption check_photo Prevent Photodegradation: Use Amber Vials other_issues->check_photo check_hplc Check HPLC System: Guard Column, Mobile Phase pH other_issues->check_hplc

Caption: Troubleshooting workflow for N-oxide instability.

Optimized Sample Preparation Workflow

This workflow illustrates the key steps in a sample preparation protocol designed to preserve the stability of this compound.

G sample Plasma Sample (Thaw on Ice) add_solvent Add Cold Acetonitrile (1:3 ratio) sample->add_solvent vortex Vortex to Precipitate Protein add_solvent->vortex crit1 Critical Step: Use Acetonitrile, Not Methanol add_solvent->crit1 centrifuge Centrifuge at 4°C vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer crit2 Critical Step: Maintain Low Temperature centrifuge->crit2 evap Evaporate (N2, <30°C) (If needed) transfer->evap reconstitute Reconstitute in Mobile Phase A evap->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Optimized sample preparation workflow.

References

Technical Support Center: Strategies to Prevent Discoloration of Desloratadine Oral Compositions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Desloratadine Oral Compositions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the discoloration of desloratadine formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My desloratadine oral solution is turning pink/brownish over time. What is causing this?

Discoloration of desloratadine oral compositions is a known stability issue, often indicating chemical degradation of the active pharmaceutical ingredient (API).[1] The primary cause is the formation of degradation products, with the N-formyl desloratadine impurity being a major contributor to the color change.[1][2] This degradation can be initiated or accelerated by several factors, including:

  • Interaction with Acidic Excipients: Acidic excipients are known to cause the decomposition and discoloration of desloratadine.[1][3]

  • Maillard Reaction: As a secondary amine, desloratadine is susceptible to the Maillard reaction with reducing sugars like lactose, which are common pharmaceutical fillers.[4][5] This reaction leads to the formation of colored products.

  • Oxidation: Desloratadine is sensitive to oxygen and can be degraded through oxidation, leading to the formation of impurities such as deschlorodesloratadine and dehydrodesloratadine, which can contribute to color changes.[2][4]

  • Environmental Factors: Exposure to heat, high humidity, and UV light can accelerate the degradation process and subsequent discoloration.[1][6][7] Desloratadine has been found to be particularly unstable under thermal and oxidative stress.[8][9]

Issue 2: Which excipients should I be cautious with when formulating a desloratadine oral solution?

Careful selection of excipients is critical to prevent the discoloration of desloratadine formulations. Based on compatibility studies and degradation pathway analysis, the following excipients should be used with caution or avoided:

  • Reducing Sugars: Excipients such as lactose and other mono- and di-saccharides can react with desloratadine via the Maillard reaction, leading to the formation of N-formyl desloratadine and discoloration.[2][5][10]

  • Acidic Excipients: Acidic compounds can catalyze the degradation of desloratadine.[1][3]

  • Stearic Acid: This lubricant has been shown to promote the degradation of desloratadine.[2][11]

  • Excipient Impurities: Trace-level impurities within excipients, such as aldehydes, can react with the amine group of desloratadine and contribute to instability.[12][13]

Issue 3: What strategies can I implement to prevent the discoloration of my desloratadine oral composition?

Several formulation strategies can be employed to enhance the stability and prevent the discoloration of desloratadine oral compositions:

  • pH Control: Maintaining an alkaline pH can help stabilize the formulation. The use of pharmaceutically acceptable organic compounds that provide an alkaline environment is a recommended strategy.[1]

  • Use of Stabilizers:

    • Antioxidants: Incorporating antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid can prevent oxidative degradation.[1]

    • Alkali Metal Salts: Alkali metal salts of carbonates, phosphates, silicates, sulfates, and citrates can act as effective stabilizers, even in smaller quantities.[1] The use of basic salts of calcium, magnesium, or aluminum is also recommended.[2]

    • Amino Acids: Certain amino acids, including arginine, cysteine, and tryptophan, have been shown to have a stabilizing effect on desloratadine compositions.[10]

    • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be used to chelate metal ions that may catalyze oxidative reactions.[11]

    • Cyclodextrins: Cyclodextrins can be used as stabilizers to prevent discoloration and the formation of N-formyl desloratadine, allowing for the use of conventional excipients.[3]

  • Excipient Selection: Avoid the use of reactive excipients like lactose and stearic acid.[2][10] Opt for non-hygroscopic and anhydrous excipients where possible.[1][14]

  • Protective Packaging: Storing the formulation in amber-colored glass bottles can protect it from light-induced degradation.[11]

Quantitative Data Summary

The following tables summarize quantitative data from stability studies on desloratadine formulations under various conditions.

Table 1: Effect of Stabilizers on N-formyl Desloratadine Impurity Levels

StabilizerStorage ConditionDurationN-formyl Desloratadine (%)Reference
L-Arginine40°C / 75% RH4 weeks0.375[10]
None (with lactose)40°C / 75% RH4 weeks2.679[10]

Table 2: Degradation of Desloratadine Under Forced Stress Conditions

Stress ConditionParametersDegradation (%)Reference
Oxidative6% H₂O₂ at 60°CSignificant[15]
Thermal (Dry Heat)105°CSignificant[9][15]
Basic Hydrolysis1N NaOH at 60°C~60%[9][15]
Acidic Hydrolysis0.1N HClNot notable[9][16]
Photolytic (UV)UV irradiationDeclines to near zero after 30 hours[6][7][16]
Neutral HydrolysisWaterNot notable[9][16]

Experimental Protocols

Protocol 1: Stability-Indicating UPLC Method for Desloratadine and its Impurities

This protocol describes a method to assess the stability of desloratadine in the presence of its impurities and forced degradation products.[8]

1. Chromatographic Conditions:

  • Column: Waters Acquity BEH C18

  • Mobile Phase: Gradient mixture of Solvent A and Solvent B (specifics of the solvents and gradient to be optimized based on the specific impurities being analyzed)

  • Detection: UV at 280 nm

  • Run Time: 8 minutes

2. Forced Degradation Procedure:

  • Oxidative Stress: Treat the desloratadine solution with hydrogen peroxide.

  • Acidic Stress: Treat the desloratadine solution with a strong acid (e.g., HCl).

  • Basic Stress: Treat the desloratadine solution with a strong base (e.g., NaOH).

  • Hydrolytic Stress: Reflux the desloratadine solution in water.

  • Thermal Stress: Expose the solid desloratadine or its solution to dry heat.

  • Photolytic Stress: Expose the desloratadine solution to UV light.

3. Analysis:

  • Inject the stressed samples into the UPLC system.

  • Monitor for the appearance of degradation peaks and the decrease in the main desloratadine peak.

  • The method is considered stability-indicating if all degradation products are well-resolved from the main peak and its known impurities.

Protocol 2: Evaluation of Excipient Compatibility

This protocol outlines a general procedure for assessing the compatibility of desloratadine with various pharmaceutical excipients.

1. Sample Preparation:

  • Prepare physical binary mixtures of desloratadine with each excipient, typically in a 1:1 (w/w) ratio.[17]

  • Store the mixtures under accelerated stability conditions (e.g., 40°C and 75% relative humidity).[1]

2. Analytical Techniques:

  • Differential Scanning Calorimetry (DSC): Analyze the initial mixtures to detect any immediate solid-state interactions, which may be indicated by changes in melting endotherms or the appearance of new thermal events.[17]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Compare the FTIR spectra of the stored mixtures with those of the individual components and the initial mixture to identify any changes in functional groups that would indicate a chemical interaction.

  • High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): Analyze the stored mixtures to quantify the formation of degradation products, such as N-formyl desloratadine.

Visualizations

Desloratadine_Degradation_Pathway cluster_stressors Stress Factors Desloratadine Desloratadine Degradation_Products Discolored Degradation Products Desloratadine->Degradation_Products N_Formyl N-formyl desloratadine Oxidation_Products Oxidation Products (e.g., deschloro-, dehydro-) Acidic_Excipients Acidic Excipients Acidic_Excipients->Desloratadine Reducing_Sugars Reducing Sugars (e.g., Lactose) Reducing_Sugars->Desloratadine Oxygen Oxygen Oxygen->Desloratadine Heat_Humidity Heat / Humidity Heat_Humidity->Desloratadine UV_Light UV Light UV_Light->Desloratadine

Caption: Key factors leading to the degradation and discoloration of desloratadine.

Prevention_Strategies_Workflow Start Formulation Development (Desloratadine Oral Composition) Screening Excipient Compatibility Screening Start->Screening Avoid Avoid: - Reducing Sugars - Acidic Excipients - Stearic Acid Screening->Avoid Stabilization Incorporate Stabilizers Screening->Stabilization Stabilizer_Types Antioxidants Alkali Metal Salts Amino Acids Chelating Agents Cyclodextrins Stabilization->Stabilizer_Types pH_Control pH Adjustment (Maintain Alkaline pH) Stabilization->pH_Control Packaging Protective Packaging (e.g., Amber Bottles) pH_Control->Packaging Stability_Testing Accelerated Stability Testing (e.g., 40°C / 75% RH) Packaging->Stability_Testing End Stable Formulation Stability_Testing->End

Caption: Workflow for developing a stable desloratadine oral formulation.

References

Technical Support Center: Refinement of Extraction Recovery for Desloratadine Pyridine N-oxide from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction and recovery of Desloratadine Pyridine N-oxide from biological matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound.

Issue 1: Low Recovery of this compound

Low recovery of the target analyte is a common challenge, often stemming from its polar nature and potential instability.

Troubleshooting Workflow: Low Recovery

Low_Recovery_Workflow start Low Recovery Observed sub_problem1 Suboptimal Extraction Technique? start->sub_problem1 sub_problem2 Analyte Instability? start->sub_problem2 solution1a Optimize LLE Parameters (Solvent, pH, Salt) sub_problem1->solution1a LLE solution1b Optimize SPE Protocol (Sorbent, Wash/Elution Solvents) sub_problem1->solution1b SPE solution2 Minimize Sample Handling Time Keep Samples on Ice sub_problem2->solution2 sub_problem3 Poor Phase Separation (LLE)? solution3 Increase Centrifugation Speed/Time Add Salt to Aqueous Phase sub_problem3->solution3 sub_problem4 Insufficient Elution (SPE)? solution4 Increase Elution Solvent Strength/Volume Use Multiple Elution Steps sub_problem4->solution4 solution1a->sub_problem3 end Improved Recovery solution1a->end solution1b->sub_problem4 solution1b->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for low recovery of this compound.

Detailed Solutions:

  • Optimize Liquid-Liquid Extraction (LLE):

    • Solvent Selection: Due to the polarity of the N-oxide group, a more polar extraction solvent may be required compared to the parent drug, Desloratadine. Consider solvents like ethyl acetate, dichloromethane, or a mixture thereof.

    • pH Adjustment: The pH of the aqueous sample can significantly impact the extraction efficiency. For basic compounds like Desloratadine and its N-oxide, adjusting the pH to be 2 units above the pKa of the most basic nitrogen will neutralize the molecule and enhance its partitioning into the organic phase.

    • Salting-Out Effect: Adding a neutral salt (e.g., sodium chloride, ammonium sulfate) to the aqueous phase can increase the polarity of the aqueous layer, thereby promoting the transfer of the analyte into the organic phase.

  • Optimize Solid-Phase Extraction (SPE):

    • Sorbent Selection: A mixed-mode cation exchange (MCX) sorbent can be effective. It provides a dual retention mechanism (ion exchange and reversed-phase), which is beneficial for polar, basic compounds.

    • Wash and Elution Solvents: The wash step should be strong enough to remove interferences without eluting the analyte. The elution solvent should be strong enough to disrupt the interactions between the analyte and the sorbent. For MCX, this typically involves a basic modifier (e.g., ammonium hydroxide) in an organic solvent.

  • Address Analyte Instability: N-oxide metabolites can be unstable and may revert to the parent drug.[1][2]

    • Minimize sample processing time and keep samples on ice or at 4°C throughout the extraction process.

    • Avoid high temperatures during solvent evaporation steps. Use a gentle stream of nitrogen at room temperature.

Issue 2: High Matrix Effects and Ion Suppression in LC-MS/MS Analysis

Biological matrices contain endogenous components like phospholipids that can co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to inaccurate quantification.

Troubleshooting Workflow: Matrix Effects

Matrix_Effects_Workflow start High Matrix Effects/ Ion Suppression sub_problem1 Inadequate Sample Cleanup? start->sub_problem1 solution1a Optimize SPE Protocol sub_problem1->solution1a solution1b Employ Phospholipid Removal Plates/Cartridges sub_problem1->solution1b sub_problem2 Co-elution with Phospholipids? sub_problem3 Suboptimal Chromatographic Separation? sub_problem2->sub_problem3 solution2 Modify LC Gradient for Better Separation sub_problem3->solution2 solution3 Change HPLC Column (e.g., different chemistry) sub_problem3->solution3 solution1a->sub_problem2 solution1b->sub_problem2 end Reduced Matrix Effects solution2->end solution3->end

Caption: Troubleshooting workflow for mitigating matrix effects.

Detailed Solutions:

  • Enhance Sample Cleanup:

    • Solid-Phase Extraction (SPE): A well-optimized SPE protocol is crucial for removing matrix components. Ensure proper conditioning, loading, washing, and elution steps.

    • Phospholipid Removal: Consider using specialized phospholipid removal plates or cartridges during sample preparation.

  • Optimize Chromatography:

    • Gradient Modification: Adjust the HPLC gradient to achieve better separation between this compound and co-eluting matrix components.

    • Column Chemistry: If co-elution persists, switching to a column with a different stationary phase chemistry (e.g., phenyl-hexyl, embedded polar group) may provide the necessary selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the expected extraction recovery for this compound?

A1: The extraction recovery will depend on the chosen method and matrix. While specific data for this compound is limited, for the parent compound Desloratadine and its hydroxylated metabolite, recoveries using solid-phase extraction have been reported to be in the range of 68-76%.[3] Given the increased polarity of the N-oxide, recoveries might be slightly lower and require careful optimization of the extraction conditions.

Q2: Which extraction method is generally preferred for N-oxide metabolites: LLE or SPE?

A2: Both LLE and SPE can be effective. SPE, particularly with mixed-mode sorbents, often provides cleaner extracts and can be more easily automated.[4] However, a well-optimized LLE protocol can also yield good recoveries. The choice may depend on the specific laboratory workflow, available equipment, and the complexity of the biological matrix.

Q3: How can I prevent the degradation of this compound during sample preparation?

A3: N-oxide metabolites can be susceptible to reduction back to the parent amine, especially in the presence of certain endogenous components in hemolyzed plasma.[5] To minimize degradation:

  • Use fresh, non-hemolyzed samples whenever possible.

  • Keep samples cold (on ice or at 4°C) during processing.

  • Minimize the time between sample collection and extraction.

  • If using protein precipitation, cold acetonitrile is often preferred over methanol as it can result in less degradation of N-oxides.[5]

Q4: What are the key parameters to consider when developing a new extraction method for this compound?

A4: The key parameters include:

  • Physicochemical properties of the analyte: Polarity and pKa are crucial for selecting the appropriate extraction solvent, pH, and SPE sorbent.

  • Choice of biological matrix: Plasma, urine, and tissue homogenates will have different compositions, requiring tailored extraction protocols.

  • Analytical technique: The requirements for sample cleanliness will be more stringent for LC-MS/MS compared to other techniques.

  • Stability of the analyte: Assess the stability of this compound under different storage and processing conditions.[2]

Data Presentation

Table 1: Comparison of Extraction Techniques for Desloratadine and its Metabolites

AnalyteExtraction MethodMatrixReported Recovery (%)Reference
DesloratadineSolid-Phase ExtractionHuman Plasma73.6 - 76.0[3]
3-OH DesloratadineSolid-Phase ExtractionHuman Plasma68.1 - 70.4[3]
DesloratadineLiquid-Liquid ExtractionBeagle PlasmaNot specified[6]

Table 2: Influence of Precipitating Solvent on N-oxide Stability in Hemolyzed Plasma

N-oxide CompoundPrecipitating SolventConversion to Parent Drug (%)Reference
Dasatinib N-oxideAcetonitrile< 3.8[5]
Dasatinib N-oxideMethanolup to 11.7[5]
Bupivacaine N-oxideAcetonitrile< 5[5]
Bupivacaine N-oxideMethanol100[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma (Representative Protocol)

This protocol is a representative method based on established procedures for Desloratadine and its metabolites and general principles for polar analyte extraction.[3][4] Optimization will be required for specific laboratory conditions.

Materials:

  • Human plasma samples

  • This compound and a suitable internal standard (e.g., deuterated analog)

  • Mixed-mode cation exchange (MCX) SPE cartridges (e.g., 30 mg, 1 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide

  • Formic acid

  • Water (HPLC grade)

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add the internal standard solution.

    • Vortex mix for 30 seconds.

    • Add 500 µL of 4% phosphoric acid in water and vortex again.

    • Centrifuge at 4000 rpm for 10 minutes to pellet proteins.

  • SPE Cartridge Conditioning:

    • Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma (Representative Protocol)

This is a general LLE protocol that can be optimized for this compound.

Materials:

  • Human plasma samples

  • This compound and a suitable internal standard

  • Extraction solvent (e.g., ethyl acetate, or a mixture of dichloromethane and isopropanol)

  • Ammonium hydroxide or sodium hydroxide solution (for pH adjustment)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • To 500 µL of plasma in a clean tube, add the internal standard solution.

    • Vortex mix for 30 seconds.

    • Add 50 µL of 1 M sodium hydroxide to basify the sample (adjust to pH > 10). Vortex briefly.

  • Extraction:

    • Add 2 mL of the extraction solvent.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a new clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Experimental Workflow Diagram

Experimental_Workflow start Biological Sample (e.g., Plasma) step1 Add Internal Standard start->step1 step2 Sample Pre-treatment (e.g., Protein Precipitation, pH adjustment) step1->step2 step3 Extraction (LLE or SPE) step2->step3 step4 Wash Step (SPE only) step3->step4 SPE step5 Elution (SPE) / Phase Separation (LLE) step3->step5 LLE step4->step5 step6 Evaporation to Dryness step5->step6 step7 Reconstitution step6->step7 end LC-MS/MS Analysis step7->end

Caption: General experimental workflow for the extraction of this compound.

References

Addressing cross-reactivity in immunoassays for desloratadine and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with immunoassays for desloratadine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cross-reactivity in desloratadine immunoassays?

A1: Cross-reactivity in desloratadine immunoassays primarily stems from the structural similarity between desloratadine and its parent compound, loratadine, as well as its major active metabolite, 3-hydroxydesloratadine. Antibodies developed for desloratadine may recognize similar epitopes on these related molecules, leading to inaccurate quantification.[1] Desloratadine is the major active metabolite of loratadine.[2]

Q2: How can I minimize cross-reactivity with loratadine in my desloratadine assay?

A2: To minimize cross-reactivity with loratadine, it is crucial to use a highly specific monoclonal antibody that has been rigorously screened for low cross-reactivity with loratadine. Additionally, optimizing assay conditions, such as buffer composition and incubation times, can help favor the binding of the antibody to desloratadine. For confirmatory results, it is recommended to use a secondary, more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Q3: What are the common metabolites of desloratadine I should be aware of?

A3: The major active metabolite of desloratadine is 3-hydroxydesloratadine. The formation of this metabolite is a key step in the drug's metabolic pathway. Depending on the specificity of the antibody used in the immunoassay, there may be some degree of cross-reactivity with this metabolite.

Q4: Can other antihistamines interfere with my desloratadine immunoassay?

A4: Yes, other antihistamines with similar chemical structures could potentially cross-react with the antibodies in a desloratadine immunoassay. It is essential to consult the cross-reactivity data provided by the assay manufacturer or to perform validation experiments with structurally related compounds that may be present in the samples.

Troubleshooting Guide

Issue 1: Higher than expected desloratadine concentrations in samples from subjects taking loratadine.

  • Question: My samples from subjects dosed with loratadine are showing high concentrations of desloratadine, even at early time points. Is this expected?

  • Answer: This is a strong indication of cross-reactivity. Since desloratadine is the primary active metabolite of loratadine, its concentration will increase over time after loratadine administration.[2] However, if the immunoassay antibody cross-reacts with loratadine, you will observe artificially inflated desloratadine levels, especially at early time points when loratadine concentrations are highest.

    • Troubleshooting Steps:

      • Review the cross-reactivity data for your antibody or assay kit.

      • If significant cross-reactivity with loratadine is reported or suspected, consider using a more specific antibody.

      • Confirm your immunoassay results with a reference method like LC-MS/MS, which can differentiate between loratadine and desloratadine.[3]

Issue 2: Poor correlation between immunoassay and LC-MS/MS results.

  • Question: I am seeing a significant discrepancy between the desloratadine concentrations measured by my immunoassay and those obtained by LC-MS/MS. Why is this happening?

  • Answer: A poor correlation between these two methods can be due to several factors, with cross-reactivity being a primary suspect. Immunoassays are susceptible to interference from structurally similar compounds, while LC-MS/MS is a more specific and accurate method for small molecule quantification.[3]

    • Troubleshooting Steps:

      • Assess Cross-Reactivity: Analyze samples containing loratadine and 3-hydroxydesloratadine with your immunoassay to quantify the percentage of cross-reactivity.

      • Matrix Effects: Investigate potential matrix effects in your immunoassay. Components in the sample matrix (e.g., plasma, urine) can interfere with the antibody-antigen binding.

      • Assay Calibration: Ensure that your immunoassay is properly calibrated and that the standard curve is accurate and reproducible.

Issue 3: High background signal in the immunoassay.

  • Question: I am observing a high background signal in my ELISA for desloratadine, which is affecting the sensitivity of the assay. What can I do?

  • Answer: High background in an ELISA can be caused by several factors, including non-specific binding of antibodies, insufficient blocking, or contaminated reagents.

    • Troubleshooting Steps:

      • Blocking: Optimize the blocking step by trying different blocking buffers (e.g., BSA, non-fat dry milk) and increasing the incubation time.

      • Washing: Increase the number of wash steps and the stringency of the wash buffer to remove non-specifically bound antibodies.

      • Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentrations that provide a good signal-to-noise ratio.

      • Reagent Quality: Ensure all reagents are fresh and not contaminated.

Data Presentation

Table 1: Illustrative Cross-Reactivity Profile for a Hypothetical Desloratadine Immunoassay

CompoundConcentration (ng/mL) causing 50% inhibition (IC50)Cross-Reactivity (%)
Desloratadine10100
Loratadine2005
3-Hydroxydesloratadine5020
Cetirizine> 1000< 1
Fexofenadine> 1000< 1

Disclaimer: The data presented in this table is for illustrative purposes only and represents a hypothetical scenario. Actual cross-reactivity will vary depending on the specific antibody and assay conditions used. Researchers must validate the cross-reactivity of their own assays.

Experimental Protocols

Protocol: Competitive ELISA for Desloratadine Quantification

This protocol outlines a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify desloratadine in biological samples.

Materials:

  • High-binding 96-well microplate

  • Desloratadine-specific monoclonal antibody

  • Desloratadine-HRP conjugate

  • Desloratadine standard

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with the desloratadine-specific monoclonal antibody diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the remaining protein-binding sites by adding Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction: Add desloratadine standards or samples to the wells, followed immediately by the addition of the desloratadine-HRP conjugate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.

  • Substrate Development: Add the Substrate Solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Stop the reaction by adding Stop Solution to each well.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader. The concentration of desloratadine in the samples is inversely proportional to the signal intensity.

Visualizations

Metabolic_Pathway Loratadine Loratadine Desloratadine Desloratadine Loratadine->Desloratadine Metabolism 3-Hydroxydesloratadine 3-Hydroxydesloratadine Desloratadine->3-Hydroxydesloratadine Metabolism

Caption: Metabolic pathway of loratadine to desloratadine and 3-hydroxydesloratadine.

Competitive_ELISA_Workflow cluster_plate Microplate Well Antibody_Coating 1. Antibody Coating Blocking 2. Blocking Antibody_Coating->Blocking Competition 3. Competition: Sample/Standard + Labeled Antigen Blocking->Competition Washing 4. Washing Competition->Washing Substrate_Addition 5. Substrate Addition Washing->Substrate_Addition Signal_Detection 6. Signal Detection Substrate_Addition->Signal_Detection

Caption: Workflow for a competitive ELISA.

Troubleshooting_Tree Start Inaccurate Results Check_CrossReactivity High Cross-Reactivity Suspected? Start->Check_CrossReactivity Validate_Specificity Validate with LC-MS/MS Check_CrossReactivity->Validate_Specificity Yes Check_Assay_Performance Poor Assay Performance? Check_CrossReactivity->Check_Assay_Performance No Source_New_Antibody Source More Specific Antibody Validate_Specificity->Source_New_Antibody Optimize_Protocol Optimize Assay Protocol Check_Assay_Performance->Optimize_Protocol Yes Review Data Review Data Check_Assay_Performance->Review Data No Check_Reagents Check Reagent Quality Optimize_Protocol->Check_Reagents

Caption: Troubleshooting decision tree for inaccurate immunoassay results.

References

Method robustness testing for Desloratadine Pyridine N-oxide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method robustness testing of Desloratadine Pyridine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of method robustness testing?

A1: Method robustness testing is a critical component of analytical method validation. Its purpose is to evaluate the reliability of an analytical method by deliberately varying method parameters within a defined range. This process helps to identify the parameters that have a significant effect on the method's performance and to establish the operational limits for the method, ensuring its suitability for routine use.

Q2: Which parameters are typically evaluated in a robustness study for an HPLC method?

A2: For a High-Performance Liquid Chromatography (HPLC) method, robustness is typically assessed by intentionally varying parameters such as:

  • The pH of the mobile phase buffer.

  • The composition of the mobile phase (e.g., the ratio of organic solvent to aqueous buffer).

  • The flow rate of the mobile phase.

  • The column temperature.

  • The detection wavelength.[1][2]

  • The use of columns from different batches or manufacturers.

Q3: What are the acceptance criteria for a robustness study?

A3: The acceptance criteria for a robustness study are generally based on the system suitability parameters. These may include:

  • Retention Time (RT): The variation in retention time should be within an acceptable range.

  • Peak Area/Response: The relative standard deviation (RSD) of the peak area should be below a specified limit (e.g., <2%).[1]

  • Tailing Factor (T): The tailing factor for the analyte peak should remain within the acceptable range (e.g., T ≤ 2).

  • Resolution (Rs): The resolution between the analyte peak and any adjacent peaks (e.g., impurities) should be maintained above a minimum value (e.g., Rs > 2).

Experimental Protocol: Robustness Testing of this compound by HPLC

This protocol describes a hypothetical HPLC method for the analysis of this compound and the procedure for its robustness testing.

Hypothetical HPLC Method Parameters:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:0.05 M Phosphate Buffer (pH 3.0) (48:52 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 247 nm
Injection Volume 20 µL
Standard Concentration 50 µg/mL

Robustness Study Design:

The robustness of the method is evaluated by analyzing the system suitability solution under the normal conditions and by varying one parameter at a time.

ParameterVariation
Flow Rate (mL/min) 0.9, 1.0, 1.1
Mobile Phase pH 2.8, 3.0, 3.2
Column Temperature (°C) 28, 30, 32
Detection Wavelength (nm) 245, 247, 249

Data Presentation: Summary of Robustness Study Results

The following table summarizes the hypothetical results of the robustness study.

Parameter VariedVariationRetention Time (min)Peak Area (% RSD)Tailing FactorResolution (Rs)
Nominal - 5.80 0.5% 1.2 > 2.0
Flow Rate0.9 mL/min6.440.6%1.2> 2.0
1.1 mL/min5.270.5%1.2> 2.0
Mobile Phase pH2.85.750.7%1.3> 2.0
3.25.850.6%1.2> 2.0
Column Temperature28°C5.920.5%1.2> 2.0
32°C5.680.6%1.2> 2.0
Detection Wavelength245 nm5.800.8%1.2> 2.0
249 nm5.800.9%1.2> 2.0

Troubleshooting Guide

Q: My chromatographic peaks for this compound are tailing or splitting. What could be the cause and how do I fix it?

A: Peak tailing or splitting can arise from several factors:

  • Column Issues: Contamination of the column or a partially plugged frit can lead to peak splitting. Flushing the column according to the manufacturer's instructions is recommended. If the problem persists, the column may need to be replaced.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Ensure the mobile phase is properly prepared and the pH is within the optimal range for the column.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting the sample.

  • Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. If possible, dissolve the sample in the mobile phase.

Q: I am observing a significant shift in the retention time of this compound. What should I check?

A: Retention time shifts can be caused by:

  • Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase is a common cause. Ensure the proportions of the organic and aqueous phases are correct.

  • Fluctuations in Flow Rate: Check the HPLC pump for any leaks or pressure fluctuations. A change in flow rate will directly impact the retention time.[1][2]

  • Column Temperature Variations: Ensure the column oven is maintaining a stable temperature, as temperature affects the viscosity of the mobile phase and the kinetics of the separation.

  • Column Aging: Over time, the performance of an HPLC column can degrade, leading to shifts in retention time. It may be time to replace the column.

Q: The resolution between this compound and an adjacent impurity peak is poor. How can I improve it?

A: To improve resolution, you can try the following:

  • Optimize Mobile Phase Composition: A small change in the percentage of the organic solvent or the pH of the buffer can significantly impact resolution.

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

  • Change Column: If the above adjustments do not provide the desired resolution, a column with a different selectivity or higher efficiency (e.g., smaller particle size) may be required.

Visualizations

Robustness_Testing_Workflow start Start: Prepare Standard and System Suitability Solutions nominal Analyze under Nominal HPLC Conditions start->nominal check_nominal System Suitability Passes? nominal->check_nominal vary_flow Vary Flow Rate (+/- 10%) check_nominal->vary_flow Yes stop Stop: Troubleshoot Method check_nominal->stop No vary_ph Vary Mobile Phase pH (+/- 0.2 units) vary_flow->vary_ph vary_temp Vary Column Temperature (+/- 2°C) vary_ph->vary_temp vary_wavelength Vary Detection Wavelength (+/- 2 nm) vary_temp->vary_wavelength analyze_varied Analyze under Varied Conditions vary_wavelength->analyze_varied compile_data Compile and Analyze Data analyze_varied->compile_data report Generate Robustness Report compile_data->report

Caption: Workflow for HPLC Method Robustness Testing.

Troubleshooting_Tree start Problem Encountered peak_shape Poor Peak Shape (Tailing/Splitting)? start->peak_shape rt_shift Retention Time Shift? peak_shape->rt_shift No check_column Check Column (Flush/Replace) peak_shape->check_column Yes resolution Poor Resolution? rt_shift->resolution No check_mp Verify Mobile Phase Composition rt_shift->check_mp Yes optimize_mp Optimize Mobile Phase resolution->optimize_mp Yes check_ph Verify Mobile Phase pH check_column->check_ph check_sample Check Sample Concentration/Solvent check_ph->check_sample check_flow Check Pump and Flow Rate check_mp->check_flow check_temp Verify Column Temperature check_flow->check_temp check_column_age Consider Column Age check_temp->check_column_age adjust_flow Adjust Flow Rate optimize_mp->adjust_flow change_column Consider Different Column adjust_flow->change_column

Caption: Troubleshooting Decision Tree for HPLC Analysis.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Desloratadine and its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Desloratadine, a long-acting tricyclic antihistamine, and discusses the analytical considerations for its N-oxide metabolite. While numerous methods have been established for Desloratadine and its primary active metabolite, 3-hydroxydesloratadine, specific validated methods for the simultaneous quantification of Desloratadine and its N-oxide are not prominently available in the literature. However, N-oxidation has been identified as a metabolic pathway in some species, making its analytical monitoring potentially relevant in preclinical and clinical research.[1]

This document summarizes key performance characteristics of existing high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Desloratadine, offering a framework for developing and validating a comprehensive bioanalytical method that includes its N-oxide metabolite.

Comparative Analysis of Validated Bioanalytical Methods

The following tables summarize the validation parameters of several published LC-MS/MS methods for the determination of Desloratadine and its major metabolite, 3-hydroxydesloratadine, in biological matrices. These methods provide a strong foundation for the development of an assay for Desloratadine and its N-oxide.

Table 1: Comparison of LC-MS/MS Method Parameters for Desloratadine and its Metabolites

ParameterMethod 1Method 2Method 3
Analyte(s) Desloratadine, 3-hydroxydesloratadineDesloratadine, 3-hydroxydesloratadineLoratadine, Desloratadine
Internal Standard(s) Desloratadine-d5[2H4]desloratadine, [2H4]3-OH desloratadineDiphenhydramine
Biological Matrix Human PlasmaHuman PlasmaBeagle Plasma
Sample Preparation Solid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Liquid-Liquid Extraction (LLE)
Chromatographic Column Hypurity Advance (50 x 4.6 mm, 5 µm)CAPCELL PAK C18 (50 mm x 2.0mm, 5 µm)Phenomenex Kinetex C8 (50 x 2.1 mm, 2.6 µm)
Mobile Phase Acetonitrile:Methanol (40:60) and Methanol:Water (90:10)5mM ammonium formate in water, methanol and acetonitrile (50:30:20)Acetonitrile and 5 mM ammonium formate
Ionization Mode Positive Ion Turbo Ion SprayPositive Ion ElectrosprayNot Specified
Run Time 5 minNot Specified5 min

Table 2: Comparison of Method Validation Data for Desloratadine

Validation ParameterMethod 1Method 2Method 3
Linearity Range (pg/mL) 100 - 11,00050 - 10,000800 - 800,000
Correlation Coefficient (r) > 0.99Not Specified> 0.999
Lower Limit of Quantification (LLOQ) (pg/mL) 10050800
Accuracy (%) at LLOQ 100.4Not SpecifiedNot Specified
Precision (%CV) at LLOQ 4.6Not SpecifiedNot Specified
Mean Recovery (%) 74.6Not SpecifiedNot Specified

Experimental Protocols

The methodologies outlined below are representative of the common approaches for the bioanalysis of Desloratadine and can be adapted for the inclusion of its N-oxide metabolite.

Method 1: Solid Phase Extraction (SPE) and LC-MS/MS[2]
  • Sample Preparation (SPE):

    • Condition a suitable SPE cartridge.

    • Load a 100 µL aliquot of plasma sample.

    • Wash the cartridge to remove interferences.

    • Elute the analytes (Desloratadine and internal standard) with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: Hypurity Advance (50 x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of Solution A (acetonitrile:methanol, 40:60) and Solution B (methanol:water, 90:10) in a 90:10 ratio.[2]

    • Flow Rate: 1 mL/min

    • Injection Volume: 15 µL

  • Mass Spectrometric Conditions:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization: Positive ion Turbo Ion Spray

    • Monitoring: Multiple Reaction Monitoring (MRM)

Method 2: Liquid-Liquid Extraction (LLE) and LC-MS/MS[3]
  • Sample Preparation (LLE):

    • To a 100 µL plasma sample, add the internal standard solution.

    • Add an appropriate extraction solvent (e.g., ethyl ether).[3]

    • Vortex mix and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: CAPCELL PAK C18 (50 mm x 2.0mm, 5 µm)[3]

    • Mobile Phase: 5mM ammonium formate in water, methanol, and acetonitrile (50:30:20).[3]

    • Flow Rate: Not specified.

    • Injection Volume: Not specified.

  • Mass Spectrometric Conditions:

    • Instrument: Sciex API3000

    • Ionization: Positive Ion Electrospray

    • Monitoring: Multiple Reaction Monitoring (MRM)

Visualizing the Workflow and Metabolic Pathway

To facilitate a clearer understanding of the bioanalytical process and the metabolic conversion of Desloratadine, the following diagrams have been generated.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spec Mass Spectrometric Detection Chromatography->Mass_Spec Quantification Quantification Mass_Spec->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for a bioanalytical method validation.

Metabolic_Pathway Desloratadine Desloratadine N_Oxide Desloratadine N-oxide Desloratadine->N_Oxide N-Oxidation Hydroxylation 3-Hydroxydesloratadine Desloratadine->Hydroxylation Hydroxylation (CYP Enzymes) Glucuronidation Glucuronide Conjugates Hydroxylation->Glucuronidation Glucuronidation (UGTs)

Caption: Simplified metabolic pathway of Desloratadine.

Considerations for Including Desloratadine N-oxide in a Validated Method

To develop a validated method for the simultaneous quantification of Desloratadine and its N-oxide, the following points should be considered:

  • Reference Standard: A certified reference standard for Desloratadine N-oxide is essential for method development and validation.

  • Internal Standard: A stable isotope-labeled internal standard for Desloratadine N-oxide would be ideal to correct for matrix effects and variations in extraction and ionization. If unavailable, a structurally similar compound could be evaluated.

  • Chromatographic Separation: The chromatographic conditions must be optimized to achieve baseline separation of Desloratadine, Desloratadine N-oxide, and any other metabolites of interest from each other and from endogenous plasma components. The polarity of the N-oxide may differ significantly from the parent drug, requiring adjustments to the mobile phase composition or gradient.

  • Mass Spectrometric Detection: Specific Multiple Reaction Monitoring (MRM) transitions for Desloratadine N-oxide need to be determined by optimizing the precursor and product ions. The fragmentation pattern of the N-oxide may differ from that of Desloratadine.

  • Method Validation: The method would require full validation according to regulatory guidelines (e.g., FDA, EMA), including assessment of selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability of both Desloratadine and Desloratadine N-oxide in the biological matrix.

References

A Comparative Pharmacokinetic Profile of Desloratadine and its Active Metabolite, 3-hydroxydesloratadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the second-generation antihistamine, Desloratadine, and its primary active metabolite, 3-hydroxydesloratadine. The data presented is compiled from various clinical studies to offer an objective overview supported by experimental evidence.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for Desloratadine and 3-hydroxydesloratadine following oral administration of Desloratadine to healthy adults. These values represent the mean findings from multiple studies and may vary depending on the specific study population and design.

Pharmacokinetic ParameterDesloratadine3-hydroxydesloratadine
Cmax (Peak Plasma Concentration) 3.98 - 4 ng/mL[1][2]1.99 µg/L[2]
Tmax (Time to Peak Plasma Concentration) ~3 hours[1][3]4.76 hours[2]
AUC (Area Under the Curve) 56.9 ng·hr/mL[1]32.3 µg/L x h[2]
t½ (Elimination Half-life) ~27 hours[1][3][4]~36 hours[2]
Protein Binding 82% - 87%[1][4]85% - 89%[1][4]

Metabolic Pathway

Desloratadine is extensively metabolized in the liver to its active metabolite, 3-hydroxydesloratadine. This process is primarily mediated by a two-step enzymatic reaction involving UGT2B10 and CYP2C8. The subsequent step in the metabolic cascade is the glucuronidation of 3-hydroxydesloratadine.

G Desloratadine Desloratadine Desloratadine_Glucuronide Desloratadine-N-glucuronide Desloratadine->Desloratadine_Glucuronide UGT2B10 Hydroxydesloratadine 3-hydroxydesloratadine Desloratadine_Glucuronide->Hydroxydesloratadine CYP2C8 Glucuronidated_Metabolite Glucuronidated 3-hydroxydesloratadine Hydroxydesloratadine->Glucuronidated_Metabolite Glucuronidation

Metabolic conversion of Desloratadine.

Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from clinical trials employing validated bioanalytical methods. A representative experimental protocol for the simultaneous determination of Desloratadine and 3-hydroxydesloratadine in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is detailed below.

Study Design

A typical pharmacokinetic study involves administering a single oral dose of Desloratadine (e.g., 5 mg) to healthy adult volunteers.[5] Blood samples are collected at predetermined time points over a period of up to 168 hours post-dose.[6] Plasma is separated from the blood samples and stored frozen until analysis.

Sample Preparation

The extraction of Desloratadine and 3-hydroxydesloratadine from human plasma is a critical step to remove interfering substances. Common techniques include:

  • Liquid-Liquid Extraction (LLE): Plasma samples are typically alkalinized and extracted with an organic solvent such as ethyl ether.[7]

  • Solid-Phase Extraction (SPE): This method involves passing the plasma sample through a solid-phase extraction cartridge to retain the analytes, which are then eluted with a suitable solvent.[2]

An internal standard, such as a deuterated version of Desloratadine (e.g., Desloratadine-d5), is added to the plasma samples before extraction to ensure accurate quantification.[1]

Liquid Chromatography

The extracted samples are injected into a High-Performance Liquid Chromatography (HPLC) system for separation.

  • Chromatographic Column: A reverse-phase C18 column is commonly used for the separation of Desloratadine and its metabolite.[7]

  • Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate) and organic solvents like acetonitrile and methanol.[7] The composition can be delivered in an isocratic (constant composition) or gradient (varying composition) manner.

  • Flow Rate: A typical flow rate is around 1.0 mL/minute.[8]

Mass Spectrometry

The separated compounds from the HPLC system are introduced into a tandem mass spectrometer for detection and quantification.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed to generate charged molecules of the analytes.[2]

  • Detection: The analytes are detected using Multiple Reaction Monitoring (MRM). This highly selective technique involves monitoring a specific precursor ion to product ion transition for each compound.

    • Desloratadine MRM transition: m/z 311.2 → 259.1[2]

    • 3-hydroxydesloratadine MRM transition: m/z 327.2 → 275.1[2]

  • Mass Spectrometer Parameters: Key parameters such as ion spray voltage, temperature, and collision gas pressure are optimized to achieve maximum sensitivity.[1]

Data Analysis

The data from the LC-MS/MS analysis is used to generate plasma concentration-time profiles for both Desloratadine and 3-hydroxydesloratadine. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are then calculated from these profiles using non-compartmental analysis.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Phase cluster_2 Data Processing Blood_Sample Blood Sample Collection Plasma_Separation Plasma Separation Blood_Sample->Plasma_Separation Internal_Standard Addition of Internal Standard Plasma_Separation->Internal_Standard Extraction Extraction (LLE or SPE) Internal_Standard->Extraction LC Liquid Chromatography (HPLC) Extraction->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Concentration_Time_Profile Concentration-Time Profile Generation MS->Concentration_Time_Profile PK_Analysis Pharmacokinetic Parameter Calculation Concentration_Time_Profile->PK_Analysis

Experimental workflow for pharmacokinetic analysis.

References

A Cross-Species Comparative Analysis of Loratadine Metabolism and Pyridine N-Oxide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the metabolic pathways of the second-generation antihistamine Loratadine, with a particular focus on its conversion to a pyridine N-oxide metabolite across various species. The information presented herein is supported by experimental data and is intended to aid researchers in understanding the species-specific differences in drug metabolism, a critical aspect of preclinical drug development and safety assessment.

Executive Summary

Loratadine undergoes extensive first-pass metabolism primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of its active metabolite, desloratadine (DL).[1][2][3][4][5] Subsequent metabolic pathways exhibit significant species and gender-dependent variations. A notable metabolic route in male rats is the formation of a desloratadine pyridine N-oxide, a metabolite observed at much lower levels or absent in female rats and other species such as mice and monkeys.[2] This guide delves into the quantitative aspects of these metabolic pathways, presents detailed experimental protocols for their investigation, and provides visual representations of the key processes.

Data Presentation

Table 1: In Vitro Kinetic Parameters for Loratadine Metabolism to Desloratadine in Liver Microsomes
SpeciesEnzyme SystemKm (µM)Vmax (pmol/min/mg protein)Reference(s)
HumanPooled Liver Microsomes18.202169 (Loratadine disappearance)[1]
HumanPooled Liver Microsomes25.20486.98 (Desloratadine formation)[1]
HumanRecombinant CYP3A4-135 (pmol/min/nmol P450)[3][4]
HumanRecombinant CYP2D6-633 (pmol/min/nmol P450)[3][4]

Note: Data for mouse, rat, and monkey liver microsomes were not available in the public domain at the time of this guide's compilation.

Table 2: In Vitro Kinetic Parameters for Pyridine N-Oxidation in Liver Microsomes
SpeciesSubstrateKm (mM)Vmax (nmol/mg protein/15 min)Reference(s)
HamsterPyridine0.252.00[6]
RabbitPyridine0.331.43[6]
MousePyridine0.501.00[6]
Guinea PigPyridine0.670.83[6]
RatPyridine1.000.50[6]

Note: Kinetic data for the specific formation of this compound in male rat liver microsomes were not available. The data presented is for the N-oxidation of the parent compound, pyridine, and illustrates general species differences in this metabolic pathway.

Table 3: In Vivo Excretion of Pyridine N-Oxide Following a Dose of Pyridine
SpeciesPercentage of Dose Excreted as Pyridine N-Oxide in UrineReference(s)
Mouse~40%[7]
Guinea Pig~40%[7]
Hamster-[7]
Rat10%[7]
Rabbit-[7]
Ferret-[7]

Note: This data provides an in vivo perspective on the species differences in pyridine N-oxidation capacity.

Metabolic Pathways and Experimental Workflows

Loratadine Metabolism

Loratadine is primarily metabolized to its active form, desloratadine, through N-dealkylation. In humans, this process is mainly catalyzed by CYP3A4 and CYP2D6.[1][3][4] Further metabolism of desloratadine is species-dependent. In male rats, a significant pathway involves the formation of a pyridine N-oxide derivative of a desloratadine metabolite.[2]

Loratadine_Metabolism Loratadine Loratadine Desloratadine Desloratadine Loratadine->Desloratadine CYP3A4, CYP2D6 (Human) N-dealkylation Hydroxylated_Metabolites Hydroxylated Metabolites Desloratadine->Hydroxylated_Metabolites Further Oxidation Desloratadine_Pyridine_N_Oxide Desloratadine Pyridine N-Oxide (Male Rat) Desloratadine->Desloratadine_Pyridine_N_Oxide Oxidation (Male Rat)

Figure 1. Metabolic pathway of Loratadine.

General Pyridine N-Oxide Formation

The formation of a pyridine N-oxide is a common metabolic pathway for compounds containing a pyridine ring. This reaction is catalyzed by microsomal enzymes, often referred to as "pyridine N-oxidase" activity, which can involve both cytochrome P450 and flavin-containing monooxygenase (FMO) systems.

Pyridine_N_Oxide_Formation Pyridine_Compound Pyridine-containing Drug/Xenobiotic Pyridine_N_Oxide Pyridine N-Oxide Metabolite Pyridine_Compound->Pyridine_N_Oxide Microsomal Enzymes (CYPs, FMOs)

Figure 2. General pathway for Pyridine N-Oxide formation.

Experimental Workflow for In Vitro Metabolism Studies

The following diagram outlines a typical workflow for assessing drug metabolism using liver microsomes.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Liver_Microsomes Liver Microsomes (from different species) Incubation_Mix Incubation at 37°C Liver_Microsomes->Incubation_Mix Test_Compound Test Compound (Loratadine or Pyridine derivative) Test_Compound->Incubation_Mix NADPH_Cofactor NADPH regenerating system NADPH_Cofactor->Incubation_Mix Quenching Quench Reaction (e.g., with acetonitrile) Incubation_Mix->Quenching LC_MS LC-MS/MS Analysis Quenching->LC_MS Data_Analysis Data Analysis (Metabolite identification and quantification) LC_MS->Data_Analysis

Figure 3. Workflow for in vitro metabolism assay.

Experimental Protocols

In Vitro Metabolism Assay Using Liver Microsomes

This protocol is a standard method for determining the metabolic stability and identifying the metabolites of a test compound.

Materials:

  • Liver microsomes from the species of interest (e.g., human, rat, mouse, monkey)

  • Test compound (e.g., Loratadine)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates or microcentrifuge tubes

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate or microcentrifuge tubes, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes. Pre-warm the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the test compound (dissolved in a suitable solvent like DMSO, final solvent concentration should be low, e.g., <0.5%) to the pre-warmed incubation mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold quenching solution. This will precipitate the proteins and stop the enzymatic activity.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to another plate or vials for analysis by a validated LC-MS/MS method to quantify the parent compound and identify and quantify any metabolites formed.

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate metabolic stability (e.g., half-life, intrinsic clearance). Identify and quantify the formation of metabolites over time. For kinetic studies (Km and Vmax), vary the substrate concentration and measure the initial velocity of metabolite formation.

Cytochrome P450 Inhibition Assay

This assay is used to determine the potential of a test compound to inhibit specific CYP isozymes.

Materials:

  • Human liver microsomes

  • Specific CYP isozyme probe substrates (e.g., phenacetin for CYP1A2, testosterone for CYP3A4)

  • Test compound (potential inhibitor)

  • Positive control inhibitors for each CYP isozyme

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Quenching solution

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a series of dilutions of the test compound.

  • Pre-incubation: In a 96-well plate, pre-incubate the liver microsomes, phosphate buffer, and the test compound (or positive control inhibitor or vehicle control) at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation: Add the specific CYP probe substrate and the NADPH regenerating system to initiate the reaction.

  • Incubation: Incubate at 37°C for a predetermined time that is within the linear range of metabolite formation for the specific probe substrate.

  • Termination and Processing: Terminate the reaction with a quenching solution and process the samples as described in the previous protocol.

  • LC-MS/MS Analysis: Analyze the samples to quantify the formation of the specific metabolite from the probe substrate.

  • Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP isozyme activity).

Conclusion

The metabolism of Loratadine demonstrates significant cross-species variability, with the formation of a this compound being a prominent and gender-specific pathway in male rats. The provided data and protocols offer a framework for researchers to investigate such species-dependent metabolic pathways. A thorough understanding of these differences is paramount for the accurate extrapolation of preclinical data to human clinical outcomes and for ensuring the safety and efficacy of new chemical entities. Further research is warranted to obtain more comprehensive quantitative kinetic data for Loratadine metabolism and pyridine N-oxide formation across a wider range of species to build more robust predictive models for drug development.

References

A Comparative Analysis of Desloratadine N-oxide and Other Major Antihistamine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the pharmacological and pharmacokinetic properties of major active metabolites of second-generation antihistamines, with a specific focus on Desloratadine N-oxide. While extensive data is available for metabolites such as 3-hydroxydesloratadine, fexofenadine, levocetirizine, and carebastine, it is important to note that publicly available information on the specific H1 receptor binding affinity and detailed pharmacokinetic profile of Desloratadine N-oxide is limited. This document summarizes the existing data to facilitate a comparative understanding and to highlight areas for future research.

Executive Summary

Second-generation antihistamines are designed to be non-sedating while effectively blocking the histamine H1 receptor to alleviate allergy symptoms. Many of these drugs are pro-drugs, converted in the body to their active metabolites, or are themselves metabolized into other active compounds. Understanding the pharmacological profiles of these metabolites is crucial for a comprehensive assessment of a drug's efficacy and safety. This guide focuses on a comparative analysis of Desloratadine N-oxide against other prominent antihistamine metabolites, presenting available data on their H1 receptor affinity, pharmacokinetics, and mechanism of action.

Data Presentation

The following tables summarize the available quantitative data for Desloratadine metabolites and other major antihistamine metabolites.

Table 1: Comparative H1 Receptor Binding Affinities of Antihistamine Metabolites

MetaboliteParent DrugH1 Receptor Binding Affinity (Ki, nM)Reference
Desloratadine N-oxide DesloratadineData not available-
3-Hydroxydesloratadine DesloratadineBiologically active metabolite[1]
Fexofenadine Terfenadine~10[2]
Levocetirizine Cetirizine~3[3]
Carebastine Ebastine27 ± 4[4]
Norastemizole Astemizole4.1 (IC50)Norastemizole inhibited binding of [3H]-pyrilamine to guinea pig cerebellum membranes with an IC50 of 4.1 nM.

Table 2: Comparative Pharmacokinetic Parameters of Antihistamine Metabolites

MetaboliteTmax (hours)Half-life (t½, hours)Protein Binding (%)MetabolismExcretionReference
Desloratadine N-oxide Data not availableData not availableData not availableN-oxidation observed in monkeysData not available[5]
3-Hydroxydesloratadine ~4.76~3685-89GlucuronidationUrine and feces[6][7]
Fexofenadine 1-3~14.460-70Minimal (~5%)Primarily feces (~80%)[1]
Levocetirizine ~0.97-10~90Minimal (<14%)Primarily urine (~85%)[1]
Carebastine 4-613.8-15.3>95-Urine (1.3-1.8%)[4][8]
Norastemizole Data not availableData not availableData not availableData not availableData not available-

Mechanism of Action and Signaling Pathways

The primary mechanism of action for these antihistamine metabolites is the competitive antagonism of the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the classic symptoms of an allergic response.

Histamine H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor activates the Gq alpha subunit of the associated G-protein. This, in turn, stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators. Antihistamine metabolites act as inverse agonists, binding to the H1 receptor and stabilizing it in an inactive conformation, thereby blocking this signaling pathway.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates CellularResponse Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->CellularResponse Leads to Antihistamine Antihistamine Metabolite (Inverse Agonist) Antihistamine->H1R Blocks

Histamine H1 Receptor Signaling Pathway and Antihistamine Action

Experimental Protocols

The data presented in this guide are typically generated using standardized in vitro and in vivo experimental models.

Radioligand Binding Assay for H1 Receptor Affinity

This in vitro assay is the gold standard for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test metabolite for the histamine H1 receptor.

Materials:

  • Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated H1 receptor antagonist with high affinity, typically [³H]-mepyramine.

  • Test Compound: The antihistamine metabolite of interest.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., mianserin) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

Procedure:

  • Incubation: In a multi-well plate, membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. A parallel set of wells includes the non-specific binding control instead of the test compound.

  • Equilibration: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Experimental_Workflow Start Start Prepare Prepare Reagents: - H1 Receptor Membranes - [³H]-Mepyramine - Test Metabolite - Buffers Start->Prepare Incubate Incubate Membranes with Radioligand and Test Metabolite (Varying Concentrations) Prepare->Incubate Filter Rapid Filtration to Separate Bound and Unbound Ligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: - Calculate IC50 - Determine Ki Count->Analyze End End Analyze->End

General Workflow for a Radioligand Binding Assay

In Vivo Models for Antihistamine Efficacy

Animal models are used to assess the in vivo efficacy of antihistamines in reducing allergic reactions.

Objective: To evaluate the ability of a test metabolite to inhibit histamine-induced responses in a living organism.

Model: Histamine-induced bronchoconstriction in guinea pigs.

Procedure:

  • Animal Preparation: Guinea pigs are acclimatized and may be anesthetized.

  • Drug Administration: The test metabolite is administered (e.g., orally or intraperitoneally) at various doses. A control group receives a vehicle.

  • Histamine Challenge: After a predetermined time, the animals are exposed to an aerosolized histamine solution, which induces bronchoconstriction.

  • Measurement: The degree of bronchoconstriction is measured using techniques such as whole-body plethysmography.

  • Data Analysis: The ability of the test metabolite to reduce or prevent the histamine-induced bronchoconstriction is quantified and compared to the control group.

Discussion and Conclusion

This comparative analysis highlights the pharmacological profiles of several key antihistamine metabolites. Metabolites such as fexofenadine, levocetirizine, and carebastine are well-characterized H1 receptor antagonists with documented binding affinities and pharmacokinetic parameters that support their clinical efficacy. 3-hydroxydesloratadine is also recognized as a major active metabolite of desloratadine.

The significant gap in the publicly available literature is the pharmacological and pharmacokinetic data for Desloratadine N-oxide. While its existence as a metabolite has been noted, its contribution to the overall antihistaminic effect of desloratadine remains to be elucidated. Further research, including in vitro receptor binding studies and in vivo efficacy models, is required to fully characterize Desloratadine N-oxide and to place its activity in the context of other antihistamine metabolites. Such studies would provide a more complete understanding of the metabolic pathways of desloratadine and the potential clinical relevance of all its metabolites.

For drug development professionals, this guide underscores the importance of thoroughly characterizing all major metabolites of a parent compound. The distinct pharmacological and pharmacokinetic properties of metabolites can significantly influence the overall clinical profile of a drug. The lack of data on Desloratadine N-oxide represents an opportunity for further investigation to refine our understanding of this widely used antihistamine.

References

A Comparative Guide to Inter-laboratory Validated Analytical Methods for Desloratadine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of impurities in Desloratadine. The data presented is synthesized from various single-laboratory validation studies to offer an objective overview of method performance, aiding in the selection of appropriate analytical strategies for quality control and drug development.

Comparison of Validated Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for the determination of Desloratadine and its impurities.

High-Performance Liquid Chromatography (HPLC) Methods
ParameterMethod 1[1]Method 2[2]Method 3 (for Rupatadine impurity)[3]
Linearity Range 8 - 24 µg/mL20 - 100 µg/mL-
Correlation Coefficient (r²) 0.99750.998> 0.998
Precision (%RSD) Repeatability: 0.56Intra-day: 0.50 - 1.03Inter-day: 0.15 - 0.64--
Accuracy (% Recovery) 98.29 - 99.3799.98 - 100.3098.0 - 102.5
Limit of Detection (LOD) -0.00721 µg/mL-
Limit of Quantification (LOQ) -0.0210 µg/mL0.25 µg/mL
Ultra-Performance Liquid Chromatography (UPLC) and Micellar HPLC Methods
ParameterUPLC Method[4]Micellar HPLC Method[5]
Linearity Range 0.254 - 76.194 µg/mL20.0 - 200.0 ng/mL
Correlation Coefficient (r²) > 0.999-
Precision (%RSD) < 1.3< 2
Accuracy (% Recovery) 98.9 - 102.0> 97
Limit of Detection (LOD) -13.0 ng/mL
Limit of Quantification (LOQ) -18.0 ng/mL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
ParameterLC-MS/MS for N-Nitroso-Desloratadine[6][7][8]LC-MS/MS for Desloratadine & 3-OH Desloratadine[9]
Linearity Range 1 - 50 ng/mL100 - 11,000 pg/mL
Correlation Coefficient (r²) > 0.999-
Precision (%CV) 0.5 - 11.1LLOQ: 4.6 (DES), 5.1 (3-OHD)
Accuracy (% Nominal) 89.5 - 111.2LLOQ: 100.4 (DES), 99.9 (3-OHD)
Limit of Detection (LOD) 0.5 ng/mL-
Limit of Quantification (LOQ) 1.0 ng/mL100 pg/mL

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

RP-HPLC Method for Desloratadine Assay[1]
  • Chromatographic System: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system.

  • Column: Phenomenex C18 (250mm x 4.6mm, 5µm).

  • Mobile Phase: Methanol: Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 242 nm.

  • Sample Preparation: A stock solution of 100 µg/mL Desloratadine in methanol is prepared. Further dilutions are made with methanol to obtain concentrations within the linearity range.

Stability-Indicating UPLC Method for Desloratadine and Sodium Benzoate[4]
  • Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: Acquity BEH C8 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient mixture of:

    • Solvent A: 0.05 M KH₂PO₄ and 0.07 M triethylamine, pH 3.0.

    • Solvent B: Acetonitrile, methanol, and water (50:25:25 v/v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV detector at 272 nm.

LC-MS/MS Method for N-Nitroso-Desloratadine[6][7]
  • Chromatographic System: A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system based on hydrophilic interaction liquid chromatography (HILIC).

  • Column: XBridge HILIC (2.1 × 150 mm, 3.5 μm).

  • Mobile Phase:

    • (A) 0.01% (v/v) formic acid in water.

    • (B) 0.01% (v/v) formic acid in acetonitrile.

  • Flow Rate: 0.15 mL/min.

  • Column Temperature: 40°C.

  • Detection: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.

  • Sample Preparation: A stock solution of 1 mg/mL N-Nitroso-Desloratadine in acetonitrile is prepared. Working solutions are prepared by diluting the stock solution with acetonitrile.

Inter-laboratory Validation Workflow

The following diagram illustrates a typical workflow for the inter-laboratory validation of an analytical method for Desloratadine impurities, based on ICH guidelines.

Inter-laboratory Validation Workflow A Method Development & Optimization B Single-Laboratory Validation (ICH Q2(R1)) A->B Validate in-house C Protocol Design for Inter-laboratory Study B->C Establish performance D Sample Preparation & Distribution to Participating Laboratories C->D Standardize procedures E Analysis by Participating Laboratories D->E Ship samples F Data Collection & Statistical Analysis (Repeatability & Reproducibility) E->F Submit results G Method Performance Evaluation F->G Assess variability H Final Method Standardization G->H Confirm robustness

Caption: Workflow for inter-laboratory analytical method validation.

References

A Comparative Guide to the Quantification of Desloratadine Pyridine N-oxide: LC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. Desloratadine Pyridine N-oxide, a metabolite of the second-generation antihistamine Desloratadine, is one such compound of interest.[1] This guide provides an objective comparison of two common analytical techniques for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The choice between these methods hinges on the specific requirements of the analysis, with sensitivity, selectivity, and the complexity of the sample matrix being key determining factors. While LC-MS/MS is renowned for its high sensitivity and specificity, making it ideal for bioanalysis in complex matrices like plasma, HPLC-UV offers a more accessible and cost-effective alternative, particularly for the analysis of bulk drug substances and pharmaceutical formulations.

Quantitative Performance Comparison

Table 1: LC-MS/MS Performance Data for Desloratadine and Related Compounds

ParameterDesloratadine3-OH DesloratadineN-nitroso-desloratadineExpected Performance for this compound
Limit of Quantification (LOQ) 5.0 - 100 pg/mL[2][3]100 pg/mL[2]1.0 ng/mL[4]~0.1 - 1.0 ng/mL
Linearity Range 5.0 - 5000.0 pg/mL[3]0.1 - 11.0 ng/mL[2]1 - 50 ng/mL[4]~0.1 - 50 ng/mL
Accuracy (% Recovery) 99.5 - 104.8%[3]99.9 - 100%[2]Not explicitly stated95 - 105%
Precision (%RSD) < 2.7%[3]< 5.1%[2]< 3.1%[4]< 15%

Table 2: HPLC-UV Performance Data for Desloratadine (Inferred for this compound)

ParameterDesloratadine Method 1Desloratadine Method 2Desloratadine Method 3Inferred Performance for this compound
Limit of Detection (LOD) 0.00721 µg/mL[5]0.1 µg/mL[6]0.121 µg/mL (UV-Spec)[7]~0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.0210 µg/mL[5]2.0 µg/mL[6]0.366 µg/mL (UV-Spec)[7]~0.05 - 2.0 µg/mL
Linearity Range 20 - 100 µg/mL[5]8 - 24 µg/mL[8]2.0 - 40 µg/mL[6]~0.1 - 100 µg/mL
Accuracy (% Recovery) 99.98 - 100.30%[5]98.29 - 99.37%[8]99.12 - 99.90%[7]98 - 102%
Precision (%RSD) Not explicitly stated< 2%[8]< 2%[7]< 2%

From the data, it is evident that LC-MS/MS offers significantly lower limits of detection and quantification, making it the superior choice for trace-level analysis in biological samples. HPLC-UV, however, provides adequate performance for the analysis of more concentrated samples, such as in quality control of pharmaceutical products.

Experimental Protocols

Detailed methodologies for the quantification of this compound using both LC-MS/MS and HPLC-UV are provided below. The LC-MS/MS protocol is based on established methods for Desloratadine and its metabolites, while the HPLC-UV protocol is a proposed method adapted from existing validated procedures for Desloratadine.

LC-MS/MS Protocol

This protocol is designed for the sensitive quantification of this compound in a biological matrix such as human plasma.

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

  • Vortex mix the sample.

  • Perform a solid-phase extraction (SPE) using a suitable sorbent to remove proteins and other interfering substances.

  • Wash the SPE cartridge to remove impurities.

  • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50, v/v).

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to ensure separation from other metabolites and matrix components.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: Based on the fragmentation of this compound, a specific precursor ion to product ion transition would be monitored.[9]

  • Instrument Settings: Optimize parameters such as declustering potential, collision energy, and cell exit potential to achieve maximum signal intensity.

HPLC-UV Protocol (Proposed)

This protocol is designed for the quantification of this compound in less complex samples, such as in the analysis of bulk drug substance or for stability studies.

1. Sample Preparation

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Dilute the sample to a concentration within the expected linear range of the method.

  • Filter the sample through a 0.45 µm filter before injection.

2. High-Performance Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to ~3.0) in a suitable ratio (e.g., 50:50, v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at a wavelength of maximum absorbance for this compound (a wavelength scan would be required to determine the optimal wavelength, likely to be around 240-280 nm, similar to Desloratadine).[5][8]

Visualizations

Metabolic Pathway of Desloratadine

The following diagram illustrates the metabolic conversion of Desloratadine to its Pyridine N-oxide metabolite.

Metabolic Pathway of Desloratadine Desloratadine Desloratadine N_Oxide Desloratadine Pyridine N-oxide Desloratadine->N_Oxide N-oxidation (CYP450 enzymes)

Caption: Metabolic formation of this compound.

General Analytical Workflow

This diagram outlines the general experimental workflow for quantifying a target analyte using either LC-MS/MS or HPLC-UV.

General Analytical Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Quantification Extraction Extraction / Dilution Cleanup Cleanup / Filtration Extraction->Cleanup Injection Sample Injection Cleanup->Injection Separation HPLC Separation Injection->Separation Detection Detection Separation->Detection LCMSMS LC-MS/MS Detection->LCMSMS HPLCUV HPLC-UV Detection->HPLCUV Data Data Acquisition & Processing LCMSMS->Data HPLCUV->Data Quantification Quantification Data->Quantification

Caption: A generalized workflow for analyte quantification.

References

Comparative Analysis of H1 Receptor Binding Affinity: Desloratadine vs. Desloratadine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates that Desloratadine is a potent antagonist of the histamine H1 receptor with high binding affinity. However, a direct quantitative comparison of the H1 receptor binding affinity of its N-oxide metabolite is currently unavailable in published scientific literature.

This guide provides a detailed comparison of the H1 receptor binding affinity of the second-generation antihistamine Desloratadine and its N-oxide metabolite. The information is targeted towards researchers, scientists, and drug development professionals, presenting available quantitative data, outlining experimental protocols for affinity determination, and illustrating the relevant biological pathway.

Data Presentation: H1 Receptor Binding Affinity

Desloratadine demonstrates high affinity for the histamine H1 receptor, a key factor in its efficacy as an antihistamine. Multiple studies have quantified this interaction, consistently reporting low nanomolar to sub-nanomolar inhibition constants (Ki). In contrast, there is a notable absence of publicly available data on the H1 receptor binding affinity of Desloratadine N-oxide. While this metabolite has been identified in preclinical studies, its pharmacological activity at the H1 receptor has not been characterized.

CompoundReceptorBinding Affinity (Ki)Species
Desloratadine Histamine H10.87 nMHuman
0.4 nMHuman
pKi 9.1 (approximately 0.08 nM)Human
Desloratadine N-oxide Histamine H1Data not available-

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay for H1 Receptor Affinity

The determination of a compound's binding affinity for the H1 receptor is typically conducted using a competitive radioligand binding assay. This in vitro technique provides a quantitative measure of how strongly a test compound binds to the receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., Desloratadine, Desloratadine N-oxide) for the H1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A radioactively labeled compound known to bind to the H1 receptor with high affinity, such as [³H]-Mepyramine.

  • Test Compounds: Desloratadine, Desloratadine N-oxide, and a reference compound with known H1 receptor affinity.

  • Incubation Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) to maintain physiological conditions.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Preparation of Reagents: Dilute the cell membranes, radioligand, and test compounds to the desired concentrations in the incubation buffer.

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known H1 antagonist).

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.

  • Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the histamine H1 receptor signaling pathway and the general workflow for a competitive radioligand binding assay.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq_alpha Gαq H1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Membranes Prepare H1 Receptor Membranes Incubation Incubate Membranes, Radioligand & Test Compound Prep_Membranes->Incubation Prep_Radioligand Prepare Radioligand ([³H]-Mepyramine) Prep_Radioligand->Incubation Prep_Compounds Prepare Test Compounds (Desloratadine, N-oxide) Prep_Compounds->Incubation Filtration Separate Bound/Unbound via Filtration Incubation->Filtration Measurement Measure Radioactivity (Scintillation Counting) Filtration->Measurement Calc_Binding Calculate Specific Binding Measurement->Calc_Binding Plot_Curve Plot Concentration- Response Curve Calc_Binding->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calc_Ki

Caption: Radioligand Binding Assay Workflow.

Conclusion

Desloratadine is a well-characterized, high-affinity antagonist of the histamine H1 receptor. The lack of available data for its N-oxide metabolite prevents a direct comparison of their binding affinities. Further research is required to determine the pharmacological profile of Desloratadine N-oxide and its potential contribution to the overall clinical effects of Desloratadine. The experimental protocols and workflows described provide a standard methodology for conducting such comparative binding affinity studies.

Performance Showdown: A Comparative Guide to C18 Columns for the Separation of Desloratadine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving optimal separation of desloratadine and its metabolites is a critical step in pharmacokinetic studies and quality control. This guide provides a comparative evaluation of the performance of different C18 high-performance liquid chromatography (HPLC) columns, supported by experimental data, to aid in the selection of the most suitable stationary phase for this application.

Desloratadine, the primary active metabolite of loratadine, undergoes further metabolism to 3-hydroxydesloratadine, another active compound.[1] The structural similarities of these compounds necessitate a robust chromatographic method to ensure accurate quantification. Reversed-phase chromatography, particularly with C18 columns, is a widely adopted technique for this purpose. However, the performance of C18 columns can vary significantly based on the specific chemistry of the stationary phase. This guide synthesizes data from various studies to offer a comparative overview.

Comparative Analysis of C18 and Other Relevant Columns

The selection of an appropriate HPLC column is a pivotal factor in developing a robust and reliable method for the analysis of desloratadine and its metabolites.[2] While C18 columns are the most common choice, other chemistries such as C8 and Hydrophilic Interaction Liquid Chromatography (HILIC) have also been employed. The following tables summarize the performance characteristics of several columns successfully utilized for this application. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.[2]

Table 1: Performance Comparison of Various HPLC Columns for Desloratadine and Metabolite Separation

Column Brand and TypeDimensionsMobile PhaseKey Performance HighlightsReference
Thermo Scientific BDS Hypersil C18250 x 4.6 mm, 5 µmMethanol: 0.025M KH2PO4 (pH 3.5) (85:15, v/v)Short analysis time with retention times of 4.10 min for loratadine and 5.08 min for desloratadine. High sensitivity with LODs of 1.80 ng/mL and 1.97 ng/mL, respectively.[3][4][3][4][5]
Inertsil ODS-3V250 x 4.6 mm, 5 µmGradient with 0.05 M monobasic potassium phosphate, Acetonitrile, Methanol, and Triethylamine (38:45:17:0.5 v/v/v/v) at pH 3.6Good separation of loratadine from its five known impurities, including desloratadine.[2][6][2][6]
Shim-pack GIST C18150 mm x 4.6 mm I.D., 5 µmAcetonitrile and a solution of Sodium Lauryl Sulfonate and Trifluoroacetic acid in water (43:57, v/v)Effective separation of desloratadine and its impurity B.[7][7]
Xbridge C1850 mm x 4.6 mm, 5 µm10 mM ammonium formate: methanol (20:80, v/v)Isocratic separation of desloratadine and its active metabolite 3-hydroxydesloratadine.[8][8]
CAPCELL PAK C1850 mm x 2.0mm, 5 µm5mM ammonium formate in water, methanol and acetonitrile (50:30:20, v/v/v)Simultaneous determination of desloratadine and 3-hydroxydesloratadine in human plasma.[8][8]
Phenomenex Kinetex C850 × 2.1 mm, 2.6 μmGradient with water (containing 5 mM ammonium formate) and acetonitrileRapid and sensitive method for simultaneous quantitation of loratadine and desloratadine.[9][9]
XBridge HILIC2.1 × 150 mm, 3.5 μmGradient with water and acetonitrile, both containing 0.01% formic acidExcellent specificity and sensitivity for N-nitroso-desloratadine, an impurity.[10][10]
Chromolith® Speed RODRP-18 (Monolithic)100 mm × 4.6 mm0.15 M sodium dodecyl sulfate, 0.3% TEA and 10% n-Butanol in 0.02 M orthophosphoric acid (pH 3.5)Rapid micellar HPLC analysis with high sensitivity (LODs of 15.0 ng/mL for loratadine and 13.0 ng/mL for desloratadine).[11][11]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting separation methods. Below are the experimental protocols for some of the key studies cited.

Method 1: Using Thermo Scientific BDS Hypersil C18 Column [3][4]

  • Column: Thermo Scientific BDS Hypersil C18 (250 x 4.6 mm, 5µm)

  • Mobile Phase: A mixture of Methanol and 0.025M Potassium Dihydrogen Phosphate (KH2PO4), with the pH adjusted to 3.50 using orthophosphoric acid, in a ratio of 85:15 (v/v).

  • Flow Rate: 1 mL/min

  • Detection: PDA detector at 248 nm

  • Temperature: Ambient

Method 2: Using Inertsil ODS-3V Column [2][6]

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient elution was performed using a mixture of Buffer (0.05 M monobasic potassium phosphate), Acetonitrile, Methanol, and Triethylamine (38:45:17:0.5 v/v). The pH of the mobile phase was adjusted to 3.6 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

Method 3: Using XBridge HILIC Column for Impurity Analysis [10]

  • Column: XBridge HILIC (2.1 × 150 mm, 3.5 μm)

  • Mobile Phase: Gradient elution with water and acetonitrile, each containing 0.01% formic acid.

  • Flow Rate: Not specified

  • Detection: LC-MS/MS (ABSciex triple quadrupole 3200 Mass spectrometer)

  • Temperature: 40°C

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the evaluation and comparison of different HPLC columns for the separation of desloratadine and its metabolites.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition and Analysis cluster_comparison Comparative Evaluation prep_standards Prepare Standard Solutions (Desloratadine & Metabolites) hplc_run Inject Sample and Run HPLC prep_standards->hplc_run prep_samples Prepare Plasma/Formulation Samples (e.g., Protein Precipitation, SPE) prep_samples->hplc_run column_selection Select C18 Column (e.g., Thermo, Inertsil, Shim-pack) column_selection->hplc_run mobile_phase Prepare and Degas Mobile Phase mobile_phase->hplc_run detection Detect Analytes (UV/PDA or MS/MS) hplc_run->detection data_processing Process Chromatographic Data (Integration, Peak Analysis) detection->data_processing performance_eval Evaluate Performance Metrics (Resolution, Tailing Factor, etc.) data_processing->performance_eval compare_columns Compare Performance of Different Columns performance_eval->compare_columns select_optimal Select Optimal Column and Method compare_columns->select_optimal

Experimental workflow for HPLC column performance evaluation.

Conclusion

The selection of a C18 column for the separation of desloratadine and its metabolites requires careful consideration of the specific analytical goals. For rapid analysis with high sensitivity, the Thermo Scientific BDS Hypersil C18 has demonstrated excellent performance.[3][4] When resolving a complex mixture of impurities, the Inertsil ODS-3V has shown good separation capabilities.[2][6] For specialized applications, such as the analysis of nitrosamine impurities, a HILIC column like the XBridge HILIC may be more suitable.[10] By considering the data presented in this guide, researchers can make an informed decision to select the most appropriate C18 column to achieve reliable and robust separation of desloratadine and its metabolites.

References

A Head-to-Head Comparison of Extraction Techniques for Desloratadine N-oxide and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate quantification of Desloratadine N-oxide, a metabolite of the antihistamine Desloratadine, is crucial for comprehensive pharmacokinetic and metabolic studies. The selection of an appropriate extraction technique is a critical first step in the analytical workflow, directly impacting the sensitivity, accuracy, and reproducibility of results. This guide provides a detailed comparison of two primary extraction methodologies: Solid-Phase Extraction (SPE) and a simplified Protein Precipitation/Dilution method, with supporting data derived from studies on Desloratadine and its related compounds.

Quantitative Performance Comparison

The following table summarizes the performance metrics of different extraction techniques applied to Desloratadine and its derivatives from various matrices. These metrics are essential for selecting the most suitable method based on the specific requirements of the study, such as required sensitivity and sample matrix complexity.

Parameter Method 1: Solid-Phase Extraction (Oasis HLB) Method 2: Solid-Phase Extraction (SPEC® SCX) Method 3: Protein Precipitation & Dilution
Analyte(s) Desloratadine (DES), 3-OH Desloratadine (3-OHD)[1]Desloratadine, 3-Hydroxy Desloratadine[2]N-Nitroso-Desloratadine[3]
Matrix Human Plasma[1]Human Plasma[2]Drug Substance / Tablets[3]
Recovery DES: 74.6%, 3-OHD: 69.3%[1]~85%[2]Not explicitly reported, but method demonstrated high accuracy.
Linearity Range 100 - 11,000 pg/mL[1]1 - 10 ng/mL[2]1 - 50 ng/mL[3]
Correlation Coefficient (r²) Not specified, but used quadratic regression (1/x²)[1]> 0.999[3]> 0.999[3]
Limit of Quantification (LOQ) 100 pg/mL[1]1 ng/mL (based on linearity range)[2]1.0 ng/mL[3]
Limit of Detection (LOD) Not specifiedNot specified0.5 ng/mL[3]
Precision (%CV) LLOQ: 4.6% (DES), 5.1% (3-OHD)[1]Not specifiedEvaluated using Relative Standard Deviation (RSD, %)[3]
Accuracy (% Nominal) LLOQ: 100.4% (DES), 99.9% (3-OHD)[1]Not specifiedEvaluated using recovery rate (%)[3]

Experimental Protocols

Detailed methodologies are provided below for each of the compared extraction techniques. These protocols offer a step-by-step guide for sample preparation and analyte isolation prior to analysis, typically by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Method 1: Solid-Phase Extraction (SPE) using Oasis HLB Cartridges

This method is optimized for the extraction of Desloratadine and its hydroxylated metabolite from human plasma, demonstrating good recovery and sensitivity.[1]

  • Cartridge Conditioning: Condition Oasis HLB cartridges with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: Load the plasma samples onto the conditioned cartridges under constant positive pressure.

  • Washing:

    • Wash the cartridges with 1 mL of 10 mM disodium hydrogen phosphate solution.

    • Wash twice with 1 mL of water.

  • Elution: Elute the analytes with 1 mL of an elution solution (3:97 ammonia:methanol) under constant pressure.

  • Dry Down: Dry the eluate using a nitrogen evaporator at 50°C.

  • Reconstitution: Reconstitute the dried residue in 400 µL of the mobile phase for LC-MS/MS analysis.

Method 2: Solid-Phase Extraction (SPE) using SPEC® SCX Plate

This protocol utilizes a strong cation exchange (SCX) sorbent for the isolation of Desloratadine and its metabolite from plasma.[2]

  • Plate Conditioning: Precondition the 15 mg SPEC SCX solid-phase extraction plate with 400 µL of methanol, followed by 400 µL of 2% formic acid.

  • Sample Preparation & Loading: Dilute a 250 µL plasma sample aliquot with 500 µL of 2% formic acid solution and apply it to the preconditioned plate under vacuum.

  • Washing:

    • Wash sequentially with 400 µL of 2% formic acid solution.

    • Follow with a wash of 400 µL of 2% formic acid in a 70:30 (v/v) acetonitrile:methanol solution.

  • Elution: Elute the analyte using two 200 µL aliquots of 4% ammonium hydroxide in a 45:45:10 (v/v/v) methanol:acetonitrile:water solution.

  • Dry Down: Dry the eluent under nitrogen.

  • Reconstitution: Reconstitute the residue in 150 µL of the mobile phase for subsequent LC-MS-MS analysis.[2]

Method 3: Protein Precipitation & Dilution

This is a simplified method developed for the analysis of N-nitroso-desloratadine from a drug substance, which can be adapted for high-concentration samples.[3]

  • Sample Preparation (Drug Substance):

    • Weigh 5 mg of the Desloratadine drug substance.

    • Dilute with acetonitrile to a final total volume of 10 mL.

  • Mixing & Centrifugation:

    • Mix the sample for 5 minutes using a vortex mixer.

    • Centrifuge the sample at 4,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF membrane filter.

  • Analysis: The filtered sample is ready for direct injection into the LC-MS/MS system.

Visualized Experimental Workflow

The following diagram illustrates the general workflows for the Solid-Phase Extraction (SPE) and Protein Precipitation/Dilution techniques, providing a clear visual comparison of the procedural steps involved in each method.

Extraction_Workflows cluster_SPE Solid-Phase Extraction (SPE) Workflow cluster_PP Protein Precipitation / Dilution Workflow SPE_Start Start: Plasma Sample SPE_Cond 1. Condition SPE Cartridge SPE_Load 2. Load Sample SPE_Cond->SPE_Load SPE_Wash 3. Wash (Remove Interferences) SPE_Load->SPE_Wash SPE_Elute 4. Elute Analyte SPE_Wash->SPE_Elute SPE_Dry 5. Evaporate & Reconstitute SPE_Elute->SPE_Dry SPE_End Analysis (LC-MS/MS) SPE_Dry->SPE_End PP_Start Start: Sample Matrix PP_Solvent 1. Add Solvent (e.g., Acetonitrile) PP_Start->PP_Solvent PP_Vortex 2. Vortex & Centrifuge PP_Solvent->PP_Vortex PP_Filter 3. Filter Supernatant PP_Vortex->PP_Filter PP_End Analysis (LC-MS/MS) PP_Filter->PP_End

Caption: Comparative workflow of SPE vs. Protein Precipitation/Dilution.

Disclaimer: The experimental data and protocols presented are based on published studies for Desloratadine and its related compounds. While these methods provide a strong foundation, optimization and validation are essential when applying them to the specific analysis of Desloratadine N-oxide in a given biological matrix.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Desloratadine Pyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Desloratadine Pyridine N-oxide. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following personal protective equipment should be used:

  • Eye and Face Protection : To prevent eye contact, which can cause serious damage, tightly fitting safety goggles or a full-face shield are required.[1][2] Standard eyeglasses or safety glasses with only side shields do not offer adequate protection from splashes.[3]

  • Hand Protection : Chemical-resistant gloves are essential to prevent skin contact. It is recommended to use nitrile gloves and consider double gloving for enhanced protection.[1][4] Ensure gloves conform to ASTM standard D-6978-(05)-13 and are powder-free.[3]

  • Protective Clothing : A lab coat or impervious clothing should be worn to protect the skin.[2] In cases of potential significant exposure, more extensive protective clothing may be necessary.

  • Respiratory Protection : If there is a risk of inhaling dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[1] In situations with potential for uncontrolled release or unknown exposure levels, a positive-pressure air-supplied respirator is recommended.[1]

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • Keep the container tightly closed and properly labeled.[5][6]

Handling:

  • Handle the compound in a designated area, preferably in a chemical fume hood to minimize inhalation risk.[4]

  • Avoid the formation of dust and aerosols.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][2]

  • Wash hands thoroughly after handling.[1][2]

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated materials should be placed in a sealed, labeled container for disposal by a licensed waste disposal company.

Emergency Spill Response Plan

In the event of a spill, immediate and appropriate action is critical to contain the situation and prevent exposure.

  • Evacuate and Secure the Area : Immediately alert others in the vicinity and evacuate the spill area. Restrict access to the area to authorized personnel only.

  • Assess the Spill : From a safe distance, assess the extent of the spill and any immediate hazards.

  • Don Appropriate PPE : Before attempting to clean the spill, all personnel involved must wear the appropriate PPE as outlined above.

  • Contain the Spill : For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[5] For liquid spills, use an inert absorbent material to contain the spill.

  • Clean and Decontaminate : Clean the spill area with a suitable decontamination solution.

  • Dispose of Waste : All contaminated materials, including cleaning materials and PPE, must be disposed of as hazardous waste.

  • Report the Incident : Report the spill to the appropriate safety officer or supervisor.

Below is a workflow diagram illustrating the logical steps for responding to a chemical spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate and Secure Area start->evacuate assess Assess Spill from Safe Distance evacuate->assess don_ppe Don Appropriate PPE assess->don_ppe contain Contain Spill don_ppe->contain solid_spill Solid Spill: Sweep/Scoop into Container contain->solid_spill If Solid liquid_spill Liquid Spill: Use Inert Absorbent contain->liquid_spill If Liquid clean_decontaminate Clean and Decontaminate Area solid_spill->clean_decontaminate liquid_spill->clean_decontaminate dispose Dispose of Contaminated Waste clean_decontaminate->dispose report Report Incident dispose->report end End of Response report->end

Caption: Chemical Spill Response Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.